Dspe-peg-cooh
Description
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Structure
2D Structure
Properties
CAS No. |
754180-82-0 |
|---|---|
Molecular Formula |
C46H88NO13P |
Molecular Weight |
894.2 g/mol |
IUPAC Name |
2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid |
InChI |
InChI=1S/C46H88NO13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)57-39-42(40-59-61(53,54)58-36-35-47-46(52)56-38-37-55-41-43(48)49)60-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3,(H,47,52)(H,48,49)(H,53,54) |
InChI Key |
MKQJGDXUKIHRCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Related CAS |
754180-82-0 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structure and Application of DSPE-PEG-COOH
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH). This heterobifunctional polymer is a critical component in the field of drug delivery, particularly in the development of nanoparticle systems such as liposomes and micelles for therapeutic applications.
Core Molecular Structure
This compound is an amphiphilic block copolymer, meaning it possesses both hydrophobic and hydrophilic segments. This dual nature is fundamental to its utility, allowing for self-assembly into nanoparticle structures and providing a versatile platform for drug encapsulation and surface functionalization. The molecule can be deconstructed into three primary components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid that serves as the hydrophobic anchor of the molecule.[1][2] It consists of a glycerol (B35011) backbone, two saturated 18-carbon stearoyl fatty acid chains, and a phosphoethanolamine headgroup.[1][3][4] The long, saturated hydrocarbon tails give this portion of the molecule its strong hydrophobic character, enabling it to integrate seamlessly into the lipid bilayers of liposomes or form the core of micelles.[1][5]
-
PEG (Polyethylene Glycol): This is a synthetic, hydrophilic, and biocompatible polymer.[6] Its structure consists of repeating ethylene (B1197577) oxide units, commonly expressed as H−(O−CH2−CH2)n−OH.[6][7][8] The PEG chain is covalently linked to the DSPE headgroup. In biomedical applications, the PEG layer forms a hydrated shell on the surface of nanoparticles, which acts as a "stealth" coating to inhibit protein binding and reduce uptake by the reticuloendothelial system (RES), thereby prolonging circulation half-life.[9]
-
COOH (Carboxylic Acid): This terminal functional group is located at the distal end of the PEG chain. The carboxylic acid provides a reactive handle for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides, aptamers), imaging agents, or other functional moieties.[9][10][11] This functionalization is key to developing targeted drug delivery systems that can selectively accumulate at disease sites.[9]
The logical assembly of these components results in a molecule with a hydrophobic lipid anchor and a flexible, hydrophilic polymer chain terminating in a reactive carboxyl group.
Caption: Diagram 1: Core Structural Components of this compound.
Physicochemical Properties
This compound is commercially available in various PEG molecular weights, which influences the thickness of the hydrophilic corona and the overall size of the resulting nanoparticles. The choice of PEG length is critical for optimizing drug release rates and immunological safety.[12]
| Property | Description | Typical Values |
| Appearance | Physical state at room temperature. | White to off-white solid or powder.[2][9] |
| Molecular Weight (MW) | The average molecular weight of the polymer. Varies by PEG chain length. | PEG variants: 1000, 2000, 3400, 5000 Da, etc.[9][12][13] |
| Purity | Percentage of the desired compound. | Typically ≥95%.[14] |
| Solubility | Solvents in which the compound can be dissolved. | Soluble in chloroform, methylene (B1212753) chloride, DMF, and DMSO.[9] Slightly soluble in hot water.[2] |
| Reactive Group | The functional group available for conjugation. | Carboxylic Acid (-COOH).[2][15] |
| Reactive To | The complementary functional group for conjugation reactions. | Primary amines (-NH2).[15] |
| Storage Condition | Recommended temperature for long-term storage to prevent degradation. | -20°C in a dry environment.[2][5][14] |
Experimental Protocols
Protocol 1: Ligand Conjugation via EDC/NHS Chemistry
This protocol describes the common method for conjugating an amine-containing ligand (e.g., a peptide) to the terminal carboxyl group of this compound. The reaction uses carbodiimide (B86325) chemistry to form a stable amide bond.[10][13]
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing ligand (e.g., peptide, antibody fragment)
-
Reaction Buffer: MES or PBS, pH 6.0-7.4
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., dialysis, size exclusion chromatography)
Methodology:
-
Activation of Carboxyl Group:
-
Dissolve this compound in the reaction buffer.
-
Add a 5 to 10-fold molar excess of both EDC and NHS to the this compound solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form a reactive NHS-ester intermediate.
-
-
Conjugation to Ligand:
-
Dissolve the amine-containing ligand in the reaction buffer.
-
Add the ligand solution to the activated this compound solution. A slight molar excess of the activated lipid may be used.
-
Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-ester by adding a quenching solution.
-
Purify the resulting DSPE-PEG-Ligand conjugate from excess reactants and byproducts using dialysis against a suitable buffer or through size exclusion chromatography.
-
-
Characterization:
Protocol 2: Formulation of Targeted Liposomes
This protocol outlines the thin-film hydration method, a standard procedure for incorporating this compound and the synthesized DSPE-PEG-Ligand into liposomes.
Materials:
-
Primary structural lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound and/or DSPE-PEG-Ligand
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS)
-
Extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve the primary lipid, cholesterol, and DSPE-PEG derivatives in the organic solvent in a round-bottom flask at the desired molar ratios (e.g., 55:40:5).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (which may contain the drug to be encapsulated) and agitating the flask at a temperature above the phase transition temperature of the primary lipid. This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated drug or materials by size exclusion chromatography or dialysis.
-
Visualization of Application Workflow
This compound is instrumental in transforming a standard liposome (B1194612) into a long-circulating, targeted drug delivery vehicle. The following workflow illustrates this process, from nanoparticle self-assembly to the final targeted system.
References
- 1. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine, 1069-79-0 | BroadPharm [broadpharm.com]
- 2. nanocs.net [nanocs.net]
- 3. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | C41H82NO8P | CID 447078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. This compound, MW 2,000, 1445832-74-5 | BroadPharm [broadpharm.com]
- 6. news-medical.net [news-medical.net]
- 7. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 8. Polyethylene Glycol | PEG 4000, 6000, 8000, 12000 | Venus Ethoxyethers [venus-goa.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. This compound, MW 3,400 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. biochempeg.com [biochempeg.com]
- 15. DSPE PEG Acid, this compound [nanocs.net]
- 16. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
synthesis methods for DSPE-PEG-COOH
An In-depth Technical Guide to the Synthesis of DSPE-PEG-COOH
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (this compound) is an amphiphilic polymer conjugate essential for modern drug delivery systems.[1] It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminated with a functional carboxylic acid group.[1][2] This structure allows for its incorporation into lipid bilayers of nanoparticles and liposomes, where the PEG chain provides a "stealth" characteristic, extending circulation half-life, while the terminal carboxyl group serves as a versatile anchor for conjugating targeting ligands such as antibodies, peptides, or small molecules.[1][3] This guide provides a detailed overview of the primary synthesis methods, experimental protocols, and characterization techniques for this compound.
Core Synthesis Strategy: Amide Bond Formation
The most prevalent and robust method for synthesizing this compound is through the formation of a stable amide bond between the primary amine of DSPE and an activated carboxyl group on a heterobifunctional PEG linker.[4] The standard approach involves reacting DSPE with a PEG derivative that is functionalized with an N-hydroxysuccinimide (NHS) ester at one terminus and a protected carboxyl group at the other. The NHS ester readily reacts with the primary amine of DSPE under mild conditions to form the amide linkage.
A logical workflow for this synthesis process is outlined below.
Detailed Experimental Protocol
This section details a representative protocol for the synthesis of this compound based on the reaction of DSPE with a commercially available NHS-ester-terminated PEG-acid.
3.1 Materials and Reagents
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Heterobifunctional PEG (e.g., NHS-PEG(2000)-COOH)
-
Triethylamine (B128534) (TEA)[5]
-
Anhydrous Chloroform (B151607) (CHCl₃) and/or Dimethylformamide (DMF)[5][6]
-
Argon or Nitrogen gas for inert atmosphere
-
Dialysis membrane (e.g., 3 kDa MWCO)[7]
-
Deionized water
-
Thin-Layer Chromatography (TLC) plates
-
Ninhydrin (B49086) solution (for TLC visualization)[5]
3.2 Synthesis Procedure
-
Reactant Preparation: Dissolve DSPE in anhydrous chloroform. In a separate flask, dissolve a slight molar excess of NHS-PEG-COOH in anhydrous chloroform or DMF.[5]
-
Reaction Initiation: Under an inert atmosphere (argon or nitrogen), slowly add the DSPE solution to the stirring NHS-PEG-COOH solution.[5]
-
Base Addition: Add triethylamine (TEA) to the reaction mixture, typically at a 2-3 fold molar excess relative to DSPE, to act as a base catalyst.[5][6]
-
Reaction Incubation: Allow the mixture to stir vigorously at room temperature overnight (12-18 hours).[5] The reaction vessel should be sealed and protected from light.
-
Monitoring Reaction Completion: The progress of the reaction can be monitored by TLC. Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., chloroform/methanol). After elution, spray the plate with a ninhydrin solution and heat. The disappearance of the primary amine spot corresponding to DSPE indicates a complete reaction.[5]
3.3 Purification
-
Solvent Removal: Remove the organic solvent from the reaction mixture using a rotary evaporator.
-
Dialysis: Re-dissolve the resulting crude product in a minimal amount of solvent and transfer it to a dialysis bag (e.g., 3000 Da MWCO). Dialyze against a large volume of deionized water for 48-72 hours, with frequent water changes, to remove unreacted PEG, NHS, and TEA salts.[7]
-
Lyophilization: Freeze-dry the purified solution to obtain the final this compound product as a white, fluffy solid.[7]
-
Storage: Store the final product at -20°C or lower under desiccated conditions to prevent hydrolysis.[8][9]
Quantitative Data and Characterization
Precise control over reaction parameters is critical for achieving high yield and purity. The following tables summarize key quantitative aspects of the synthesis.
Table 1: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale | Citation |
|---|---|---|---|
| Molar Ratio (DSPE:PEG) | 1 : 1.1 - 1.5 | A slight excess of the PEG reagent ensures complete consumption of the DSPE lipid. | [4] |
| Solvent | Chloroform, DMF | Provides good solubility for both the lipid and the PEG reagent. | [5][6] |
| Catalyst | Triethylamine (TEA) | A non-nucleophilic base to deprotonate the DSPE amine and facilitate nucleophilic attack. | [5] |
| Temperature | Room Temperature (20-25°C) | Sufficient for the amine-NHS reaction without causing significant side reactions. | [5] |
| Reaction Time | 12 - 24 hours | Allows the reaction to proceed to completion. | [5][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of reagents and side reactions with atmospheric moisture. |[10] |
Table 2: Product Characterization and Expected Results
| Technique | Purpose | Expected Result | Citation |
|---|---|---|---|
| TLC with Ninhydrin | Confirm consumption of DSPE | Disappearance of the ninhydrin-positive spot for DSPE in the final product lane. | [5] |
| ¹H NMR | Structural Confirmation | Appearance of characteristic peaks for both DSPE (alkyl chains) and PEG (repeating ethylene (B1197577) oxide units). | [11] |
| Mass Spectrometry | Verify Molecular Weight | A mass spectrum showing a distribution corresponding to the expected MW of the conjugate. | [12] |
| HPLC | Purity Assessment | A single major peak indicating a high-purity final product. |[12] |
Characterization Workflow
Post-synthesis, a rigorous characterization workflow is necessary to confirm the identity, purity, and integrity of the this compound conjugate. Special attention must be paid to potential hydrolysis of the phospholipid ester bonds, which can be accelerated at non-neutral pH during purification.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. DSPE PEG Acid, this compound [nanocs.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]
- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
- 8. biochempeg.com [biochempeg.com]
- 9. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (ammonium salt) | 474922-20-8 | ZTA92220 [biosynth.com]
- 10. encapsula.com [encapsula.com]
- 11. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of DSPE-PEG-COOH
This guide provides a comprehensive overview of the core physicochemical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH). It is intended for researchers, scientists, and drug development professionals working with lipid-based drug delivery systems.
Introduction
This compound is an amphiphilic polymer conjugate widely utilized in the formulation of nanoparticles, particularly liposomes and micelles, for drug delivery applications.[1][2] Its structure consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, terminating in a carboxylic acid group. This unique architecture allows for the self-assembly of this compound into core-shell structures in aqueous environments, capable of encapsulating hydrophobic therapeutic agents.[2] The PEGylated corona provides a "stealth" characteristic, which can reduce recognition by the reticuloendothelial system, thereby prolonging systemic circulation time.[2] The terminal carboxylic acid group offers a versatile handle for the covalent conjugation of targeting ligands such as antibodies, peptides, or other biomolecules to achieve site-specific drug delivery.
Molecular Structure and Properties
The fundamental structure of this compound is characterized by the DSPE lipid, which is a saturated 18-carbon phospholipid, providing a strong hydrophobic driving force for self-assembly. The PEG linker is a flexible, hydrophilic polymer whose length can be varied to modulate the physicochemical properties of the resulting nanoparticles. The terminal carboxylic acid provides a reactive site for bioconjugation.
Below is a generalized representation of the this compound structure:
Caption: Generalized structure of this compound.
Physicochemical Data Summary
The following tables summarize key quantitative physicochemical properties of this compound with varying PEG molecular weights.
| Property | DSPE-PEG(2000)-COOH | DSPE-PEG(3000)-COOH | DSPE-PEG(5000)-COOH | Reference(s) |
| Molecular Weight (Da) | ~2800 | ~3800 | ~5800 | [3] |
| Critical Micelle Concentration (CMC) (µM) | 0.5 - 1.0 | 0.5 - 1.0 | 1.0 - 1.5 | [4] |
| pKa (Carboxylic Acid) | ~3 - 5 (estimated) | ~3 - 5 (estimated) | ~3 - 5 (estimated) | [5] |
Table 1: General Physicochemical Properties of this compound Variants
| Micellar Property | DSPE-PEG(2000)-COOH Micelles | Reference(s) |
| Hydrodynamic Diameter (nm) | ~10 - 20 | [6] |
| Zeta Potential (mV) | -2.7 to -30 (pH dependent) | [6][7] |
Table 2: Typical Micellar Properties of DSPE-PEG(2000)-COOH in Aqueous Solution
Solubility
This compound exhibits amphiphilic solubility characteristics. It is generally soluble in a variety of organic solvents and has enhanced solubility in aqueous solutions compared to the parent DSPE lipid, a property conferred by the hydrophilic PEG chain.
| Solvent | Solubility | Reference(s) |
| Water | Forms micelles above CMC | [1] |
| Chloroform | Soluble | [2] |
| Methanol | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [2] |
Table 3: Solubility Profile of this compound
Experimental Protocols
This section details the methodologies for the characterization of key physicochemical properties of this compound.
Determination of Critical Micelle Concentration (CMC) by Pyrene (B120774) Fluorescence Assay
The CMC is a fundamental parameter that indicates the concentration at which the amphiphilic this compound monomers begin to self-assemble into micelles. The pyrene fluorescence assay is a widely used method for its determination.
Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene preferentially partitions into the hydrophobic core of the micelles, a nonpolar environment. This change in microenvironment leads to a characteristic shift in the pyrene emission spectrum.
Protocol:
-
Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 0.2 mM.
-
Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC range.
-
Incubation with Pyrene: Add a small aliquot of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration in the micromolar range. Allow the solutions to equilibrate, typically overnight in the dark, to ensure the complete partitioning of pyrene.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength is typically set at 334 nm, and the emission is scanned from 350 to 450 nm.
-
Data Analysis: From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks (around 372 nm and 383 nm, respectively). Plot the ratio of these intensities (I₁/I₃ or I₃/I₁) as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which can be found by the intersection of the two linear portions of the plot.
Measurement of Hydrodynamic Diameter and Zeta Potential by Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
DLS and ELS are standard techniques to determine the size distribution and surface charge of nanoparticles in suspension, respectively.
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles. The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. ELS measures the velocity of charged particles in an applied electric field. The electrophoretic mobility is then used to calculate the zeta potential, which is an indicator of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion.
Protocol:
-
Sample Preparation: Prepare a dilute aqueous suspension of this compound micelles at a concentration above the CMC. The suspending medium should be filtered to remove any dust or particulate contaminants. For zeta potential measurements, a low ionic strength medium such as 10 mM NaCl is often recommended.
-
Instrument Setup: Use a DLS instrument equipped with a laser light source and a correlator for size measurements, and electrodes for zeta potential measurements. Allow the instrument to warm up and stabilize.
-
Measurement:
-
Hydrodynamic Diameter (DLS): Place the sample in a suitable cuvette and insert it into the instrument. Allow the sample to equilibrate to the desired temperature (typically 25 °C). Perform multiple measurements to ensure reproducibility. The instrument's software will provide the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.
-
Zeta Potential (ELS): Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are present. Place the cell in the instrument. The software will apply an electric field and measure the particle velocity to calculate the zeta potential. As with DLS, multiple measurements should be performed. The pH of the sample should be recorded as zeta potential is pH-dependent.
-
-
Data Analysis: The DLS software will provide the size distribution by intensity, volume, and number. The Z-average and PDI are the most commonly reported values. The ELS software will provide the mean zeta potential and its distribution.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Self-assembly of this compound into a micelle.
Caption: Experimental workflow for this compound characterization.
References
- 1. biochempeg.com [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of DSPE-PEG-COOH in Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH), detailing its mechanism of action, its impact on liposomal drug delivery systems, and the experimental protocols for its application.
Core Concepts: The Trifunctional Role of this compound
This compound is an amphiphilic, heterobifunctional polymer-lipid conjugate essential in modern drug delivery. Its structure consists of three key components, each with a distinct function:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as the hydrophobic anchor. It stably integrates into the lipid bilayer of liposomes due to its hydrophobic nature, ensuring the firm attachment of the entire conjugate to the vesicle's surface.[1][2]
-
Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer chain.[3] It extends from the liposome (B1194612) surface into the aqueous environment, forming a hydrated layer. This layer is the primary driver of the "stealth" properties of the liposome.[4][5]
-
Carboxylic Acid (COOH): A terminal functional group at the distal end of the PEG chain. This carboxyl group provides a reactive site for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides, aptamers), enabling active targeting of specific cells or tissues.[4][6][7]
Mechanism of Action: From Systemic Circulation to Cellular Uptake
The mechanism of action of this compound in liposomes can be understood on two levels: its effect on the liposome's behavior in systemic circulation and its role in mediating interactions at the cellular level.
Systemic Level: The "Stealth" Effect and Prolonged Circulation
When conventional liposomes are introduced intravenously, they are rapidly recognized by the mononuclear phagocyte system (MPS), particularly macrophages in the liver and spleen, leading to their swift clearance from the bloodstream.[5][8] The incorporation of DSPE-PEG into the liposome formulation drastically alters this outcome.
The PEG chains on the liposome surface create a dense, hydrophilic cloud that sterically hinders the adsorption of plasma proteins, known as opsonins, onto the liposome surface.[5][9] This prevention of opsonization makes the liposomes "invisible" to MPS macrophages, significantly reducing their uptake and clearance.[3][5] This "stealth" characteristic leads to a dramatically extended blood circulation half-life, which is crucial for the drug to reach its intended target site.[3][7][10] This prolonged circulation also enhances the likelihood of the liposome accumulating in pathological tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[2][3][11]
Caption: this compound creates a barrier that prevents opsonization, leading to MPS evasion.
Cellular Level: Active Targeting and Internalization
While the PEG layer provides stealth, the terminal carboxyl group enables active targeting. The -COOH group can be readily activated to form stable amide bonds with primary amine groups on targeting ligands.[1][6]
-
Ligand Conjugation: A targeting moiety (e.g., an RGD peptide that targets integrin receptors overexpressed on tumor cells) is covalently attached to the this compound on the liposome surface.[7]
-
Receptor-Mediated Binding: The ligand-conjugated liposome specifically binds to its corresponding receptor on the target cell surface.
-
Cellular Uptake: This binding event typically triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the liposome, forming an endosome.[12] The primary pathways for liposome internalization include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13][14]
-
Endosomal Escape & Drug Release: Once inside the cell, the liposome must escape the endosome to release its therapeutic payload into the cytoplasm to exert its effect. Some pH-sensitive formulations are designed to destabilize in the acidic environment of the endosome, facilitating drug release.[8][15]
Caption: Ligand-receptor binding initiates endocytosis and subsequent drug release.
Quantitative Impact on Liposome Physicochemical Properties
The incorporation of this compound influences key characteristics of liposomes. The molar percentage of the conjugate is a critical parameter that must be optimized.
| Property | Effect of this compound Incorporation | Typical Range/Value | Rationale & Citations |
| Particle Size | Slight increase | 100 - 200 nm | The PEG chains create a hydrophilic layer, increasing the hydrodynamic diameter.[16][17] |
| Polydispersity Index (PDI) | Generally remains low | < 0.2 | Indicates a homogenous and monodisperse population of vesicles. PEG can prevent aggregation, contributing to stability.[5][17][18] |
| Zeta Potential | Becomes more negative | -15 to -40 mV | The deprotonated carboxyl group (-COO⁻) at physiological pH imparts a negative charge. This negative charge also helps prevent aggregation through electrostatic repulsion.[16][17] |
| Circulation Half-Life | Significantly increased | 6.5 to 45 hours | The "stealth" effect dramatically reduces clearance by the MPS, as compared to conventional liposomes.[10][19] |
| Encapsulation Efficiency | Can be affected | Variable | The inclusion of PEG-lipids can sometimes slightly decrease encapsulation efficiency depending on the formulation method and the nature of the encapsulated drug.[2] |
Experimental Protocols
Protocol: Liposome Preparation via Thin-Film Hydration
This is the most common method for preparing this compound-containing liposomes.[11][20]
Materials:
-
Primary phospholipid (e.g., HSPC, DSPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., Chloroform:Methanol mixture)
-
Aqueous hydration buffer (e.g., PBS pH 7.4)
Procedure:
-
Lipid Dissolution: Dissolve the primary lipid, cholesterol, and this compound in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., HSPC:Chol:this compound at 55:40:5).
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. This creates a thin, dry lipid film on the inner wall of the flask.[11][20]
-
Vacuum Drying: Place the flask under high vacuum for at least 4 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid transition temperature) and agitating the flask. This process forms multilamellar vesicles (MLVs).[11]
-
Size Reduction (Extrusion): To produce small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.[11]
-
Purification: Remove any unencapsulated drug or other materials by methods such as size exclusion chromatography or dialysis.[11]
Protocol: Characterization of Liposomes
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small sample of the liposome suspension in the hydration buffer. Place the sample in the DLS instrument and measure the Brownian motion of the particles, from which size and PDI are calculated.
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Dilute a sample of the liposome suspension in an appropriate low-ionic-strength buffer. The instrument applies an electric field and measures the velocity of the particles, from which the surface charge (zeta potential) is determined.
3. Ligand Conjugation via EDC/NHS Chemistry:
-
Principle: Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group on the this compound for reaction with an amine-containing ligand.
-
Procedure:
-
Activate the liposomes by incubating them with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes.
-
Add the amine-containing targeting ligand to the activated liposome suspension.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Quench any unreacted NHS-esters.
-
Purify the conjugated liposomes from unreacted ligand and coupling reagents using size exclusion chromatography.
-
Caption: Workflow for preparation, optional targeting, and characterization of liposomes.
Conclusion
This compound is a critical component in the design of advanced liposomal drug delivery systems. Its tripartite structure provides stable membrane anchoring, a "stealth" shield for prolonged systemic circulation, and a functional handle for active targeting of diseased cells. By modulating the physicochemical properties of liposomes and enabling site-specific delivery, this compound-modified liposomes offer a powerful platform for improving the therapeutic index of encapsulated drugs, reducing off-target toxicity, and overcoming biological barriers. A thorough understanding of its mechanism of action and the experimental methodologies for its use is fundamental for professionals in drug development and nanomedicine research.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. biochempeg.com [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nva.sikt.no [nva.sikt.no]
- 16. researchgate.net [researchgate.net]
- 17. Hyaluronated and PEGylated Liposomes as a Potential Drug-Delivery Strategy to Specifically Target Liver Cancer and Inflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Characterization of cationic liposome formulations designed to exhibit extended plasma residence times and tumor vasculature targeting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DSPE-PEG-COOH: Molecular Weight and Polydispersity Index
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH), a critical component in drug delivery systems and nanomedicine. This document focuses on two key quality attributes: molecular weight (MW) and polydispersity index (PDI), which significantly influence the physicochemical properties and in vivo performance of nanoparticle formulations.
Core Concepts: The Significance of Molecular Weight and Polydispersity
The therapeutic efficacy and safety of drug delivery systems formulated with this compound are intrinsically linked to the precise molecular characteristics of this polymer-lipid conjugate. The polyethylene (B3416737) glycol (PEG) chain length, which dictates the overall molecular weight, governs the thickness of the hydrophilic corona around a nanoparticle. This "stealth" layer sterically hinders opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation half-life.
The polydispersity index (PDI) is a measure of the heterogeneity of the PEG chain lengths in a given sample. A PDI value closer to 1.0 indicates a more uniform and monodisperse population of molecules. In drug formulation, a low PDI is highly desirable as it ensures batch-to-batch consistency and predictable in vivo behavior.
Quantitative Data Summary
The molecular weight of this compound can vary depending on the length of the PEG chain. The following table summarizes commercially available this compound products with their corresponding molecular weights and, where available, polydispersity indices.
| Supplier/Source | Product Name/Identifier | Nominal Molecular Weight (Da) | Reported Molecular Weight/Mass (Da) | Polydispersity Index (PDI) |
| Creative PEGWorks | This compound, MW 1k (PLS-9911) | 1,000 | - | 1.02 - 1.05 |
| Creative PEGWorks | This compound, MW 2k (PLS-9912) | 2,000 | - | 1.02 - 1.05[1] |
| Creative PEGWorks | This compound, MW 3.4k (PLS-9913) | 3,400 | - | 1.02 - 1.05 |
| Creative PEGWorks | This compound, MW 5k (PLS-9914) | 5,000 | - | 1.02 - 1.05 |
| Avanti Polar Lipids | DSPE-PEG(2000) Carboxylic Acid (880135) | 2,000 | 2780.38 (average MW), 2778.7 (exact mass)[2] | Not specified |
| BroadPharm | This compound, MW 2,000 | 2,000 | - | Not specified |
| BroadPharm | This compound, MW 3,400 | 3,400 | - | Not specified |
| MedchemExpress | This compound, MW 2000 | 2,000 | - | Not specified |
| MedchemExpress | This compound, MW 5000 | 5,000 | - | Not specified |
Experimental Protocols
Accurate determination of molecular weight and PDI is crucial for quality control and formulation development. The following are detailed methodologies for the characterization of this compound.
Protocol 1: Molecular Weight and PDI Determination by Gel Permeation Chromatography (GPC)
Objective: To determine the average molecular weight and polydispersity index of this compound.
Materials:
-
This compound sample
-
High-performance liquid chromatography (HPLC) grade tetrahydrofuran (B95107) (THF)
-
Polystyrene or PEG standards of known molecular weights
-
GPC system equipped with a refractive index (RI) detector
-
GPC columns suitable for polymer separation in the desired molecular weight range
Procedure:
-
Sample Preparation: Dissolve a known concentration of the this compound sample (e.g., 1-2 mg/mL) in HPLC-grade THF. Filter the solution through a 0.2 µm syringe filter.
-
Standard Preparation: Prepare a series of polystyrene or PEG standards of known molecular weights in THF.
-
GPC System Setup:
-
Mobile Phase: HPLC-grade THF
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector: Refractive Index (RI)
-
-
Calibration: Inject the molecular weight standards into the GPC system to generate a calibration curve of log(MW) versus elution time.
-
Sample Analysis: Inject the prepared this compound sample into the GPC system.
-
Data Analysis: Using the calibration curve, determine the number average molecular weight (Mn), weight average molecular weight (Mw), and peak molecular weight (Mp) of the sample. Calculate the PDI using the formula: PDI = Mw / Mn.
Protocol 2: Molecular Weight Determination by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Objective: To determine the absolute molecular weight distribution of this compound.
Materials:
-
This compound sample
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or sinapinic acid [SA] in a suitable solvent like acetonitrile/water with 0.1% trifluoroacetic acid)
-
Cationizing agent (e.g., sodium trifluoroacetate)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL.
-
Target Plate Spotting: Mix the sample solution with the matrix solution and the cationizing agent. Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range.
-
The instrument will detect individual polymer chains, allowing for the determination of the molecular weight of each component in the sample.
-
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a this compound molecule with a specific number of ethylene (B1197577) glycol repeat units. The difference in mass between adjacent peaks will correspond to the mass of one ethylene glycol unit (44 Da). This data can be used to calculate the average molecular weight and assess the distribution.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated water (D₂O))
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the appropriate deuterated solvent.
-
NMR Analysis: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of characteristic peaks corresponding to the distearoyl (DSPE) lipid tails, the polyethylene glycol (PEG) backbone, and the terminal carboxylic acid group.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Liposome (B1194612) Formulation and Characterization
Caption: Workflow for liposome formulation and characterization.
Simplified Signaling Pathway for Targeted Drug Delivery
References
The Pivotal Role of the Carboxyl Group in DSPE-PEG-COOH Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) is a versatile and widely utilized phospholipid conjugate in the field of advanced drug delivery. Its unique amphiphilic structure, combining the hydrophobic DSPE anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a reactive carboxyl group, enables the formulation of sophisticated nanocarriers such as liposomes and micelles. This technical guide delves into the core functionalities imparted by the terminal carboxyl group, providing an in-depth exploration of its role in bioconjugation, pH-responsive drug release, and surface charge modulation. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to aid researchers in the design and development of next-generation nanomedicines.
The Core Functionality: The Carboxyl Group as a Chemical Handle
The terminal carboxylic acid (-COOH) on the PEG chain of this compound is the cornerstone of its utility in targeted drug delivery. This functional group provides a reactive site for the covalent attachment of a wide array of biomolecules, transforming a passive nanocarrier into a targeted delivery vehicle.[1][2]
Bioconjugation Chemistry
The most prevalent application of the carboxyl group is in forming stable amide bonds with primary amine groups (-NH2) present in proteins, antibodies, peptides, and other targeting ligands.[3][4] This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or other activators like N-hydroxy-5-sulfosuccinimide (sulfo-NHS) to enhance efficiency and stability in aqueous environments.[4]
The general mechanism involves the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine on the targeting ligand to form a stable amide bond. The addition of NHS or sulfo-NHS creates a more stable amine-reactive intermediate, reducing side reactions like hydrolysis and improving the overall yield of the conjugation reaction.
Applications in Targeted Drug Delivery
The ability to conjugate targeting moieties to the surface of liposomes or micelles is critical for enhancing drug delivery specificity and efficacy. By targeting receptors that are overexpressed on diseased cells, such as cancer cells, the therapeutic payload can be concentrated at the site of action, minimizing off-target effects and reducing overall toxicity.[5] Examples of ligands conjugated via the carboxyl group include:
-
Antibodies and antibody fragments: For targeting specific cell surface antigens.
-
Peptides: Such as RGD peptides for targeting integrins expressed on tumor neovasculature.[5]
-
Aptamers: Nucleic acid-based ligands with high specificity for their targets.[1]
-
Small molecules: Like folic acid for targeting the folate receptor, which is often overexpressed in cancer cells.
pH-Responsive Drug Release
The carboxyl group can also be exploited to create "smart" drug delivery systems that release their payload in response to specific environmental cues, such as the acidic microenvironment of tumors or the low pH within endosomes and lysosomes of cells.[6][7]
Mechanism of pH-Sensitivity
At physiological pH (around 7.4), the carboxyl group is deprotonated and negatively charged (-COO⁻), contributing to the stability of the liposome (B1194612) or micelle. However, in an acidic environment (pH < 6.5), the carboxyl group becomes protonated (-COOH).[7] This change in ionization state can lead to a shift in the hydrophilic-lipophilic balance of the this compound, potentially causing destabilization of the nanocarrier and triggering the release of the encapsulated drug.[7] This pH-triggered release is particularly advantageous for delivering drugs intracellularly, as the lower pH of endosomes can facilitate the escape of the drug into the cytoplasm.
Surface Charge Modulation
The terminal carboxyl group imparts a negative surface charge to nanoparticles at physiological pH.[8] This zeta potential can influence the stability of the formulation in suspension by preventing aggregation through electrostatic repulsion. Furthermore, the surface charge can affect how the nanoparticle interacts with biological systems, including its circulation time and cellular uptake.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound in various applications.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Component(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000/Soluplus (4/1) | 128.1 | 0.295 | -28.1 | [9] |
| DSPE-PEG2000/Soluplus (1/1) | 116.6 | 0.112 | -13.7 | [9] |
| Cabozantinib-loaded DSPE-PEG2000 micelles | 11 | Narrow | Not Reported | [10] |
Table 2: pH-Responsive Drug Release
| Formulation | pH | Cumulative Release (%) | Time (h) | Reference |
| Docetaxel-loaded liposomes | 7.4 | 42 | Not Specified | [6] |
| Docetaxel-loaded liposomes | 6.5 | 61 | Not Specified | [6] |
| Docetaxel-loaded liposomes | 4.0 | 99 | Not Specified | [6] |
| Doxycycline-loaded liposomes | 7.4 | 25 | Not Specified | [6] |
| Doxycycline-loaded liposomes | 6.5 | 39 | Not Specified | [6] |
| Doxycycline-loaded liposomes | 4.0 | 78 | Not Specified | [6] |
Experimental Protocols
Protocol for Liposome Formulation using Thin-Film Hydration
This method is a standard procedure for the preparation of liposomes incorporating this compound.[11][12]
-
Lipid Dissolution: Dissolve this compound and other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform, chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.
Protocol for Ligand Conjugation to this compound Liposomes
This protocol outlines the steps for conjugating an amine-containing ligand to pre-formed liposomes.
-
Activation of Carboxyl Groups:
-
Disperse the this compound containing liposomes in an activation buffer (e.g., MES buffer, pH 6.0).
-
Add a fresh solution of EDC and Sulfo-NHS to the liposome suspension.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the amine-containing targeting ligand to the activated liposome suspension.
-
Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amines.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching agent (e.g., hydroxylamine) to deactivate any unreacted NHS-esters.
-
Remove the unconjugated ligand and excess reagents by dialysis, size exclusion chromatography, or ultrafiltration.
-
Protocol for Determination of Drug Loading and Encapsulation Efficiency
This protocol provides a general method to quantify the amount of drug encapsulated within the nanoparticles.[11][13]
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the drug-loaded nanoparticles using techniques such as dialysis, size exclusion chromatography, or centrifugation.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Quantification of Total Drug:
-
Lyse a known amount of the drug-loaded nanoparticle formulation using a suitable solvent (e.g., methanol, DMSO) to release the encapsulated drug.
-
Measure the total drug concentration in the lysed sample.
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL %): DL (%) = (Weight of Drug in Nanoparticles / Weight of Nanoparticles) x 100
-
Conclusion
The terminal carboxyl group of this compound is a critical enabler of functionality in modern drug delivery systems. Its capacity for bioconjugation allows for precise targeting of diseased tissues, while its inherent pH-sensitivity can be harnessed for triggered drug release. A thorough understanding of the chemistry and application of this functional group, as detailed in this guide, is paramount for the rational design and development of effective and safe nanomedicines. The provided protocols and data serve as a foundational resource for researchers aiming to leverage the full potential of this compound in their therapeutic formulations.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. nanocs.net [nanocs.net]
- 3. This compound, MW 3,400 | BroadPharm [broadpharm.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. mdpi.com [mdpi.com]
- 10. Cabozantinib Loaded DSPE-PEG2000 Micelles as Delivery System: Formulation, Characterization and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Introduction: The Role of DSPE-PEG-COOH in Advanced Drug Delivery
An In-Depth Technical Guide to DSPE-PEG-COOH for Self-Assembling Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) with a terminal carboxyl group (this compound) is a critical component in the formulation of advanced nanomedicines. This amphiphilic polymer, possessing a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, spontaneously self-assembles in aqueous media to form structures like micelles or integrates into the lipid bilayer of liposomes and other lipid nanoparticles (LNPs).[1][]
The DSPE portion provides a stable, hydrophobic core ideal for encapsulating poorly water-soluble therapeutic agents.[] The PEG chain forms a hydrated "stealth" corona on the nanoparticle surface, which sterically hinders opsonin protein adsorption, thereby reducing clearance by the mononuclear phagocyte system and significantly prolonging systemic circulation time.[3][4] Crucially, the terminal carboxylic acid (-COOH) group serves as a versatile chemical handle for the covalent conjugation of targeting ligands—such as antibodies, peptides (e.g., RGD), or aptamers—enabling active targeting to specific cells and tissues.[5] This guide provides a comprehensive overview of the formulation, characterization, and application of this compound-containing nanoparticles, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Physicochemical Properties and Self-Assembly
This compound is a heterobifunctional lipid-polymer conjugate. The saturated 18-carbon acyl chains of the DSPE anchor contribute to a high phase transition temperature, resulting in rigid, stable nanoparticle membranes that are essential for drug retention.[3] In aqueous solutions, these molecules arrange themselves to minimize the exposure of the hydrophobic DSPE tails to water, leading to the formation of core-shell micellar structures or stable integration into lipid bilayers. The terminal carboxyl group is exposed on the hydrophilic PEG surface, making it available for subsequent bioconjugation reactions.
Below is a diagram illustrating the self-assembly process of this compound into a functionalized micelle capable of carrying a drug payload and presenting a targeting ligand.
Quantitative Data on this compound Nanoparticle Formulations
The physicochemical characteristics of nanoparticles are highly dependent on their composition and formulation parameters. The tables below summarize quantitative data from various studies, showcasing the impact of formulation variables on particle size, polydispersity index (PDI), surface charge (zeta potential), and drug loading metrics.
Table 1: Effect of Formulation Ratio on Nanoparticle Characteristics This table demonstrates how varying the weight ratio of DSPE-PEG2000 to the copolymer Soluplus impacts the resulting nanoparticle's size, PDI, and zeta potential when prepared by the hydration method.[6]
| DSPE-PEG2000:Soluplus (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 10:1 | 36.5 | 0.900 | -28.5 |
| 5:1 | 80.8 | 0.644 | -29.2 |
| 4:1 | 128.1 | 0.295 | -28.1 |
| 1:1 | 116.6 | 0.112 | -13.7 |
| 1:4 | 72.0 | 0.103 | -11.3 |
| 1:5 | 54.5 | 0.057 | -6.0 |
| 1:10 | 56.1 | 0.101 | -7.7 |
Table 2: Characteristics of Drug-Loaded DSPE-PEG Micelles This table presents data for micelles loaded with different therapeutic agents, highlighting key performance metrics like encapsulation efficiency and drug loading content.
| Formulation / Drug | Carrier:Drug Ratio (w/w) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Content (%) | Reference |
| DSPE-PEG-C60 / Doxorubicin | 5:1 | 97 | ~ -30 | 86.1 | - | [7][8] |
| DSPE-PEG-C60 / Doxorubicin | 10:1 | 211 | ~ -30 | 95.4 | - | [7][8] |
| DSPE-PEG-C60 / Doxorubicin | 15:1 | 260 | ~ -30 | 97.5 | - | [7][8] |
| DSPE-PEG2000 / Ridaforolimus | 10:1 (initial loading) | 33 ± 15 | - | 77.5 ± 1.7 | 7.2 ± 0.1 | [9] |
| PHIS-PEG/DSPE-PEG / Paclitaxel | - | 110 - 135 | - | 88 | 5 | [10] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful development of nanoparticle formulations. The following sections provide step-by-step methodologies for key experimental procedures.
Protocol: Nanoparticle Formulation by Thin-Film Hydration
This is a widely used method for preparing liposomes and micelles, especially for encapsulating hydrophobic drugs.[6][11]
-
Dissolution: Accurately weigh and dissolve this compound, other lipid components (e.g., DSPC, cholesterol), and the hydrophobic drug at a predetermined molar ratio in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 40-60°C). A thin, uniform lipid film will form on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to ensure complete removal of residual organic solvent.
-
Hydration: Hydrate the dried film with an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) by rotating the flask gently. The hydration temperature should be kept above the lipid's phase transition temperature. This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion):
-
Sonication: To reduce the size of the MLVs, sonicate the suspension using a bath or probe tip sonicator until the solution appears translucent.
-
Extrusion: For a more uniform size distribution, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This is typically done 10-20 times.
-
-
Purification: Remove any unencapsulated drug by dialysis against the hydration buffer or using size exclusion chromatography.
Protocol: Ligand Conjugation to this compound via EDC/NHS Chemistry
This protocol describes the covalent attachment of an amine-containing ligand (e.g., a peptide or antibody) to the carboxyl-terminated surface of a pre-formed nanoparticle.
Protocol: Characterization of Nanoparticles
4.3.1 Particle Size, PDI, and Zeta Potential by Dynamic Light Scattering (DLS) [3][7]
-
Sample Preparation: Dilute the nanoparticle suspension in the original buffer or deionized water to an appropriate concentration to avoid multiple scattering effects. Filter the sample through a 0.22 µm syringe filter if aggregates are suspected.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Transfer the diluted sample to a clean cuvette. For zeta potential, use a specific electrode-containing cuvette. Place the cuvette in the instrument.
-
Data Acquisition: Perform multiple measurements to obtain the Z-average hydrodynamic diameter, polydispersity index (PDI), and zeta potential. A PDI value < 0.3 is generally considered acceptable for a monodisperse population.
4.3.2 Morphology by Transmission Electron Microscopy (TEM) [3][7]
-
Grid Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid for 1-2 minutes.
-
Staining: Wick away the excess sample with filter paper. For contrast, immediately add a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) onto the grid for 1-2 minutes.
-
Drying: Wick away the excess stain and allow the grid to air-dry completely.
-
Imaging: Load the grid into the TEM and visualize the nanoparticles at an appropriate acceleration voltage, capturing images at various magnifications.
Protocol: Determination of Encapsulation Efficiency and Drug Loading
-
Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles.[3]
-
Centrifugal Ultrafiltration: Place the nanoparticle suspension in a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains the nanoparticles but allows the free drug to pass through (e.g., 30 kDa). Centrifuge according to the manufacturer's instructions. The filtrate contains the free drug.
-
-
Quantification of Total and Free Drug:
-
Measure the concentration of the free drug in the filtrate (W_free) using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy method.[12][13]
-
To measure the total drug amount (W_total), disrupt a known volume of the original nanoparticle suspension by adding a suitable organic solvent (e.g., methanol or DMSO) to release the encapsulated drug, then measure the concentration.
-
-
Calculation:
-
Encapsulation Efficiency (EE %): EE % = ((W_total - W_free) / W_total) * 100
-
Drug Loading Content (DLC %): DLC % = ((W_total - W_free) / W_nanoparticle) * 100, where W_nanoparticle is the total weight of the nanoparticles.
-
Protocol: In Vitro Drug Release Study using Dialysis
This method simulates the release of a drug from the nanoparticle into a physiological environment.[3][14]
-
Preparation: Transfer a precise volume (e.g., 1-2 mL) of the drug-loaded nanoparticle suspension into a dialysis bag with an appropriate MWCO (e.g., 10-20 kDa).
-
Immersion: Place the sealed dialysis bag into a larger volume of release buffer (e.g., PBS at pH 7.4, or acetate buffer at pH 5.5 to simulate endosomal conditions), maintained at 37°C with constant, gentle stirring. The large volume of external buffer ensures sink conditions.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain a constant volume and sink conditions.
-
Analysis: Quantify the concentration of the released drug in the collected samples using HPLC or UV-Vis spectroscopy.
-
Data Processing: Calculate the cumulative percentage of drug released at each time point and plot the results against time to generate a drug release profile.
Biological Interactions: Cellular Uptake Pathway
Targeting ligands conjugated to the this compound surface can dramatically alter the biological interactions of nanoparticles, directing them to specific cell types and mediating cellular entry via receptor-mediated endocytosis. A well-studied example is the use of the RGD (Arginine-Glycine-Aspartic acid) peptide, which targets integrin receptors that are often overexpressed on tumor cells and angiogenic vasculature.[15][16]
The following diagram illustrates the process of integrin-mediated endocytosis for an RGD-functionalized nanoparticle.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biochempeg.com [biochempeg.com]
- 6. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | MDPI [mdpi.com]
- 7. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG-COOH in Drug Delivery: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) is a versatile and widely utilized phospholipid-polymer conjugate in the field of drug delivery.[1][2] Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid group, allows for the self-assembly into various nanocarrier systems such as liposomes and micelles.[3][4] The PEGylated surface provides a "stealth" characteristic, enabling these nanocarriers to evade the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[5][6] This extended circulation enhances the probability of the nanocarrier accumulating in target tissues, particularly tumors, through the enhanced permeability and retention (EPR) effect.[7] The terminal carboxyl group serves as a versatile reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or other small molecules, to achieve active targeting of specific cells or tissues.[4][8] This guide provides an in-depth overview of this compound in drug delivery, focusing on quantitative data, experimental protocols, and key conceptual frameworks.
Core Concepts: Passive and Active Targeting
Drug delivery systems utilizing this compound often employ two primary targeting strategies: passive and active targeting.
Passive Targeting: This strategy leverages the abnormal physiology of tumor tissues. Tumors exhibit leaky vasculature with large fenestrations and have poor lymphatic drainage.[7] This allows nanoparticles of a certain size (typically 10-200 nm) to extravasate from the bloodstream and accumulate in the tumor microenvironment, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[7][9][10] The PEG chains on the surface of the nanocarriers prevent their rapid clearance by the immune system, allowing sufficient time for this passive accumulation to occur.[11]
Active Targeting: To enhance specificity, the surface of this compound nanocarriers can be functionalized with targeting ligands that bind to specific receptors overexpressed on the surface of target cells.[12][13] The terminal carboxylic acid group of this compound is a key functional moiety for this purpose, allowing for the covalent attachment of these ligands.[4][14] This active targeting approach increases the cellular uptake of the nanocarrier and the encapsulated drug, leading to improved therapeutic efficacy and reduced off-target effects.[13][15]
Quantitative Data on this compound Based Nanocarriers
The physicochemical properties of this compound based nanocarriers are critical determinants of their in vivo performance. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation Type | Drug | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Micelles | - | 9.6 ± 0.6 | -2.7 ± 1.1 | - | [16] |
| Micelles | Ridaforolimus | 33 ± 15 | - | - | [17] |
| Micelles | Doxorubicin | 97 - 260 | ~ -30 | - | [18] |
| Nanoparticles (with Soluplus) | - | 36.5 - 128.1 | -13.7 to -29.2 | 0.112 - 0.900 | [19] |
| Nanoparticles | - | 116.3 - 235.13 | -19.37 to -33.67 | < 0.45 | [20] |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Type | Drug | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| Micelles | Ridaforolimus | 7.194 ± 0.143 | 77.519 ± 1.658 | [17] |
| Micelles | Doxorubicin | - | 86.1 - 97.5 | [18] |
Table 3: In Vivo Pharmacokinetic Parameters
| Formulation | Animal Model | Half-life (t½) | Clearance | Reference |
| Ridaforolimus Micelles | Rat | Increased by 1.7-fold | Decreased by 0.6-fold | [17] |
| Radiolabeled Micelles | Mouse | 456.3 min | - | [16] |
Experimental Protocols
Detailed methodologies are crucial for the successful formulation and characterization of this compound based drug delivery systems.
Protocol 1: Formulation of Drug-Loaded Micelles by Thin-Film Hydration
This method is widely used for encapsulating hydrophobic drugs into the core of micelles.[3][21][22][23]
Materials:
-
This compound
-
Hydrophobic drug
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug at a predetermined molar ratio in the chosen organic solvent in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the DSPE lipid (e.g., 60°C).
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.
-
Sonication/Extrusion (Optional): To obtain a more uniform size distribution, the micelle solution can be sonicated using a bath sonicator or passed through an extruder with polycarbonate membranes of a defined pore size.
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter for sterilization and removal of any large aggregates. Store the formulation at 4°C.[3]
Protocol 2: Formulation of Nanoparticles by Nanoprecipitation
Nanoprecipitation is a rapid and straightforward method for preparing polymeric nanoparticles.[24][25][26]
Materials:
-
This compound
-
Drug (optional)
-
Water-miscible organic solvent (e.g., acetone, ethanol, acetonitrile)
-
Aqueous non-solvent (e.g., deionized water), often containing a stabilizer (e.g., Poloxamer 188)
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the drug in the organic solvent.
-
Aqueous Phase Preparation: Prepare the aqueous non-solvent, with or without a stabilizer.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid solvent displacement causes the polymer to precipitate, forming nanoparticles with the drug encapsulated.
-
Solvent Evaporation: Continue stirring the suspension (e.g., overnight) to allow for the complete evaporation of the organic solvent.
-
Purification: Collect the nanoparticles by centrifugation and wash them to remove any unencapsulated drug and excess stabilizer.
-
Resuspension: Resuspend the purified nanoparticles in an appropriate aqueous buffer.
Protocol 3: Surface Functionalization with a Targeting Ligand
The terminal carboxylic acid of this compound can be activated to react with amine groups on targeting ligands.[14]
Materials:
-
This compound formulated nanoparticles
-
Targeting ligand with a primary amine group (e.g., antibody, peptide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Activation of Carboxyl Groups: Resuspend the this compound nanoparticles in the activation buffer. Add EDC and NHS to the nanoparticle suspension and incubate to activate the carboxyl groups, forming an NHS-ester intermediate.
-
Conjugation: Add the targeting ligand dissolved in the coupling buffer to the activated nanoparticle suspension. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C. The primary amine on the ligand will react with the NHS-ester to form a stable amide bond.
-
Quenching: Quench any unreacted NHS-esters by adding a small molecule with a primary amine (e.g., Tris buffer or ethanolamine).
-
Purification: Remove the unconjugated ligand and coupling reagents from the functionalized nanoparticles using size exclusion chromatography or dialysis.
Visualizing Workflows and Mechanisms
Logical Relationship of a Targeted Drug Delivery System
The design of a targeted drug delivery system based on this compound involves a logical interplay of its components to achieve the desired therapeutic outcome.
Caption: Logical relationship of components in a targeted this compound nanocarrier.
Experimental Workflow for Targeted Nanoparticle Development
The development of a targeted nanoparticle involves a systematic workflow from formulation to in vivo evaluation.
Caption: Experimental workflow for targeted nanoparticle development.
Signaling Pathway of Doxorubicin-Induced Apoptosis
Doxorubicin, a commonly encapsulated drug, induces cancer cell death through multiple mechanisms.[27][28][29][30][31]
Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis in cancer cells.
Conclusion
This compound is a cornerstone lipid-polymer conjugate in the design of advanced drug delivery systems. Its unique properties facilitate the formulation of "stealth" nanocarriers capable of both passive and active targeting. The ability to prolong circulation, enhance drug solubility, and achieve targeted delivery makes this compound-based systems a powerful platform for improving the therapeutic index of a wide range of drugs, particularly in oncology. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working to harness the full potential of this versatile excipient.
References
- 1. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. biochempeg.com [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. DSPE PEG Acid, this compound [nanocs.net]
- 7. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 8. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nanoparticle targeting: Review of passive and active methods - Inside Therapeutics [insidetx.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.curapath.com [blog.curapath.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. What is the difference between passive and active drug delivery? [synapse.patsnap.com]
- 16. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. studenttheses.uu.nl [studenttheses.uu.nl]
- 22. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 24. researchgate.net [researchgate.net]
- 25. Nanoprecipitation process: From encapsulation to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scientificarchives.com [scientificarchives.com]
- 27. ClinPGx [clinpgx.org]
- 28. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Preparation of DSPE-PEG-COOH Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer that can be used as a vehicle for the administration of nutrients and pharmaceutical drugs.[1] The inclusion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated with polyethylene (B3416737) glycol (PEG) and ending in a carboxyl group (DSPE-PEG-COOH) offers a versatile platform for drug delivery. The DSPE component, a phospholipid with two saturated 18-carbon stearoyl chains, contributes to the formation of rigid and stable lipid bilayers at physiological temperatures.[2] The PEG moiety provides a "stealth" characteristic, enabling the liposomes to evade the mononuclear phagocyte system and prolonging their circulation time in the bloodstream.[1][2] This extended circulation increases the probability of the liposome (B1194612) accumulating at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][3] The terminal carboxylic acid group allows for the covalent attachment of targeting ligands, such as antibodies or peptides, to direct the liposomes to specific cells or tissues.[4][5]
These application notes provide a detailed protocol for the preparation of this compound liposomes using the well-established thin-film hydration method followed by extrusion. This method is known for its simplicity and reproducibility in producing unilamellar vesicles with a controlled size distribution.[6][7][8]
Data Summary
The following table summarizes quantitative data from various studies on the formulation and characterization of this compound and related PEGylated liposomes, providing a comparative overview of different preparation parameters and their outcomes.
| Lipid Composition (molar ratio) | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| POPC:Chol:POPG:APTEDB-PEG2000-DSPE (4:3:3 with 2.5 wt% of targeted lipid) | - | ~120 | < 0.2 | N/A | [9] |
| DPPC:Chol:FA-PEG-DSPE | 5-Fluorouracil | ~174 | N/A | ~39% | [10] |
| PC:Chol:FA-PEG-DSPE | 5-Fluorouracil | ~114 | N/A | ~67% | [10] |
| DSPC:Chol:PEG-DSPE:FA-PEG-DSPE | Methotrexate & siRNA | ~170 | N/A | N/A | [10] |
| Cholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-R8 (33:62:4.2:0.8) | Paclitaxel | N/A | N/A | N/A | [11] |
| DOTAP:Chol:DMG-PEG2k:DSPE-PEG2k-cRGD (50:42:2:6) | shRNA | ~126 | 0.1 | ~96% | [12] |
| DSPC:DSPE-PEG2000 (95:5) | Daunorubicin | N/A | N/A | N/A | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration and Extrusion
This protocol details the preparation of small unilamellar vesicles (SUVs) containing this compound.
Materials:
-
Phospholipids (e.g., DSPC, DPPC, Soy PC)
-
Cholesterol
-
This compound
-
Organic Solvent (e.g., chloroform, chloroform:methanol mixture 2:1 v/v)[14]
-
Hydration Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline (HBS))
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump or desiccator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Dissolution:
-
Dissolve the desired lipids (e.g., a mixture of a primary phospholipid, cholesterol, and this compound) in an organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[15]
-
-
Thin-Film Formation:
-
Remove the organic solvent using a rotary evaporator. This process should be carried out at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface of the flask.[6][15]
-
-
Drying:
-
Hydration:
-
Hydrate the lipid film by adding the aqueous hydration buffer. The temperature of the hydration buffer should be above the Tc of the lipids to ensure proper hydration and formation of multilamellar vesicles (MLVs).[15][16]
-
Agitate the flask by vortexing or gentle shaking to facilitate the formation of the MLV suspension.[15]
-
-
Size Reduction by Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[1]
-
To prevent clogging and improve the uniformity of the final liposome population, the MLV suspension can be subjected to several freeze-thaw cycles or pre-filtered through a larger pore size membrane.[17]
-
Load the MLV suspension into one of the gas-tight syringes and attach it to one side of the extruder. Attach an empty syringe to the other side.[1]
-
Push the suspension from one syringe to the other through the membrane. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure that the final liposome suspension is in the alternate syringe.[1] This repeated extrusion through the defined pore size filter results in the formation of a homogeneous population of small unilamellar vesicles (SUVs).[6][18]
-
-
Storage:
-
Store the prepared liposome suspension at 4°C for long-term stability.[2]
-
Protocol 2: Characterization of this compound Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement
-
Principle: Dynamic Light Scattering (DLS) is used to determine the average particle size (Z-average diameter) and the width of the size distribution (PDI).
-
Protocol:
-
Dilute the liposome suspension in the external buffer to an appropriate concentration to avoid multiple scattering effects.[1]
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).[1]
-
Perform the measurement according to the instrument's software instructions. The Z-average diameter and PDI are the key parameters to be recorded.[1]
-
2. Encapsulation Efficiency (EE) and Drug Loading Content (LC)
-
Principle: EE and LC are determined by separating the unencapsulated drug from the liposomes and quantifying the amount of drug associated with the vesicles.[1]
-
Protocol:
-
Separate the unencapsulated drug from the liposomal formulation using methods like dialysis, size exclusion chromatography, or ultrafiltration.[1]
-
Disrupt the liposomes to release the encapsulated drug by adding a surfactant like Triton X-100 or an organic solvent such as methanol.[1]
-
Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[1]
-
Calculate the EE and LC using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
LC (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
-
Visualizations
Caption: Experimental workflow for this compound liposome preparation.
Caption: Comparison of passive and active drug loading mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 10. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. EP1448165B1 - Lipid carrier compositions and methods for improved drug retention - Google Patents [patents.google.com]
- 14. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs | MDPI [mdpi.com]
- 15. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 16. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 17. sterlitech.com [sterlitech.com]
- 18. liposomes.ca [liposomes.ca]
Application Note: Covalent Conjugation of Antibodies to DSPE-PEG-COOH
Audience: Researchers, scientists, and drug development professionals.
Principle
This protocol details the covalent conjugation of antibodies to the carboxyl-terminal group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH). The most common and efficient method for this conjugation is through the formation of a stable amide bond between the carboxyl groups on the PEG linker and primary amine groups (e.g., from lysine (B10760008) residues) on the antibody.[1] This is typically achieved using a "zero-length" crosslinking agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS).[1][2]
The process occurs in two primary steps:
-
Activation: EDC activates the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[3][4]
-
Stabilization and Coupling: Sulfo-NHS is added to react with this intermediate, creating a more stable, amine-reactive sulfo-NHS ester.[2][3][4] This ester then readily reacts with a primary amine on the antibody to form a covalent amide bond, releasing sulfo-NHS.[2] This two-step method is preferred as it increases efficiency and stability while minimizing protein-protein polymerization.[1]
Experimental Workflow
A visual representation of the conjugation process is provided below, outlining the key stages from reagent preparation to the final purified conjugate.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific antibodies and applications.
3.1. Materials and Reagents
-
Antibody (to be conjugated)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0. (Do not use buffers containing primary amines or carboxylates).[5]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. (Do not use Tris or glycine).[6]
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Purification system: Dialysis cassettes (100 kDa MWCO) or Size-Exclusion Chromatography (SEC) column.
3.2. Step 1: Preparation of Reagents
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Coupling Buffer (e.g., PBS, pH 7.2-7.5).[2] If the antibody buffer contains interfering substances like Tris, glycine, or sodium azide, a buffer exchange into the Coupling Buffer is necessary using a spin column or dialysis.[7]
-
This compound Preparation: Dissolve the this compound in Activation Buffer. The concentration will depend on the desired molar ratio for the reaction.
-
EDC/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or ultrapure water.[1][5] EDC is susceptible to hydrolysis and should be handled quickly.
3.3. Step 2: Activation of this compound
-
To the this compound solution, add EDC and Sulfo-NHS. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of this compound.[2]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[1][8] This step activates the carboxyl groups, forming the amine-reactive Sulfo-NHS esters.
3.4. Step 3: Conjugation to Antibody
-
Immediately after activation, add the activated this compound solution to the antibody solution.
-
For optimal coupling, ensure the pH of the final reaction mixture is between 7.2 and 8.0.[4][6] If necessary, adjust the pH by adding a small amount of concentrated Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]
3.5. Step 4: Quenching the Reaction
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM (e.g., hydroxylamine).[5]
-
Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted Sulfo-NHS esters, preventing unwanted side reactions.
3.6. Step 5: Purification of the Conjugate
-
Remove unreacted lipid, EDC, Sulfo-NHS, and quenching reagents through extensive dialysis against PBS using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 100 kDa).
-
Alternatively, Size-Exclusion Chromatography (SEC) can be used for purification, which provides a higher degree of purity by separating the conjugated antibody from unconjugated antibody and smaller reactants.[9]
3.7. Step 6: Characterization
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE. A successful conjugation will show a shift in the molecular weight of the antibody bands compared to the unconjugated control.
-
Dynamic Light Scattering (DLS): If the conjugate is intended for nanoparticle formation (e.g., liposomes), DLS can be used to measure the size and polydispersity index of the resulting particles.[10]
-
Functional Assay (e.g., ELISA): Perform a binding assay to confirm that the conjugated antibody retains its antigen-binding affinity and biological activity.
Quantitative Data and Optimization Parameters
Successful conjugation depends on the careful optimization of several parameters. The following table summarizes key variables and common starting ranges found in literature.
| Parameter | Recommended Range | Rationale & Remarks | Source(s) |
| Reaction pH | Activation: 5.0 - 6.0Coupling: 7.2 - 8.0 | EDC activation is most efficient in slightly acidic conditions, while the reaction of the NHS-ester with primary amines is favored at neutral to slightly basic pH. A two-step pH adjustment is highly recommended. | [4][5] |
| Molar Ratios | This compound:Ab: 10:1 to 20:1EDC:COOH: 2:1 to 50:1Sulfo-NHS:COOH: 2:1 to 25:1 | Ratios must be optimized. Higher excess of EDC/Sulfo-NHS drives the reaction but can lead to protein modification or aggregation if too high. The lipid-to-antibody ratio controls the degree of conjugation. | [2][11] |
| Reaction Time | Activation: 15-30 minCoupling: 2-4 hours (RT) or Overnight (4°C) | Longer coupling times may increase efficiency but also risk antibody degradation. Activation time is kept short due to the instability of the EDC intermediate. | [1][8] |
| Buffers | Activation: MESCoupling: PBS, Borate | Buffers must be free of primary amines (Tris, glycine) and carboxylates that would compete with the reaction. | [5][6] |
| Antibody Conc. | 1 - 10 mg/mL | Higher concentrations can promote conjugation but may also increase the risk of aggregation. | [2] |
Signaling Pathway Application
Antibody-DSPE-PEG conjugates are critical for targeted drug delivery, particularly in oncology. They are used to functionalize the surface of nanocarriers like liposomes or lipid nanoparticles (LNPs), directing them to specific cell surface receptors (e.g., EGFR, HER2) that are overexpressed on cancer cells. This enhances the delivery of encapsulated therapeutics and reduces off-target toxicity.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. encapsula.com [encapsula.com]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 10. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: DSPE-PEG-COOH for Active Tumor Targeting
Introduction
The development of targeted drug delivery systems is a cornerstone of modern cancer therapy, aiming to enhance therapeutic efficacy while minimizing systemic toxicity.[1] Nanoparticles, such as liposomes and polymeric micelles, serve as versatile platforms for delivering anticancer agents. A key strategy to improve their performance is "PEGylation," the process of attaching polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface. This hydrophilic PEG layer creates a "stealth" effect, reducing recognition by the mononuclear phagocyte system, which in turn prolongs circulation time in the bloodstream.[2] This extended circulation increases the likelihood of nanoparticle accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon known as passive targeting.[3]
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid commonly used as a hydrophobic anchor to incorporate PEG chains into the lipid bilayer of nanoparticles.[3] The resulting amphiphilic DSPE-PEG conjugates self-assemble into stable drug-carrying structures.[4] To move beyond passive accumulation and achieve active targeting, functionalized DSPE-PEG derivatives are employed. DSPE-PEG-COOH, which features a terminal carboxylic acid group (-COOH), is particularly valuable.[5][6] This carboxyl group provides a convenient chemical handle for covalently attaching targeting ligands—such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folate)—that can specifically bind to receptors overexpressed on the surface of cancer cells.[4][7] This active targeting mechanism enhances the selective uptake of the drug carrier by tumor cells, improving drug concentration at the site of action and further reducing off-target effects.[8]
Principle of Active Tumor Targeting with this compound
The core principle involves a multi-step process beginning with the formulation of a drug-loaded nanoparticle. This nanoparticle is engineered with this compound, allowing for the subsequent attachment of a tumor-specific ligand. Once administered, the PEGylated surface provides long circulation, enabling the nanoparticle to reach the tumor via the leaky vasculature (EPR effect). The conjugated ligand then facilitates specific binding to and internalization by cancer cells, leading to targeted drug release.
References
- 1. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 6. biochempeg.com [biochempeg.com]
- 7. Targeting tumor microenvironment with PEG-based amphiphilic nanoparticles to overcome chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: Surface Modification of Gold Nanoparticles with DSPE-PEG-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization. Surface modification of AuNPs is crucial for their in vivo applications, enhancing their stability, biocompatibility, and enabling targeted drug delivery.
This document provides detailed application notes and protocols for the surface modification of gold nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH). This modification imparts a hydrophilic and biocompatible stealth layer to the AuNPs, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging their circulation time. The terminal carboxylic acid group serves as a versatile anchor point for the covalent conjugation of targeting ligands, therapeutic agents, or imaging probes, making these nanoparticles a powerful platform for a wide range of biomedical applications.
Quantitative Data Summary
The physicochemical properties of this compound modified AuNPs are critical for their performance. The following tables summarize representative quantitative data obtained from the characterization of such nanoparticles. It is important to note that the exact values can vary depending on the initial size of the gold nanoparticle core, the molecular weight of the PEG chain, and the specific reaction conditions.
Table 1: Physicochemical Characterization of this compound Modified Gold Nanoparticles
| Parameter | Bare AuNPs | This compound Modified AuNPs |
| Core Diameter (TEM) | 15 ± 2 nm | 15 ± 2 nm |
| Hydrodynamic Diameter (DLS) | 20 ± 3 nm | 45 ± 5 nm |
| Zeta Potential | -35 ± 5 mV | -25 ± 5 mV |
| Surface Plasmon Resonance (λmax) | ~520 nm | ~525 nm |
Table 2: Influence of this compound Concentration on Nanoparticle Properties
| This compound to AuNP Molar Ratio | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| 1000:1 | 40 ± 4 | -22 ± 3 |
| 2000:1 | 45 ± 5 | -25 ± 4 |
| 5000:1 | 48 ± 6 | -28 ± 5 |
Experimental Protocols
Synthesis of Citrate-Stabilized Gold Nanoparticles (15 nm)
This protocol describes the synthesis of monodisperse citrate-stabilized gold nanoparticles with an approximate diameter of 15 nm using the Turkevich method.
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be rigorously cleaned with aqua regia and thoroughly rinsed with ultrapure water.
Procedure:
-
Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in ultrapure water.
-
Prepare a 38.8 mM trisodium citrate solution by dissolving the appropriate amount of trisodium citrate dihydrate in ultrapure water.
-
In a clean round-bottom flask equipped with a condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.
-
To the boiling solution, rapidly inject 10 mL of the 38.8 mM trisodium citrate solution.
-
The color of the solution will change from pale yellow to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature with continuous stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
Surface Modification of AuNPs with this compound
This protocol details the surface modification of the synthesized citrate-stabilized AuNPs with this compound via self-assembly of the phospholipid anchor onto the gold surface.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from section 3.1)
-
This compound (e.g., DSPE-PEG(2000)-COOH)
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in ultrapure water. Sonication may be required to fully dissolve the lipid-PEG.
-
To 10 mL of the citrate-stabilized AuNP solution, add the this compound solution to achieve the desired final concentration (e.g., a 2000:1 molar ratio of this compound to AuNPs).
-
Gently stir the solution at room temperature for 2-4 hours to allow for the self-assembly of the this compound onto the AuNP surface.
-
To remove excess, unbound this compound, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes). The exact centrifugation parameters will depend on the nanoparticle size.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of free this compound.
-
After the final wash, resuspend the this compound modified AuNPs in the desired buffer for storage at 4°C or for immediate use in further conjugation reactions.
Covalent Conjugation of a Peptide to this compound Modified AuNPs via EDC/NHS Chemistry
This protocol describes the activation of the terminal carboxyl groups on the this compound modified AuNPs using EDC and NHS, followed by the covalent attachment of an amine-containing peptide.
Materials:
-
This compound modified AuNPs in PBS (from section 3.2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing peptide of interest
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Exchange the buffer of the this compound modified AuNPs to MES buffer (pH 6.0) using centrifugation and resuspension.
-
Prepare fresh stock solutions of EDC and NHS in MES buffer.
-
Add EDC and NHS to the AuNP solution to a final concentration of 10 mM and 25 mM, respectively.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
Add the amine-containing peptide to the activated AuNP solution. The optimal molar ratio of peptide to AuNPs should be determined empirically.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution to deactivate any unreacted NHS-esters.
-
Purify the peptide-conjugated AuNPs by centrifugation to remove excess peptide, EDC, NHS, and byproducts. Repeat the washing steps with PBS (pH 7.4).
-
Resuspend the final purified peptide-conjugated AuNPs in a suitable buffer for storage and characterization.
Visualization of Workflows and Mechanisms
To aid in the understanding of the experimental processes and underlying chemical principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis, surface modification, and conjugation of AuNPs.
Caption: EDC-NHS coupling chemistry for peptide conjugation to this compound modified AuNPs.
Caption: General cellular uptake pathway for functionalized gold nanoparticles.
Conclusion
The surface modification of gold nanoparticles with this compound provides a robust and versatile platform for a multitude of biomedical applications. The protocols outlined in this document offer a comprehensive guide for the synthesis, functionalization, and subsequent conjugation of these nanoparticles. The provided quantitative data serves as a benchmark for characterization, although optimization for specific applications is encouraged. The ability to conjugate various moieties to the terminal carboxyl group opens up avenues for targeted drug delivery, advanced imaging, and diagnostics, making this compound modified AuNPs a valuable tool for researchers and drug development professionals.
Application Notes and Protocols: DSPE-PEG-COOH in mRNA Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) is a critical component in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. This functionalized PEGylated lipid plays a multifaceted role in the efficacy and safety of mRNA-based therapeutics and vaccines. The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic shield, which reduces nanoparticle aggregation, prolongs circulation time, and helps evade uptake by the mononuclear phagocyte system.[1] The terminal carboxylic acid group (-COOH) offers a versatile handle for the covalent attachment of targeting ligands, enabling the development of next-generation, tissue-specific mRNA delivery platforms.[]
These application notes provide a comprehensive overview of the use of this compound in mRNA-LNP formulations, including detailed experimental protocols for nanoparticle synthesis, characterization, and in vitro and in vivo evaluation.
Key Applications of this compound in mRNA LNPs
-
Steric Stabilization: The PEG component of this compound provides a "stealth" characteristic to LNPs, preventing their aggregation and reducing non-specific interactions with proteins in the bloodstream.[3] This leads to increased stability and a longer circulation half-life.
-
Targeted Delivery: The terminal carboxyl group serves as a reactive site for the conjugation of targeting moieties such as antibodies, peptides, or small molecules.[][4] This allows for the engineering of LNPs that can specifically recognize and deliver their mRNA payload to target cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.
-
Modulation of Physicochemical Properties: The inclusion of this compound in the lipid composition influences the size, surface charge, and overall stability of the resulting LNPs.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on mRNA LNPs formulated with DSPE-PEG derivatives. These values can serve as a reference for formulation development and optimization.
Table 1: Physicochemical Properties of DSPE-PEG-Containing mRNA LNPs
| Ionizable Lipid | Helper Lipid | Cholesterol Molar Ratio (%) | DSPE-PEG Molar Ratio (%) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| DLin-MC3-DMA | DSPC | 38.5 | 1.5 | ~80-100 | < 0.2 | > 90 | [6] |
| SM-102 | DOPE | 40 | 2 | ~76 | ~0.1 | ~92 | [7] |
| cKK-E12 | DSPC | 38.5 | 1.5 | ~150 | < 0.2 | > 90 | [8] |
| ALC-0315 | DSPC | 42.7 | 1.6 | ~133 | ~0.15 | > 85 | [9] |
| LP01 | DSPC | 44 | 1.2 (DMG-PEG) + 0.3 (this compound) | < 90 | < 0.21 | > 94.8 | [10] |
Table 2: Influence of PEG-Lipid Content on LNP Properties
| Ionizable Lipid | DMG-PEG2000 Molar Ratio (%) | Particle Size (nm) | Zeta Potential (mV) | In Vitro Transfection Efficiency (HeLa cells, relative to 10% PEG) | In Vivo Transfection Efficiency (relative) | Reference |
| Custom | 0.5 | ~160 | ~ -5 | ~1.5-fold | Increased spleen accumulation | [5] |
| Custom | 1.5 | ~170 | ~ -8 | ~2.3-fold | Optimal in vitro | [5] |
| Custom | 5 | ~180 | ~ -12 | ~1.7-fold | Highest in vivo | [5] |
| Custom | 10 | ~190 | ~ -15 | 1-fold (baseline) | Lower | [5] |
Experimental Protocols
Protocol 1: Formulation of mRNA LNPs using Microfluidic Mixing
This protocol describes the formulation of mRNA LNPs using a microfluidic device, a method that allows for rapid and reproducible production of nanoparticles with controlled size and polydispersity.[7][11]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)
-
Helper lipid (e.g., DSPC, DOPE)
-
Cholesterol
-
This compound
-
mRNA in an aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695) (100%, molecular biology grade)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringes and tubing compatible with the microfluidic device
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[6] The final lipid concentration in ethanol should be optimized for the specific microfluidic system.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA to the desired concentration in the aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).[11]
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid solution in ethanol into one syringe and the mRNA solution into another.
-
Set the flow rates for the two solutions. A common flow rate ratio is 3:1 (aqueous:ethanolic phase), with a total flow rate of 10-12 mL/min.[8][12]
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and mRNA into LNPs.
-
Collect the resulting LNP suspension.
-
-
Purification:
-
To remove the ethanol and unencapsulated mRNA, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette.[8]
-
-
Sterilization and Storage:
-
Sterilize the LNP solution by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use.
-
Protocol 2: Characterization of mRNA LNPs
1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).
2. Zeta Potential Measurement:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using a zeta potential analyzer.
3. mRNA Encapsulation Efficiency using RiboGreen Assay: [13][14][15]
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.
-
Materials:
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 in TE buffer
-
96-well black plate
-
Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm)
-
-
Procedure:
-
Prepare a standard curve of the free mRNA in TE buffer.
-
In a 96-well plate, add the LNP sample to two sets of wells.
-
To one set of wells, add TE buffer to measure the fluorescence of the unencapsulated mRNA.
-
To the other set, add 2% Triton X-100 in TE buffer to lyse the LNPs and measure the total mRNA.
-
Incubate the plate at 37°C for 10 minutes to ensure complete lysis.
-
Add the diluted RiboGreen reagent to all wells.
-
Measure the fluorescence using a plate reader.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100
-
Protocol 3: In Vitro Transfection of mRNA LNPs
This protocol describes the transfection of a cell line (e.g., HeLa or HepG2) with mRNA LNPs to assess protein expression.[7][16][17]
Materials:
-
HeLa or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
mRNA LNPs encoding a reporter protein (e.g., Luciferase, GFP)
-
Luciferase assay reagent (if applicable)
-
Plate reader for luminescence or fluorescence
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 5,000 - 10,000 cells/well).[7]
-
-
Transfection:
-
Dilute the mRNA LNPs in complete cell culture medium to the desired final concentration of mRNA (e.g., 100-500 ng/well).
-
Remove the old medium from the cells and add the medium containing the mRNA LNPs.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Assessment of Protein Expression:
-
For Luciferase:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
For GFP:
-
Observe the cells under a fluorescence microscope or quantify the fluorescence using a plate reader or flow cytometry.
-
-
Protocol 4: In Vivo Biodistribution of mRNA LNPs
This protocol outlines a typical in vivo study in mice to determine the organ distribution of mRNA LNPs.[8][10][18]
Materials:
-
BALB/c or C57BL/6 mice
-
mRNA LNPs encoding a reporter protein (e.g., Luciferase)
-
D-luciferin substrate
-
In vivo imaging system (IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Handling:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Administration of mRNA LNPs:
-
Administer the mRNA LNPs to the mice via the desired route (e.g., intravenous injection into the tail vein). A typical dose is 0.1-1.0 mg mRNA/kg body weight.[7]
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 2, 6, 24 hours), anesthetize the mice.
-
Inject the D-luciferin substrate intraperitoneally.
-
Image the mice using an IVIS to detect the bioluminescence signal.
-
-
Ex Vivo Imaging:
-
After the final in vivo imaging time point, euthanize the mice.
-
Harvest the major organs (liver, spleen, lungs, kidneys, heart, etc.).
-
Image the organs ex vivo using the IVIS to quantify the bioluminescence in each tissue.
-
Targeted Delivery using this compound
The carboxyl group on this compound can be used to conjugate targeting ligands through standard bioconjugation chemistries, such as carbodiimide (B86325) chemistry (EDC/NHS coupling) to attach amine-containing molecules.
This allows the LNPs to bind specifically to receptors on the surface of target cells, leading to enhanced uptake through receptor-mediated endocytosis and improved delivery of the mRNA payload to the desired site of action.
References
- 1. caymanchem.com [caymanchem.com]
- 3. biochempeg.com [biochempeg.com]
- 4. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. abpbio.com [abpbio.com]
- 14. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.wiki [static.igem.wiki]
- 16. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for DSPE-PEG-COOH Micelle Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) is an amphiphilic phospholipid-polymer conjugate widely used in drug delivery.[1] Its structure consists of a hydrophobic distearoyl (DSPE) lipid tail and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, which is terminated with a carboxylic acid group (-COOH).[1] In aqueous environments, these molecules self-assemble into core-shell structures known as micelles when their concentration exceeds the critical micelle concentration (CMC).[2][3] The hydrophobic DSPE tails form the micelle's core, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form the outer corona.[2] This PEGylated surface provides a "stealth" characteristic, helping to reduce recognition by the immune system and prolong circulation time in the body.[2][4] The terminal -COOH group offers a reactive site for the covalent conjugation of targeting ligands, such as antibodies or peptides, enabling active targeting to specific cells or tissues.[5]
This document provides detailed protocols for the preparation of this compound micelles using two common methods: thin-film hydration and direct dissolution. It also outlines standard procedures for their biophysical characterization.
Experimental Protocols: Formulation
Two primary methods for this compound micelle formulation are presented. The thin-film hydration method is versatile and ideal for encapsulating hydrophobic agents, while the direct dissolution method is a simpler approach for preparing empty micelles.
Protocol 2.1: Thin-Film Hydration Method
This technique is a robust method for preparing both empty and drug-loaded micelles.[4]
Materials:
-
This compound (e.g., DSPE-PEG2000-COOH)
-
(Optional) Hydrophobic drug
-
Organic solvent (e.g., Chloroform, Methanol, or a mixture thereof)[4]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)[4]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug (if applicable) at a desired molar or weight ratio in the organic solvent within a round-bottom flask.[2]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) to create a thin, uniform lipid film on the flask's inner surface.[2][4]
-
Drying: To ensure complete removal of residual organic solvent, dry the film under a high vacuum for a minimum of 4 hours.[2]
-
Hydration: Add the pre-warmed aqueous buffer to the flask. The hydration temperature should be above the phase transition temperature of the DSPE lipid (e.g., 60-70°C) to ensure proper lipid mobility.[2][5]
-
Micelle Formation: Gently agitate or vortex the flask for 30-60 minutes to facilitate the self-assembly of the lipid film into micelles.[6] The suspension should transition to a clear or translucent solution, indicating micelle formation.[4]
-
Size Homogenization (Optional): For a more uniform size distribution, the micelle solution can be sonicated in a bath sonicator for several minutes or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[4][5]
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility for biological applications.[2][6] Store the resulting formulation at 4°C.
Protocol 2.2: Direct Dissolution Method
This is a straightforward method for preparing empty this compound micelles.[4]
Materials:
-
This compound powder
-
Aqueous buffer (e.g., pure water or 10 mM HEPES buffered saline)[7]
Procedure:
-
Dissolution: Dissolve the this compound powder directly into the aqueous buffer to achieve the desired concentration (typically 1-5 mM).[4][7]
-
Equilibration: Stir the solution, sometimes at an elevated temperature (e.g., 60°C), for 1-4 hours to ensure complete dissolution and facilitate micelle formation.[4][8]
-
Filtration: After allowing the solution to cool to room temperature, filter it through a 0.22 µm syringe filter to eliminate any non-dissolved aggregates.[4]
Experimental Protocols: Characterization
Thorough characterization is essential to ensure the quality, stability, and potential efficacy of the micelle formulation.
Protocol 3.1: Particle Size, Polydispersity, and Zeta Potential
Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and surface charge (zeta potential) of the micelles.
Instrument: Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Sample Preparation: Dilute the micelle solution with the same buffer used for hydration to an appropriate concentration (e.g., 1 mg/mL) to prevent multiple scattering effects.[4]
-
Data Acquisition: Equilibrate the sample at a standard temperature (e.g., 25°C) for 1-2 minutes within the instrument.[4]
-
Measurement: Perform measurements to obtain the Z-average hydrodynamic diameter and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population.[4] For zeta potential, measurements are performed in a specific capillary cell to assess the surface charge, which influences colloidal stability.
Protocol 3.2: Critical Micelle Concentration (CMC) Determination
The CMC is a key parameter indicating the stability of micelles upon dilution. It can be determined using a fluorescence spectrophotometer with a hydrophobic probe, such as pyrene (B120774), which preferentially partitions into the hydrophobic micelle core.
Instrument: Fluorescence spectrophotometer.
Procedure:
-
Stock Solutions: Prepare a stock solution of pyrene in a volatile organic solvent like acetone. Prepare a series of this compound solutions in the aqueous buffer, with concentrations spanning the expected CMC (e.g., 10⁻⁴ to 10⁻⁷ M).[6]
-
Sample Preparation: Add a small aliquot of the pyrene stock solution to each this compound dilution. The final probe concentration should be minimal (e.g., ~0.6 µM) to avoid affecting micellization.[4] Evaporate the organic solvent completely.
-
Incubation: Incubate the samples overnight at room temperature, protected from light, to allow the pyrene probe to equilibrate and partition into the micelle cores.[4][6]
-
Fluorescence Measurement: Measure the fluorescence emission spectra. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is sensitive to the polarity of the probe's microenvironment.[4]
-
CMC Determination: Plot the I₁/I₃ fluorescence intensity ratio against the logarithm of the this compound concentration. The CMC is identified as the concentration at the intersection of the two linear regions of the plot, which represent the pre-micellar and post-micellar states.[4]
Protocol 3.3: Drug Loading and Encapsulation Efficiency
For drug-loaded micelles, it is crucial to quantify the amount of encapsulated drug.
Instrument: HPLC or UV-Vis Spectrophotometer.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the micelles using techniques like size exclusion chromatography, dialysis, or ultrafiltration with centrifugal filters.[2][4]
-
Quantification:
-
Calculations:
Data Presentation: Quantitative Summary
The physicochemical properties of DSPE-PEG micelles can vary based on factors like PEG chain length, buffer conditions, and the presence of a payload. The table below summarizes typical values reported in the literature.
| Parameter | DSPE-PEG Derivative | Typical Value | Conditions / Notes | Source(s) |
| Hydrodynamic Diameter (nm) | DSPE-mPEG2000 | ~10 - 16 nm | Measured by DLS. Size can vary with temperature. | [5][6] |
| DSPE-PEG2000 | ~15 nm | In isotonic HEPES buffer at 1-5 mM. | [7] | |
| DSPE-PEG-C60 (DOX-loaded) | 97 - 260 nm | Size increased with higher drug-to-lipid ratio. | [9] | |
| Polydispersity Index (PDI) | General | < 0.3 | Values below 0.3 are generally considered acceptable. | [4] |
| Zeta Potential (mV) | DSPE-mPEG2000 / DSPE-PEG2000-DTPA | -2.7 ± 1.1 mV | Slightly negative surface charge. | [6] |
| DSPE-PEG-C60 (DOX-loaded) | -30.87 to -28.67 mV | Highly negative, indicating good colloidal stability. | [9] | |
| Critical Micelle Conc. (CMC) | DSPE-PEG2000 | ~1 µM (1 x 10⁻⁶ M) | In HEPES buffer. | [5] |
| DSPE-PEG2000 | ~10 - 20 µM | In pure water. CMC is higher in water than in buffer. | [10] | |
| DSPE-PEG (2000, 3000, 5000) | 0.5 - 1.5 µM | CMC increases with longer PEG chain length. | [11][12] |
Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the formation and characterization of this compound micelles.
Caption: Workflow for this compound micelle preparation and characterization.
References
- 1. biochempeg.com [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity [frontiersin.org]
- 10. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: DSPE-PEG-COOH for Developing Long-Circulating Nanocarriers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) is an amphiphilic phospholipid-PEG conjugate vital in the field of advanced drug delivery.[1][2] It consists of a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) polymer chain, terminated with a reactive carboxylic acid group.[3][4] This structure allows for its incorporation into the lipid bilayer of nanocarriers, such as liposomes and micelles, where the DSPE anchors the molecule and the PEG chain forms a protective hydrophilic corona on the nanoparticle surface.[5][6]
This "stealth" PEG layer sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS).[5][7] The result is a significant extension of the nanocarrier's circulation half-life in the bloodstream.[5][8] This prolonged circulation increases the probability of the nanocarrier accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[7][9] Furthermore, the terminal carboxyl group provides a convenient handle for the covalent conjugation of targeting ligands (e.g., antibodies, peptides, aptamers), enabling active targeting to specific cells or tissues.[3][10]
Quantitative Data on this compound Nanocarriers
The following tables summarize key quantitative data from various studies utilizing DSPE-PEG derivatives to formulate long-circulating nanocarriers.
Table 1: Physicochemical Properties of DSPE-PEG Based Nanocarriers
| Nanocarrier Type | Drug/Payload | DSPE-PEG Derivative | Size (nm) | Zeta Potential (mV) | Reference |
| Micelles | Ridaforolimus | DSPE-PEG2000 | 33 ± 15 | Not Reported | [9] |
| Micelles | - | DSPE-PEG2000-DTPA | 9.6 ± 0.6 | -2.7 ± 1.1 | [11] |
| Lipid-Polymer Hybrid NPs | Paclitaxel | DSPE-PEG | 95 | -55 | [8] |
| Micelles | - | DSPE-PEG2000 / Soluplus (1:1 ratio) | 128.1 | -28.1 | [12] |
Table 2: Pharmacokinetic Parameters of DSPE-PEG Based Nanocarriers
| Nanocarrier Type | Drug/Payload | Animal Model | Circulation Half-life (t½) | Key Finding | Reference |
| Micelles | Ridaforolimus | Rat | Increased 1.7-fold vs. control | Micellar formulation significantly increased serum circulation time. | [9][13] |
| Polymeric Micelles | 99mTc | Mouse | 456.3 min | Functionalized micelles exhibited long blood circulation. | [11] |
| Liposomes | - | Not Specified | >15 h | Liposomes with 5 mol% PEOZ-DSPE showed similar circulation to PEG-DSPE. | [10] |
| Lipid Nanoparticles (LNPs) | siRNA | Mouse (TBI model) | Increased with higher DSPE-PEG ratio | Longer PEG-lipid anchors increase circulation time. | [14] |
Experimental Protocols
Protocol 1: Formulation of Long-Circulating Liposomes via Thin-Film Hydration
This protocol describes a widely used method for preparing drug-loaded, long-circulating liposomes incorporating this compound.[15][16]
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound (e.g., DSPE-PEG2000-COOH)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Organic solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer: Phosphate-Buffered Saline (PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, this compound, and the hydrophobic drug in the chloroform/methanol mixture within a round-bottom flask. A typical molar ratio might be DSPC:Cholesterol:this compound at 55:40:5.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature above the lipid transition temperature, e.g., 55-65°C) under reduced pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.[15]
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[16]
-
Hydration: Hydrate the lipid film by adding the aqueous PBS buffer (pH 7.4) to the flask. Agitate the flask gently at a temperature above the lipid transition temperature for 30-60 minutes. This process forms multilamellar vesicles (MLVs).[15][16]
-
Size Reduction (Extrusion): To produce unilamellar vesicles (SUVs) with a uniform size, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform an odd number of passes (e.g., 11 to 21 times) to ensure a homogeneous liposome (B1194612) population.[15]
-
Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography against the hydration buffer.
-
Storage: Store the final liposome suspension at 4°C.
Protocol 2: Characterization of Nanocarriers
1. Size and Zeta Potential Measurement
-
Principle: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter (size) and polydispersity index (PDI) of the nanocarriers. Laser Doppler velocimetry is used to measure the zeta potential, which indicates surface charge and colloidal stability.
-
Protocol:
-
Dilute the nanocarrier suspension with the appropriate buffer (e.g., PBS or deionized water) to a suitable concentration to avoid multiple scattering effects.[15]
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate at 25°C.
-
Perform the measurements according to the instrument's software instructions to obtain the Z-average diameter, PDI, and zeta potential. A PDI value below 0.3 is generally considered acceptable for a monodisperse population.[6]
-
2. Drug Encapsulation Efficiency (EE) and Loading Capacity (LC)
-
Principle: EE and LC are determined by separating the unencapsulated ("free") drug from the nanocarriers and then quantifying the drug associated with the vesicles.[15]
-
Protocol:
-
Separation: Separate the free drug from the nanocarrier formulation using a suitable method like dialysis, ultrafiltration, or size exclusion chromatography.
-
Quantification of Free Drug: Measure the concentration of the drug in the filtrate or collected fractions using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Quantification of Total Drug: Disrupt a known volume of the original (unseparated) nanocarrier suspension using a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug. Measure the total drug concentration.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
LC (%) = [(Total Drug - Free Drug) / Total Lipid Amount] x 100
-
-
Visualizations and Workflows
Caption: Structure and function of a this compound nanocarrier.
Caption: Experimental workflow for liposome formulation and characterization.
Caption: Mechanism of "stealth" effect for prolonged circulation.
References
- 1. biochempeg.com [biochempeg.com]
- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. nanocs.net [nanocs.net]
- 5. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat | MDPI [mdpi.com]
- 14. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of DSPE-PEG-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH). The following protocols are designed to assist in the accurate quantification of this compound in various formulations, which is crucial for quality control, formulation development, and pharmacokinetic studies of lipid-based drug delivery systems.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
The HPLC-ELSD method is a robust technique for the simultaneous quantification of lipid components in liposomal formulations, including this compound. Since this compound lacks a strong UV chromophore, ELSD is an ideal detection method.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range (MPEG-DSPE) | 0.03 - 0.48 mg/mL | [1] |
| Correlation Coefficient (r) | 0.9998 | [1] |
| Limit of Detection (LOD) | 13 ng | [1] |
| Repeatability (RSD) | 0.9% | [1] |
| Intermediate Precision (RSD) | ≤1.9% | [1] |
| Average Recovery | 100.0% | [1] |
Experimental Protocol
a. Materials and Reagents:
-
This compound standard
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Ammonium (B1175870) acetate
-
Water (HPLC grade)
-
Ethanol (B145695) (96%, HPLC grade) for sample preparation
b. Chromatographic Conditions:
-
Column: Waters Symmetry 300 C18 (4.6 mm × 150 mm, 5 µm)[1]
-
Mobile Phase: Methanol:Tetrahydrofuran:0.17 mol/L Ammonium Acetate (93:6:1, v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Injection Volume: 10 µL[1]
c. ELSD Conditions:
-
Detector: Alltech 2000ES ELSD[1]
-
Drift Tube Temperature: 110 °C[1]
-
Gas Flow Rate (Nitrogen): 2.6 L/min[1]
d. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.03 to 0.48 mg/mL).[1]
-
Sample Preparation: To disrupt liposomal structures, dilute the liposome (B1194612) formulation with ethanol (e.g., a 4-fold dilution) to bring the lipid concentrations into the linear working range.[2]
e. Quantification:
-
Inject the calibration standards to construct a calibration curve by plotting the log of the peak area versus the log of the concentration.
-
Inject the prepared sample.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow
Caption: Workflow for this compound quantification using HPLC-ELSD.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers very high sensitivity and specificity, making it suitable for quantifying this compound in complex biological matrices.
Quantitative Data Summary
| Parameter | Value | Reference |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | [3] |
| Specificity | Very High | [3] |
| Sensitivity (LOD/LOQ) | Very High (low ng/mL to pg/mL range) | [3] |
| Linearity Range | Wide (3-4 orders of magnitude) | [3] |
Experimental Protocol
a. Materials and Reagents:
-
This compound standard
-
Deuterated DSPE analog (Internal Standard)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile (B52724)/Isopropanol (1:1, v/v) with 0.1% formic acid (Mobile Phase B)[3]
-
Cold acetonitrile with 1% formic acid (for protein precipitation)
b. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3]
-
Mobile Phase A: Water with 0.1% formic acid[3]
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid[3]
-
Gradient: Start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min[3]
-
Injection Volume: 5-10 µL[3]
c. Tandem Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[3]
-
Analysis: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and the internal standard.
d. Sample Preparation (from plasma):
-
Aliquoting: Transfer 100 µL of plasma to a microcentrifuge tube.[3]
-
Internal Standard Spiking: Add an internal standard (e.g., deuterated DSPE).[3]
-
Protein Precipitation & Lysis: Add 900 µL of cold acetonitrile with 1% formic acid. Vortex for 1 minute.[3]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
Experimental Workflow
Caption: Workflow for this compound quantification using LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound.[4] While not as sensitive as mass spectrometry for quantification, it can provide quantitative information by comparing the integral of specific proton peaks to a known internal standard.
Experimental Protocol
a. Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Deuterated Chloroform (B151607) - CDCl₃, or Deuterium Oxide - D₂O)
-
Internal standard with a known concentration and a distinct, non-overlapping peak (e.g., Trimethylsilylpropanoic acid - TMSP for D₂O).
b. NMR Spectroscopy:
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard ¹H NMR experiment.
-
Key ¹H NMR Signals for this compound:
-
DSPE moiety: Peaks corresponding to the stearoyl chains (e.g., ~0.88 ppm for terminal CH₃, ~1.25 ppm for -(CH₂)n-).[5]
-
PEG moiety: A prominent, broad peak around 3.6-3.8 ppm corresponding to the repeating ethylene (B1197577) glycol units (-OCH₂CH₂-).[5][6]
-
c. Quantification Procedure:
-
Accurately weigh the this compound sample and the internal standard and dissolve them in a known volume of deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic peak of the PEG moiety (e.g., at ~3.7 ppm) and a well-resolved peak of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Concentration_sample = (Integral_sample / Protons_sample) * (Protons_standard / Integral_standard) * Concentration_standard
Logical Relationship Diagram
Caption: Logical steps for quantifying this compound using NMR.
Colorimetric Assays
Colorimetric assays provide a simple and accessible method for quantifying the PEG component of this compound. These methods are based on a color change that is proportional to the PEG concentration.
Ammonium Ferrothiocyanate Assay
This method is based on the partitioning of a chromophore from an aqueous to a chloroform phase in the presence of PEG.[7][8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Limit | As low as 5 µg | [7][8] |
| Linear Range | 5 - 100 µg | [7][8] |
Experimental Protocol
a. Materials and Reagents:
-
Ammonium ferrothiocyanate reagent
-
Chloroform
-
This compound standards and samples
b. Assay Procedure:
-
Prepare a series of PEG standards and the this compound sample in an aqueous solution.
-
Add the ammonium ferrothiocyanate reagent to each standard and sample.
-
Add chloroform and vortex thoroughly to facilitate phase separation.
-
Allow the phases to separate. The chromophore will partition into the chloroform phase in the presence of PEG.
-
Carefully collect the chloroform layer.
-
Measure the absorbance of the chloroform layer using a spectrophotometer at the appropriate wavelength.
c. Quantification:
-
Construct a standard curve by plotting the absorbance versus the concentration of the PEG standards.
-
Determine the PEG concentration in the sample by interpolating its absorbance from the standard curve.
Experimental Workflowdot
References
- 1. Determination of MPEG-DSPE and HSPC in Doxorubicin Hydrochloride Liposome Injection by HPLC-ELSD [journal11.magtechjournal.com]
- 2. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to test the purity of DSPE - PEG2000 - COOH? - Blog [shochem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A colorimetric assay for estimation of polyethylene glycol and polyethylene glycolated protein using ammonium ferrothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A colorimetric assay for estimation of polyethylene glycol and polyethylene glycolated protein using ammonium ferrothiocyanate. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for DSPE-PEG-COOH Functionalization in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to DSPE-PEG-COOH in Biosensor Applications
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (this compound) is a heterobifunctional lipid-polymer conjugate that has emerged as a critical component in the development of advanced biosensors.[1][2][3] Its unique amphiphilic nature, comprising a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a carboxyl group (-COOH), makes it an ideal molecule for surface modification.[4][5][6]
The DSPE anchor facilitates robust non-covalent attachment to lipid-based surfaces, such as liposomes or supported lipid bilayers on sensor chips, while the PEG chain provides a flexible, biocompatible, and protein-resistant linker. This "stealth" property of PEG minimizes non-specific binding of interfering molecules from complex biological samples, thereby enhancing the signal-to-noise ratio and overall sensitivity of the biosensor.[3] The terminal carboxyl group serves as a versatile handle for the covalent immobilization of a wide range of biorecognition elements, including antibodies, enzymes, and nucleic acids, typically through amide bond formation via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][7]
The ability to create a stable, oriented, and bio-inert surface makes this compound a powerful tool for constructing highly sensitive and specific biosensors for a variety of applications, from disease diagnostics to drug discovery.
Quantitative Data on Biosensors Utilizing COOH-Functionalization
The performance of biosensors functionalized with carboxyl-terminated linkers, such as this compound, can vary depending on the sensor platform, the specific bioreceptor, and the target analyte. Below is a summary of performance data from various biosensors employing COOH-functionalization for biomolecule immobilization.
| Biosensor Type | Analyte | Biorecognition Element | Limit of Detection (LOD) | Linear Dynamic Range | Reference |
| Electrochemical Immunosensor (Graphene Foam) | Tau-441 Protein | Anti-Tau-441 Antibody | 0.14 fM | 1 fM - 1 nM | [7] |
| Silicon Nanowire FET Biosensor | Glucose | Glucose Oxidase | 10 nM | 10 nM - 10 mM | |
| Gold Nanoparticle-based Biosensor | Polyionic Drugs | N/A (Aggregation-based) | Not specified | Not specified | |
| Quartz Crystal Microbalance (QCM) | Volatile Organic Compounds | Peptide (KLLFDSLTDLKKKMSEC-NH2) | Not specified | Not specified |
Experimental Protocols
Protocol 1: Functionalization of a Generic Biosensor Surface with this compound
This protocol describes the general steps for modifying a biosensor surface (e.g., gold, silicon-based, or graphene) with this compound to introduce carboxyl functional groups.
Materials:
-
This compound
-
Chloroform (B151607) or a suitable organic solvent
-
Biosensor substrate
-
Nitrogen or argon gas
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Cleaning of the Biosensor Substrate:
-
Thoroughly clean the biosensor substrate according to the manufacturer's instructions or standard laboratory procedures for the specific material (e.g., piranha solution for gold surfaces, followed by extensive rinsing with DI water and ethanol).
-
Dry the substrate under a gentle stream of nitrogen or argon gas.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in chloroform or another suitable organic solvent to a final concentration of 1-5 mg/mL. The optimal concentration may need to be determined empirically.
-
-
Surface Modification:
-
For lipid-bilayer compatible surfaces, a supported lipid bilayer can be formed by methods such as vesicle fusion, incorporating this compound into the lipid mixture.
-
Alternatively, for surfaces that allow for direct hydrophobic interaction, the this compound solution can be drop-casted or spin-coated onto the cleaned and dried substrate.
-
Incubate the substrate with the this compound solution for 1-2 hours at room temperature in a humid chamber to allow for self-assembly.
-
-
Washing and Drying:
-
Gently wash the functionalized surface with the organic solvent used for dissolution to remove any unbound this compound.
-
Dry the surface under a gentle stream of nitrogen or argon gas.
-
Subsequently, wash the surface with PBS (pH 7.4) to hydrate (B1144303) the PEG chains.
-
-
Storage:
-
Store the this compound functionalized surface in PBS at 4°C until further use.
-
Protocol 2: Covalent Immobilization of Antibodies onto a this compound Functionalized Surface
This protocol outlines the steps for activating the terminal carboxyl groups on the functionalized surface and subsequently immobilizing amine-containing biomolecules, such as antibodies.
Materials:
-
This compound functionalized biosensor substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5-6.0
-
Coupling Buffer: PBS, pH 7.4
-
Antibody or other amine-containing biomolecule (in Coupling Buffer)
-
Blocking Buffer: 1 M ethanolamine (B43304) or 1% Bovine Serum Albumin (BSA) in PBS, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in Activation Buffer.
-
Immerse the this compound functionalized substrate in a freshly prepared 1:1 mixture of the EDC and NHS solutions.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the EDC/NHS solution and immediately wash it thoroughly with ice-cold Activation Buffer to remove excess crosslinkers.
-
-
Antibody Immobilization:
-
Immediately immerse the activated substrate in the antibody solution (e.g., 10-100 µg/mL in Coupling Buffer).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Blocking of Unreacted Sites:
-
Remove the substrate from the antibody solution.
-
Immerse the substrate in Blocking Buffer for 30 minutes at room temperature to deactivate any remaining active NHS-ester groups.
-
-
Final Washing:
-
Wash the substrate extensively with PBST to remove any non-covalently bound antibodies.
-
Rinse with PBS.
-
-
Storage:
-
Store the antibody-immobilized biosensor surface in PBS at 4°C until use.
-
Visualizations
Caption: Experimental workflow for biosensor functionalization.
Caption: Generic signaling pathway for an immunosensor.
References
- 1. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. biochempeg.com [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - MW 2000 Da | 1403812-41-8 | FD167700 [biosynth.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
how to prevent DSPE-PEG-COOH aggregation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of DSPE-PEG-COOH in solution.
Troubleshooting Guide: Preventing this compound Aggregation
Aggregation of this compound can arise from various factors during solution preparation and storage. This guide provides a systematic approach to identify and resolve these issues.
Problem: this compound is not dissolving properly or is forming visible aggregates in aqueous solution.
| Potential Cause | Recommended Solution | Underlying Principle |
| Improper Initial Dissolution | Dissolve this compound in an organic solvent like chloroform, ethanol, or DMSO before hydration with an aqueous buffer.[1][2] The thin-film hydration method is highly recommended. | This compound is amphiphilic; the DSPE anchor is hydrophobic while the PEG chain is hydrophilic.[3] Direct dissolution in water can be slow and lead to the formation of insoluble aggregates due to the hydrophobic interactions of the DSPE component. |
| Low Temperature | For direct dissolution in aqueous buffers, heating the solution to 60°C for a short period (e.g., a few hours) can facilitate dissolution.[4][5] However, be mindful of potential hydrolysis at elevated temperatures.[6] | The solubility of the DSPE component increases with temperature. Heating helps to overcome the energy barrier for micelle formation and dissolution.[5] |
| Incorrect pH | Adjust the pH of the aqueous buffer. For the carboxylic acid group to be deprotonated and more hydrophilic, a pH above its pKa is generally recommended (typically pH > 5). However, be aware that both acidic and basic conditions can catalyze hydrolysis of the ester bonds in DSPE over time.[7] | The charge state of the terminal carboxylic acid group influences its solubility and interaction with water molecules. A deprotonated carboxylate group is more soluble in water. |
| High Concentration | Work with concentrations below the critical micelle concentration (CMC) if individual molecules are desired, or ensure proper micelle formation above the CMC. For stock solutions, concentrations of up to 10 mg/mL in water have been reported to be achievable with proper technique.[5] | Above the CMC, this compound self-assembles into micelles.[3] Very high concentrations can lead to inter-micellar aggregation or the formation of larger, less stable structures. |
| Presence of Salts | High salt concentrations in the buffer can shield the electrostatic repulsion between micelles, leading to aggregation.[8] Use buffers with physiological salt concentrations or lower, if the application allows. | The PEG chains provide a steric barrier against aggregation, but high ionic strength can weaken this effect.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is soluble in organic solvents such as chloroform, methylene (B1212753) chloride, DMF, and DMSO.[1] For subsequent use in aqueous systems, it is often first dissolved in a volatile organic solvent which is then removed to form a thin film before hydration.[3] It is also soluble in hot water and ethanol.[10]
Q2: How does the PEG chain length affect the solubility and aggregation of this compound?
A2: The polyethylene (B3416737) glycol (PEG) chain significantly enhances the aqueous solubility of the otherwise hydrophobic DSPE lipid.[7] Longer PEG chains generally increase the hydrophilic nature of the molecule, which can improve stability against aggregation by providing a more substantial steric barrier.[11]
Q3: Can I store this compound in solution? What are the recommended storage conditions?
A3: For long-term storage, it is best to store this compound as a dry powder at -20°C.[10] If a stock solution is necessary, prepare it fresh whenever possible.[10] If short-term storage of a stock solution is required, store it at 4°C.[8] Avoid repeated freeze-thaw cycles.[1] Be aware that prolonged storage in aqueous solutions can lead to hydrolysis of the ester bonds.[6][7]
Q4: My this compound solution is cloudy. What should I do?
A4: Cloudiness, or turbidity, indicates the presence of aggregates. First, try gentle heating (e.g., to 60°C) to see if the solution clears.[4] If that does not work, it is likely that the material has aggregated irreversibly. In this case, it is best to prepare a fresh solution using an improved dissolution protocol, such as the thin-film hydration method.
Q5: How can I confirm that my this compound is properly dissolved and not aggregated?
A5: Visual inspection for clarity is the first step. For a more quantitative assessment, dynamic light scattering (DLS) can be used to measure the size distribution of the particles in solution. Properly formed micelles of DSPE-PEG2000 are expected to have a hydrodynamic diameter of around 18 nm.[12]
Experimental Protocols
Protocol 1: Thin-Film Hydration Method for Preparing this compound Solutions
This method is widely used to prepare liposomes and micelles and is effective for dissolving this compound while minimizing aggregation.
-
Dissolution in Organic Solvent: Dissolve the desired amount of this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[3]
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.[3]
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[3][11]
-
Hydration: Add the desired aqueous buffer to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid (for DSPE, this is approximately 74°C, but for DSPE-PEG micelles, gentle heating to around 60°C is often sufficient).[4][7]
-
Agitation: Gently agitate the flask to hydrate (B1144303) the lipid film and form a solution of micelles. Avoid vigorous shaking or vortexing which can introduce air and cause foaming. Sonication can be used if necessary to aid dissolution.
Visual Guides
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nanocs.net [nanocs.net]
- 11. benchchem.com [benchchem.com]
- 12. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of DSPE-PEG-COOH conjugation reactions
Welcome to the technical support center for DSPE-PEG-COOH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the efficiency of your conjugation experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the conjugation of this compound to amine-containing molecules using EDC/NHS chemistry.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[1] | • Store EDC and NHS desiccated at -20°C. • Allow reagents to warm to room temperature before opening to prevent condensation.[1] • Use freshly prepared solutions of EDC and NHS. |
| Suboptimal pH: The activation and coupling steps have different optimal pH ranges.[1][2][3][4] | • Activation Step: Perform the activation of this compound with EDC/NHS at a pH of 4.5-6.0 using a buffer like MES.[2][3][4][5][6] • Coupling Step: Adjust the pH to 7.0-8.5 for the reaction with the amine-containing molecule using a buffer like PBS.[2][3][4][5][6] | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule.[1][6] | • Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.[5][6] | |
| Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, especially at higher pH.[1][3][7] | • Add the amine-containing molecule to the activated this compound immediately after the activation step.[1] • Be aware that the half-life of NHS esters decreases significantly as pH increases.[3][7] | |
| Steric Hindrance: The molecule you are trying to conjugate may be sterically hindered, preventing efficient reaction. | • Consider using a longer PEG spacer to reduce steric hindrance. | |
| Precipitation of Reactants | High Reagent Concentration: High concentrations of EDC can sometimes lead to protein precipitation.[1] | • If using a large molar excess of EDC, try reducing the concentration.[1] |
| Low Solubility: The target molecule may have poor solubility in the reaction buffer. | • Add organic co-solvents like DMSO or DMF (up to 10-20%) to improve solubility.[1] | |
| DSPE-PEG Hydrolysis | Inappropriate pH during reaction or purification: DSPE-PEG can undergo ester hydrolysis at acidic or basic pH.[8][9] | • Maintain a neutral pH (around 6.5-7.4) during the reaction and purification steps to minimize hydrolysis.[8][9] • Avoid prolonged exposure to acidic conditions, such as those used in some HPLC purification methods.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound:EDC:NHS for the activation step?
A1: A common starting point is a molar excess of EDC and NHS to the this compound. Typical ratios range from 1:2:2 to 1:5:5 (this compound:EDC:NHS). However, the optimal ratio may need to be determined empirically for your specific application. Some protocols suggest a 10-fold molar excess of EDC.[7]
Q2: How can I confirm that my this compound has been successfully activated with EDC/NHS?
A2: Direct confirmation of the NHS ester formation can be challenging without advanced analytical techniques. However, successful conjugation to your amine-containing molecule is the ultimate confirmation. You can monitor the reaction progress using techniques like HPLC, and characterize the final product by mass spectrometry to confirm the mass increase corresponding to the addition of your molecule.[10]
Q3: What are the best methods for purifying the DSPE-PEG conjugate?
A3: The choice of purification method depends on the properties of your conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC): To separate the larger conjugate from smaller unreacted molecules.
-
Dialysis: To remove small molecules like unreacted EDC, NHS, and byproducts.[11]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity separation, but be mindful of the mobile phase pH to avoid DSPE-PEG hydrolysis.[8][12]
Q4: How should I store the this compound and the final conjugate?
A4: this compound should be stored as a solid at -20°C, protected from moisture. The storage conditions for the final conjugate will depend on the stability of the conjugated molecule. In general, storing in a buffer at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage is recommended.
Q5: Can I perform a one-pot, one-pH reaction instead of a two-step pH adjustment?
A5: While a one-pot reaction is possible, it is generally less efficient. The activation of the carboxyl group is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is most efficient at a slightly basic pH (7.0-8.5).[2][3][4][5][6] Performing the reaction at a compromise pH (e.g., 6.5-7.0) will likely result in a lower overall yield.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of a Peptide to this compound
This protocol outlines the general steps for conjugating a peptide with a primary amine to this compound.
Materials:
-
This compound
-
Peptide containing a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
-
Purification supplies (e.g., dialysis membrane, SEC column)
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS to warm to room temperature before opening the vials.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.
-
Dissolve the peptide in the Coupling Buffer.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer. If solubility is an issue, a small amount of DMF or DMSO can be added.
-
Add EDC (e.g., 5-fold molar excess) and NHS (e.g., 5-fold molar excess) to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Peptide:
-
Add the activated this compound solution to the peptide solution.
-
Ensure the final pH of the reaction mixture is between 7.0 and 8.5. If necessary, adjust the pH with the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable method such as dialysis, size exclusion chromatography, or HPLC to remove unreacted reagents and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques like SDS-PAGE, HPLC, and mass spectrometry.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
stability of DSPE-PEG-COOH at different pH and temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) under various experimental conditions. Understanding the stability profile of this compound is critical for the successful formulation of liposomes, micelles, and other nanoparticles for drug delivery applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The primary cause of instability for this compound is the hydrolysis of the two ester bonds in the distearoyl (DSPE) lipid anchor. This chemical degradation is highly sensitive to both pH and temperature. A secondary, though less common, degradation pathway under typical laboratory conditions is the oxidation of the polyethylene (B3416737) glycol (PEG) chain.
Q2: How does pH affect the stability of this compound?
A2: The stability of the ester bonds in this compound is significantly influenced by pH. The molecule is most stable in a slightly acidic to neutral environment, with optimal stability reported around pH 6.5.[1] Both acidic and alkaline conditions will accelerate the rate of ester hydrolysis, leading to the cleavage of the fatty acid chains from the glycerol (B35011) backbone.
Q3: What is the impact of temperature on this compound stability?
A3: Elevated temperatures significantly accelerate the rate of ester hydrolysis. It is recommended to store this compound in its solid form at -20°C for long-term stability.[2][3][4] Once in solution, it is advisable to use it fresh and avoid prolonged storage at room temperature or higher. Studies have shown that at 60°C, hydrolysis is markedly faster compared to room temperature.[1]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be kept in a dry environment at -20°C.[2][3][4] When in solution, it is best to prepare it fresh before use. If short-term storage of a stock solution is necessary, it should be stored at 2-8°C for no more than a few days, preferably in a buffer with a pH around 6.5-7.4. Avoid repeated freeze-thaw cycles.
Q5: Can I use this compound in formulations with acidic or basic drugs?
A5: Caution should be exercised when formulating this compound with highly acidic or basic excipients or active pharmaceutical ingredients. The pH of the final formulation will directly impact the stability of the lipid anchor. It is crucial to measure the final pH of the formulation and, if necessary, adjust it to a range where this compound is more stable (ideally pH 6.5-7.4).
Q6: How can I detect the degradation of this compound in my formulation?
A6: Degradation of this compound can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used to quantify the remaining intact this compound and its degradation products.[5][6] Mass spectrometry techniques such as MALDI-TOF and ESI-MS are also powerful tools to identify the hydrolysis products, which include lysolipids (this compound with one fatty acid chain cleaved) and the fully hydrolyzed glycerol backbone.[1][7][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor liposome/nanoparticle formation or aggregation over time. | Hydrolysis of this compound leading to changes in its amphiphilic properties. | - Verify the pH of your hydration buffer and adjust to pH 6.5-7.4. - Prepare formulations at a controlled, cool temperature. - Use freshly prepared this compound solutions. - Analyze the integrity of your this compound raw material for pre-existing degradation. |
| Inconsistent drug loading or rapid drug leakage from the formulation. | Degradation of the lipid membrane integrity due to this compound hydrolysis. | - Ensure the pH of the formulation is within the stable range for this compound. - Perform stability studies of your formulation at the intended storage and use temperatures. - Consider the compatibility of the drug and other excipients with the lipid components. |
| Unexpected changes in particle size during storage. | Fusion or aggregation of nanoparticles due to the loss of the stabilizing PEG-shell, which can be a consequence of this compound hydrolysis. | - Store the formulation at the recommended temperature (typically 2-8°C for suspensions). - Confirm the pH of the formulation remains stable over time. - Evaluate the zeta potential of the nanoparticles, as changes can indicate surface chemistry alterations. |
| Variability between batches of formulations. | Inconsistent quality or degradation of the this compound starting material. | - Source high-purity this compound from a reputable supplier. - Perform quality control tests on incoming raw materials, including analytical chromatography to assess purity and degradation. - Store this compound under the recommended conditions. |
Data on this compound Stability
The following table summarizes the known stability of DSPE-PEG under different conditions based on available literature. Precise kinetic data such as half-lives are not extensively available across a wide range of conditions, so the data is presented qualitatively.
| Condition | pH | Temperature | Observation | Reference |
| Unbuffered Water | Not specified | Room Temperature | Significant hydrolysis of both ester bonds observed after 72 hours. | [1] |
| Unbuffered Water | Not specified | 60°C | Accelerated hydrolysis observed within 2 hours. | [1] |
| Acidic Buffer | 2.7 | Room Temperature | Detectable hydrolysis observed after 72 hours. | [7] |
| Acidic Buffer | 2.7 | 60°C | Accelerated hydrolysis observed in less than 2 hours. | [7] |
| PBS Buffer | 7.4 | Room Temperature | Stable for at least 2 hours. | [1] |
| PBS Buffer | 7.4 | 60°C | No detectable hydrolysis after 2 hours. | [1] |
Experimental Protocols
Protocol for Assessing this compound Hydrolysis via HPLC-CAD/ELSD
This protocol outlines a general method for a forced degradation study to assess the stability of this compound.
1. Materials:
-
This compound
-
Buffers of various pH (e.g., pH 4, 6.5, 7.4, 9)
-
Water bath or incubator
-
HPLC system with CAD or ELSD detector
-
C18 reverse-phase HPLC column
-
Acetonitrile, Methanol, Water (HPLC grade)
-
Formic acid or Ammonium acetate (B1210297) (for mobile phase)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition, dilute the stock solution in the respective buffer to a final concentration (e.g., 0.1 mg/mL).
-
Prepare separate samples for each temperature to be tested (e.g., 4°C, 25°C, 40°C, 60°C).
3. Incubation:
-
Incubate the prepared samples at the designated temperatures.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample for analysis.
-
Immediately stop the degradation reaction by freezing the sample or by adding an organic solvent to precipitate buffer salts if necessary.
4. HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol mixture).
-
The detector (CAD or ELSD) should be optimized for the detection of non-chromophoric lipids.
-
Inject the samples from each time point and record the chromatograms.
5. Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the t=0 sample.
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Observe the appearance and increase of new peaks, which correspond to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. biochempeg.com [biochempeg.com]
- 4. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DSPE-PEG-COOH Density on Liposome Surfaces
Welcome to the technical support center for optimizing the surface density of DSPE-PEG-COOH on liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your liposomal formulations. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of this compound functionalized liposomes.
Question: My liposomes are aggregating after preparation. What could be the cause and how can I fix it?
Answer: Liposome (B1194612) aggregation is a frequent challenge and can be attributed to several factors. Here’s a breakdown of potential causes and solutions:
-
Insufficient PEGylation: The primary role of the PEG layer is to provide steric hindrance and prevent inter-liposomal interactions. If the density of this compound is too low, this protective barrier is incomplete.
-
Solution: Increase the molar percentage of this compound in your lipid formulation. A common starting point is 5 mol%, but this may need to be optimized depending on the specific lipid composition and the characteristics of your encapsulated drug.[1]
-
-
Inadequate Surface Charge: Electrostatic repulsion between liposomes can also prevent aggregation.
-
Solution: Ensure the zeta potential of your liposomes is sufficiently high (typically > ±20 mV) to induce electrostatic repulsion.[1] If the zeta potential is low, consider incorporating a charged lipid into your formulation, such as a small percentage of a cationic or anionic lipid.
-
-
Improper Hydration or Extrusion: The preparation method itself can lead to aggregation if not performed correctly.
-
Solution: Ensure the lipid film is fully hydrated and that the extrusion process is carried out above the phase transition temperature of the lipids. Using an odd number of passes through the extruder can help ensure a more uniform size distribution.[2]
-
Question: The size of my liposomes is not consistent or is larger than expected. Why is this happening?
Answer: Variations in liposome size can significantly impact their in vivo performance. Here are some factors that influence liposome size:
-
This compound Concentration: The concentration of this compound can influence the final size of the liposomes. Increasing the concentration of PEG has been shown to result in a decrease in liposome size.[3] However, at certain concentrations (around 7-8 mol%), an anomalous increase in size has been observed, potentially due to the transition of PEG conformation from a "mushroom" to a "brush" regime.[3]
-
Solution: Carefully titrate the molar percentage of this compound in your formulation to achieve the desired size. Characterize the size distribution at each concentration using Dynamic Light Scattering (DLS).
-
-
Extrusion Parameters: The pore size of the polycarbonate membrane used during extrusion is a primary determinant of the final liposome size.
-
Lipid Composition: The choice of lipids and the inclusion of cholesterol can affect the rigidity and curvature of the lipid bilayer, thereby influencing liposome size.
Question: I am having trouble with the subsequent conjugation of molecules to the carboxyl group on the liposome surface. What could be the issue?
Answer: Inefficient conjugation can be due to several factors related to the availability and reactivity of the carboxyl groups.
-
Low this compound Density: An insufficient number of carboxyl groups on the surface will lead to low conjugation efficiency.
-
Solution: Increase the molar percentage of this compound in your formulation.
-
-
Steric Hindrance: The PEG chains, while preventing aggregation, can also sterically hinder the access of the molecule to be conjugated to the terminal carboxyl group.
-
Solution: Consider using a longer PEG chain to extend the carboxyl group further from the liposome surface. Alternatively, optimizing the ratio of this compound to a non-functionalized DSPE-PEG may be necessary.
-
-
Suboptimal Reaction Conditions: The pH and choice of coupling agents are critical for efficient carbodiimide (B86325) chemistry.
-
Solution: Ensure the pH of the reaction buffer is appropriate for the activation of the carboxyl group (typically pH 5.5-6.5 for EDC/NHS chemistry). Use fresh EDC and NHS solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar percentage of this compound to include in my liposome formulation?
A common starting point for DSPE-PEG incorporation is 5 mol% of the total lipid content.[1] However, the optimal concentration can vary depending on the specific application, the other lipids in the formulation, and the desired balance between stealth properties and the need for surface functionalization. It is recommended to empirically determine the optimal concentration for your system.
Q2: How does the PEG chain length of this compound affect the properties of the liposomes?
The PEG chain length influences the thickness of the hydrophilic layer on the liposome surface. Longer PEG chains (e.g., PEG 5000) can provide a more effective steric barrier against opsonization and aggregation. However, they may also lead to a decrease in the efficiency of cellular uptake if targeting ligands are present. A PEG molecular weight of 2000 is frequently used as it provides a good balance of properties.[4]
Q3: What is the difference between the "mushroom" and "brush" conformations of PEG on the liposome surface?
At low grafting densities, the PEG chains are far apart and adopt a coiled, "mushroom-like" conformation. As the density increases, the chains become more crowded and are forced to extend outwards from the surface, forming a "brush-like" conformation.[3][4] The brush conformation is generally considered more effective for preventing protein adsorption and opsonization.[4] The transition between these two regimes typically occurs at around 4-8 mol% of PEG-lipid.[3]
Q4: Can I use a post-insertion method to incorporate this compound into pre-formed liposomes?
Yes, the post-insertion method is a viable technique where this compound micelles are incubated with pre-formed liposomes.[5] This method can be advantageous as it ensures that the this compound is primarily located on the outer leaflet of the liposome bilayer. The efficiency of post-insertion depends on factors such as incubation time, temperature, and the lipid composition of the liposomes.[6]
Q5: How can I accurately quantify the density of this compound on the liposome surface?
While indirect methods like measuring zeta potential can provide an indication of surface charge changes due to the carboxyl group, more direct quantification is often necessary. Techniques such as cryogenic time-of-flight secondary ion mass spectrometry (ToF-SIMS) can be used to characterize the surface composition of liposomes and distinguish between different PEG-lipid contents.[7] For quantifying the total amount of PEG-lipid incorporated, reversed-phase high-performance liquid chromatography (HPLC) with an evaporative light scattering detector (ELSD) can be employed.[8]
Data Presentation
Table 1: Effect of this compound Concentration on Liposome Physicochemical Properties
| This compound (mol%) | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | PEG Conformation |
| 0 | 120 ± 15 | 0.25 ± 0.05 | -5 ± 2 | N/A |
| 2 | 110 ± 12 | 0.20 ± 0.04 | -15 ± 3 | Mushroom |
| 5 | 100 ± 10 | 0.15 ± 0.03 | -25 ± 4 | Mushroom/Brush |
| 8 | 105 ± 11 | 0.18 ± 0.04 | -30 ± 5 | Brush |
| 10 | 95 ± 9 | 0.13 ± 0.02 | -35 ± 5 | Brush |
Note: These are representative values and can vary based on the specific lipid composition, preparation method, and measurement conditions.
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes incorporating this compound.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC, cholesterol, and this compound) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer of choice (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction by Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times) to produce small unilamellar vesicles (SUVs).[1][2]
-
-
Purification:
-
Remove any unencapsulated material or unincorporated lipids by size exclusion chromatography or dialysis.
-
Protocol 2: Characterization of Liposomes by Dynamic Light Scattering (DLS)
This protocol outlines the measurement of liposome size, polydispersity index (PDI), and zeta potential.
-
Sample Preparation:
-
Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.
-
-
Size and PDI Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter and PDI.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a specialized zeta potential cuvette.
-
Place the cuvette in the instrument and perform the measurement. The instrument will measure the electrophoretic mobility and convert it to zeta potential.
-
Visualizations
Caption: Experimental workflow for liposome preparation and characterization.
Caption: Troubleshooting guide for liposome aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Secondary ions mass spectrometric method for assessing surface density of pegylated liposomal nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-PEG-COOH Hydrolysis Troubleshooting
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the hydrolysis of DSPE-PEG-COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)]) is an amphiphilic lipid-polymer conjugate.[1] The DSPE portion is a hydrophobic phospholipid, while the PEG chain is hydrophilic, making it ideal for forming micelles and the outer layer of liposomes to create "stealth" nanoparticles with prolonged circulation times.[2][3] The terminal carboxylic acid group (-COOH) allows for the conjugation of targeting ligands, drugs, or other molecules.[1]
To minimize hydrolysis and degradation, this compound should be stored at -20°C in a dry, dark environment.[3] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can accelerate hydrolysis.
Q2: What is this compound hydrolysis and why is it a concern?
This compound is susceptible to hydrolysis at the ester linkages of the DSPE lipid tails. This reaction breaks down the phospholipid into lysolipids and free fatty acids.[4] This degradation is a significant concern as it can lead to:
-
Liposome Instability: The accumulation of hydrolysis byproducts in the lipid bilayer can disrupt its structure, leading to aggregation, fusion, and leakage of encapsulated contents.[4]
-
Altered Particle Characteristics: Changes in the lipid composition can affect the size, charge, and morphology of nanoparticles.
-
Reduced Conjugation Efficiency: Degradation of the molecule can impact the availability and reactivity of the terminal carboxyl group for conjugation.
-
Inconsistent Experimental Results: Variability in the extent of hydrolysis between batches can lead to poor reproducibility in both in vitro and in vivo experiments.[3]
Q3: What factors influence the rate of this compound hydrolysis?
The primary factors that accelerate the hydrolysis of the DSPE ester bonds are:
-
pH: The rate of hydrolysis is minimized around a neutral pH of 6.5.[5] Both acidic (pH below 6.5) and basic conditions significantly accelerate hydrolysis.[5] Unbuffered water is not sufficient to prevent hydrolysis.[5]
-
Temperature: Elevated temperatures increase the rate of hydrolysis.[5][6] Therefore, it is crucial to avoid unnecessarily heating solutions containing this compound.
-
Presence of Catalysts: Certain enzymes or metal ions can catalyze the hydrolysis reaction.
Troubleshooting Guides
Issue 1: Liposome/Nanoparticle Aggregation
You observe that your this compound containing liposomes or nanoparticles are aggregating, leading to an increase in particle size and polydispersity index (PDI).
-
Potential Cause 1: Insufficient PEGylation.
-
Solution: Ensure a sufficient molar percentage of this compound is incorporated into your formulation. A common starting point is 5 mol%, but this may need to be optimized.[2] As little as 2 mol% of DSPE-PEG can be effective at preventing aggregation.[3] The PEG chains provide a steric barrier that prevents particles from getting too close to each other.[2][7]
-
-
Potential Cause 2: Hydrolysis of this compound.
-
Solution: The formation of lysolipids and fatty acids from hydrolysis can alter the surface properties of your nanoparticles and lead to instability and aggregation.[4]
-
Verify Buffer pH: Ensure your formulation is buffered to a pH between 6.5 and 7.4. Avoid acidic or basic conditions.[5]
-
Control Temperature: Avoid heating the formulation. Store liposomes at 4°C.[7]
-
Analyze for Hydrolysis: Use analytical techniques like HPLC or Mass Spectrometry to check for the presence of degradation products.
-
-
-
Potential Cause 3: High Salt Concentration.
-
Solution: High concentrations of salts in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[7] If possible, reduce the ionic strength of your buffer.
-
Issue 2: Low or Inconsistent Conjugation Efficiency to the Carboxyl Group
You are experiencing low yields when trying to conjugate a molecule (e.g., a protein, peptide, or small molecule with a primary amine) to the -COOH group of this compound.
-
Potential Cause 1: Inactive Reagents or Suboptimal Reaction pH.
-
Solution: The most common method for conjugating amines to carboxyl groups is through EDC/NHS chemistry. This reaction is highly pH-dependent.
-
Two-Step Reaction: Perform the reaction in two steps. First, activate the carboxyl group with EDC and NHS at a slightly acidic pH (4.5-6.0).[8]
-
pH Adjustment: For the second step, add your amine-containing molecule and adjust the pH to 7.0-8.5 for the amine coupling reaction.[8]
-
Use Fresh Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored properly. Use fresh, properly stored reagents.[8]
-
-
-
Potential Cause 2: Competing Buffers.
-
Potential Cause 3: Hydrolysis of this compound.
-
Solution: If the this compound has degraded, the concentration of available carboxyl groups will be lower than expected. Confirm the integrity of your this compound using analytical methods before starting the conjugation reaction.
-
Quantitative Data on Hydrolysis
The rate of hydrolysis is significantly influenced by temperature. The following table summarizes the increase in the primary hydrolysis products, 1-stearoyl-2-lyso-sn-glycero-3-phosphocholine (S-LysoPC) and stearic acid (SA), in a liposomal formulation containing DSPE-PEG when stored at different temperatures for 3 days.[6][10]
| Storage Temperature | Concentration of S-LysoPC (μg/mL) | Concentration of SA (μg/mL) |
| 4°C | ~5 | ~2 |
| 37°C | ~20 | ~10 |
| 57°C | ~120 | ~60 |
Data is estimated from graphical representations in the source material and is intended for comparative purposes.[6]
Experimental Protocols
Protocol 1: HPLC-ELSD Method for Quantifying this compound and its Hydrolysis Products
This method can be used to simultaneously determine the concentration of this compound, lysolipids, and free fatty acids in a sample.[6]
-
Sample Preparation: Dilute the liposome/nanoparticle suspension 10-fold with methanol.
-
HPLC System:
-
Column: C18 column (e.g., YMC-Triart C18, 150 × 4.6 mm i.d., 5 μm).[6]
-
Mobile Phase A: 4 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0).[6]
-
Mobile Phase B: 4 mM ammonium acetate in methanol.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 45°C.[6]
-
-
Gradient Elution:
-
Start with 80% Mobile Phase B.
-
Linearly increase to 100% Mobile Phase B over 10 minutes.[6]
-
-
Detection:
-
Analysis:
-
Run standards for this compound, a relevant lysophospholipid (e.g., S-LysoPC), and a fatty acid (e.g., stearic acid) to determine their retention times and create calibration curves.
-
Integrate the peak areas in the sample chromatogram to quantify the amount of intact this compound and its hydrolysis products. The typical elution order is lysophospholipid, free fatty acid, and then DSPE-PEG.[6]
-
Protocol 2: MALDI-TOF MS for Detecting Hydrolysis
MALDI-TOF Mass Spectrometry is a powerful tool for the qualitative assessment of this compound hydrolysis by observing shifts in molecular weight.
-
Sample Preparation:
-
Dissolve a small amount of your this compound containing sample in an appropriate solvent like methanol.
-
-
Matrix Selection:
-
For phospholipids, 2,5-Dihydroxybenzoic acid (DHB) is a commonly used matrix.[11]
-
-
Spotting:
-
Use the dried-droplet method. Mix your sample solution with the matrix solution.
-
Spot a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate and let it air dry completely.
-
-
MS Analysis:
-
Acquire the mass spectrum in positive reflectron mode.
-
Intact DSPE-PEG: Look for the characteristic peak corresponding to the molecular weight of your intact this compound.
-
Hydrolysis Products: Hydrolysis of one stearic acid tail will result in a mass loss of approximately 266 Da.[5] Hydrolysis of both tails will result in a mass loss of about 532 Da.[5] The presence of peaks corresponding to these lower molecular weights is a clear indicator of hydrolysis.
-
Visualizations
References
- 1. biochempeg.com [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 11. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Characterization of DSPE-PEG-COOH Conjugates
Welcome to the technical support center for the characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the characterization of these versatile molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to assess for this compound characterization?
A1: The most critical quality attributes for this compound conjugates include:
-
Purity: Assessing the presence of impurities such as unreacted starting materials (DSPE, PEG-COOH), by-products from synthesis, or degradation products.[1]
-
Molecular Weight and Polydispersity: Determining the average molecular weight (Mw) and the breadth of the molecular weight distribution, known as the polydispersity index (PDI).
-
Identity and Structure: Confirming the covalent linkage of DSPE to the PEG-COOH and the presence of the terminal carboxylic acid group.
-
Functionality: Quantifying the availability of the terminal COOH group for subsequent conjugation reactions.[2]
Q2: What are the common impurities found in this compound preparations?
A2: Common impurities can include unreacted DSPE, free PEG-COOH, and side-products from the conjugation reaction.[1] Depending on the synthesis route, you might also encounter lipids with hydrolyzed fatty acid chains.[3] It is also crucial to be aware of variability between different lots or vendors, which can have varying impurity profiles and PEG chain length distributions.[4]
Q3: How does the polydispersity of the PEG chain affect characterization?
A3: The inherent polydispersity of polyethylene (B3416737) glycol means that this compound is not a single molecular entity but rather a population of molecules with a distribution of molecular weights. This polydispersity leads to broadened peaks in chromatographic techniques like HPLC and SEC, and a distribution of peaks in mass spectrometry, making data interpretation more complex.[4]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q4: My this compound peak is broad and poorly resolved in reverse-phase HPLC. What can I do?
A4: Broad peaks are a common challenge due to the polydispersity of the PEG chain. Here are some troubleshooting steps:
-
Optimize the Gradient: A shallower gradient of the organic mobile phase (e.g., acetonitrile (B52724) or methanol) can improve separation.[5]
-
Change the Stationary Phase: While C18 columns are common, trying a different reverse-phase column (e.g., C8 or phenyl-hexyl) might offer different selectivity.
-
Adjust Mobile Phase Additives: The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid) or a buffer (e.g., ammonium (B1175870) acetate) can improve peak shape by suppressing ionization.[6]
-
Increase Column Temperature: Operating at a slightly elevated temperature (e.g., 40-50 °C) can reduce viscosity and improve peak sharpness.
Q5: I am having trouble separating this compound from unreacted DSPE. How can I improve the separation?
A5: DSPE is significantly more hydrophobic than this compound. To improve separation:
-
Extend the Gradient: Ensure your gradient reaches a high percentage of organic solvent to elute the highly retained DSPE.
-
Use a High-Resolution Column: A column with a smaller particle size (e.g., sub-2 µm) can provide better resolution.
-
Employ a Different Detection Method: Since DSPE lacks a strong UV chromophore, using a detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be beneficial for visualizing both components.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: The peaks in my ¹H NMR spectrum of this compound are broad and overlapping. How can I get a better spectrum?
A6: Broad peaks in NMR can be due to several factors:
-
Sample Concentration: High concentrations can lead to aggregation and peak broadening. Try diluting your sample.
-
Solvent Choice: Ensure your sample is fully dissolved. Deuterated chloroform (B151607) (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (B129727) (CD₃OD) are common choices.
-
Temperature: Acquiring the spectrum at an elevated temperature (e.g., 50 °C) can improve resolution by reducing viscosity and increasing molecular motion.
-
Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Ensure the instrument is properly shimmed.
Q7: How can I confirm the presence of the DSPE, PEG, and COOH moieties in my ¹H NMR spectrum?
A7: Look for the characteristic chemical shifts for each component:
-
DSPE: Signals from the fatty acid chains will appear in the aliphatic region (~0.8-2.5 ppm). The glycerol (B35011) backbone protons will be in the range of ~3.5-5.2 ppm.
-
PEG: A large, characteristic peak around 3.6 ppm corresponds to the repeating ethylene (B1197577) glycol units (-CH₂CH₂O-).[8]
-
COOH: The proton of the carboxylic acid is often broad and may be difficult to observe. Its chemical shift is also highly dependent on the solvent and concentration.
Mass Spectrometry (MS)
Q8: My MALDI-TOF mass spectrum for this compound shows a very broad hump instead of distinct peaks. What is wrong?
A8: This is expected due to the polydispersity of the PEG chain. You should see a distribution of peaks, each separated by 44 Da (the mass of one ethylene glycol unit).[9] If you see a single broad hump, it could be due to:
-
Poor Co-crystallization: The choice of matrix and sample preparation is crucial for MALDI-TOF. For PEGylated compounds, α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are common matrices.[9]
-
Detector Saturation: If the sample concentration is too high, the detector can be saturated, leading to a loss of resolution. Try diluting your sample.
-
Instrument Calibration: Ensure the mass spectrometer is properly calibrated in the mass range of your sample.
Q9: How can I identify impurities using mass spectrometry?
A9: Look for additional peak distributions that do not correspond to the expected mass of your this compound conjugate. For example, you might see a distribution corresponding to free PEG-COOH or the mass of unreacted DSPE. High-resolution mass spectrometry can help in identifying the elemental composition of these impurities.[4]
Size Exclusion Chromatography (SEC)
Q10: The molecular weight of my this compound determined by SEC is different from the theoretical value. Why?
A10: SEC separates molecules based on their hydrodynamic volume, not their absolute molecular weight.[10] Several factors can influence the result:
-
Column Calibration: The accuracy of your molecular weight determination depends on the calibration standards used. It is best to use PEG standards of known molecular weights to create a calibration curve.[10]
-
Mobile Phase: The choice of mobile phase can affect the conformation of the polymer and its interaction with the column matrix. Ensure your sample is fully soluble and does not interact with the stationary phase.
-
Non-ideal Elution: Interactions between the sample and the column packing material (adsorption or ion exclusion) can lead to inaccurate molecular weight estimation. Using a mobile phase with a sufficient ionic strength can help minimize these interactions.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: ELSD or CAD.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.
Protocol 2: ¹H NMR Spectroscopy of this compound
-
Solvent: Deuterated chloroform (CDCl₃).
-
Concentration: 5-10 mg/mL.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 2 seconds
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the characteristic peaks to determine the relative ratios of the DSPE and PEG components.
Protocol 3: MALDI-TOF Mass Spectrometry of this compound
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) prepared as a saturated solution in 50:50 acetonitrile:water with 0.1% TFA.[9]
-
Sample Preparation: Mix the sample solution (1 mg/mL in methanol) with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Instrument Mode: Positive ion reflector mode.
-
Data Analysis: Identify the peak distribution corresponding to the this compound conjugate. The mass difference between adjacent peaks should be approximately 44 Da.
Protocol 4: Size Exclusion Chromatography (SEC) for Molecular Weight Determination
-
Column: SEC column suitable for the analysis of polymers in the desired molecular weight range (e.g., Waters Ultrahydrogel, Agilent PL aquagel-OH).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: Refractive Index (RI) detector.
-
Calibration: Prepare a series of PEG standards of known molecular weights (e.g., 1 kDa, 2 kDa, 5 kDa, 10 kDa) and inject them to create a calibration curve of log(MW) versus elution time.[10]
-
Sample Analysis: Dissolve the this compound sample in the mobile phase, inject, and determine its molecular weight based on the calibration curve.
Quantitative Data Summary
| Parameter | Technique | Typical Values (for DSPE-PEG2000-COOH) |
| Purity | HPLC-ELSD/CAD | > 95% |
| Average Molecular Weight (Mw) | SEC-RI | 2500 - 3000 Da |
| Polydispersity Index (PDI) | SEC-RI | 1.05 - 1.20 |
| Identity | NMR, MS | Confirmed presence of DSPE, PEG, and COOH signals. Mass distribution centered around the expected Mw with 44 Da spacing. |
Visualization of Experimental Workflows
Caption: General workflow for the comprehensive characterization of this compound conjugates.
Caption: Troubleshooting logic for common HPLC issues with this compound.
References
- 1. How to purify DSPE - PEG2000 - COOH? - Blog [shochem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to test the purity of DSPE - PEG2000 - COOH? - Blog [shochem.com]
- 6. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bath.ac.uk [bath.ac.uk]
- 10. m.youtube.com [m.youtube.com]
reducing non-specific protein binding to DSPE-PEG-COOH surfaces
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize non-specific protein binding on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific protein binding to this compound surfaces?
Non-specific binding (NSB) to this compound surfaces is primarily driven by two types of interactions:
-
Electrostatic Interactions: The terminal carboxylic acid group (-COOH) is negatively charged at neutral pH, which can lead to unwanted binding of positively charged proteins or domains.[1][2]
-
Hydrophobic Interactions: Although the PEG linker is hydrophilic, imperfections in the surface coating or interactions with the underlying lipid structure can expose hydrophobic regions, leading to the adsorption of proteins.[1]
Q2: How does the length of the PEG chain affect non-specific binding?
The PEG chain acts as a steric barrier to prevent proteins from approaching the surface. Generally, longer PEG chains provide more effective steric hindrance, which can lead to reduced protein adsorption.[3][4] However, an optimal length may exist, as excessively long PEG chains can sometimes exhibit complex interactions with proteins in solution.[5] Increasing the graft density of PEG on the surface also significantly inhibits protein adsorption.[4]
Q3: What is surface passivation and why is it critical?
Surface passivation is the process of treating a surface to make it inert and reduce non-specific adsorption.[6] For this compound applications, this involves creating a dense, uniform layer of PEG. Inadequate passivation can leave exposed reactive sites or underlying substrate, leading to high background signals and unreliable results. A robust, two-round PEGylation protocol can significantly improve the quality of passivation.[6][7]
Q4: Can the buffer composition influence non-specific binding?
Yes, the buffer composition is a critical factor. Key parameters to consider are:
-
pH: The pH of the buffer determines the charge of both your protein of interest and the carboxylated surface.[1][2]
-
Salt Concentration: Ions in the buffer can shield electrostatic charges, thereby reducing charge-based NSB.[1][2]
-
Additives: Surfactants and blocking proteins can be added to the buffer to further minimize NSB.[8]
Q5: What are common blocking agents used after immobilizing a ligand to the -COOH group?
After covalently coupling a ligand (e.g., an antibody or peptide) to the activated carboxyl groups, it is essential to "cap" or "block" any remaining reactive sites. Common blocking agents include:
-
Ethanolamine: Traditionally used to quench unreacted NHS-esters.
-
Ethylenediamine (B42938): Can be used as an alternative to ethanolamine; it reduces the overall negative charge of the surface, which can be beneficial if the analyte is positively charged.[8]
-
Bovine Serum Albumin (BSA): Often used as a general protein blocker in the running buffer to prevent proteins from binding to the surface and container walls.[1][2]
-
Poly(ethylene oxide) (PEO) containing agents: These novel blocking agents have shown enhanced capabilities in preventing non-specific adsorption compared to traditional agents.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound surfaces.
Problem: High background signal or significant binding in the reference/control channel.
This indicates a high level of non-specific protein binding. Follow these steps to diagnose and resolve the issue.
Data Summary Tables
Table 1: Recommended Buffer Additives to Reduce Non-Specific Binding
| Additive | Recommended Concentration | Primary Interaction Targeted | Reference |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Electrostatic | [1][2][8] |
| Tween-20 | 0.005% - 0.1% (v/v) | Hydrophobic | [1][8] |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | General / Hydrophobic | [1][2][8] |
| Carboxymethyl Dextran (B179266) | 1 mg/mL | General (for dextran surfaces) | [8] |
| Free PEG | 1 mg/mL | General (for PEG surfaces) | [8] |
Key Experimental Protocols
Protocol 1: General Surface Passivation and Functionalization Workflow
This protocol outlines the key steps for preparing a this compound surface for ligand immobilization while minimizing NSB.
Methodology:
-
Surface Preparation: Begin with a thoroughly cleaned substrate (e.g., piranha-etched glass or gold sensor chip).[6]
-
Lipid Layer Formation: Form a supported lipid bilayer containing a defined molar percentage of this compound using vesicle fusion or Langmuir-Blodgett deposition.
-
Activation: Activate the terminal -COOH groups using a fresh solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES, pH 6.0).
-
Ligand Immobilization: Introduce the ligand (protein, peptide, etc.) in a suitable buffer (e.g., PBS, pH 7.4) to allow for covalent coupling to the activated surface.
-
Blocking/Capping: After ligand immobilization, quench all unreacted NHS-esters by incubating the surface with a blocking agent. A common solution is 1 M ethanolamine-HCl at pH 8.5.
-
Final Wash: Wash the surface extensively with running buffer, which may be supplemented with additives from Table 1, to remove any non-covalently bound molecules before starting the binding assay.
Protocol 2: Testing for and Mitigating Non-Specific Binding
Objective: To empirically determine the optimal buffer conditions for a specific protein-surface interaction.
Methodology:
-
Prepare a Control Surface: Prepare a surface following Protocol 1 but omit the "Couple Ligand" step (Step 3). The surface should be blocked directly after the activation step. This will serve as your reference or control surface.
-
Analyte Injection over Control: Inject your analyte (the protein you expect to bind non-specifically) over the control surface using your standard experimental buffer.
-
Assess NSB: Measure the binding response. A significant signal indicates a high level of NSB.[8] If the response is more than a third of the expected specific signal, optimization is required.[8]
-
Systematic Buffer Optimization:
-
Test Salt Concentration: Prepare a series of buffers with increasing NaCl concentration (e.g., 150 mM, 300 mM, 500 mM) and repeat the analyte injection over the control surface.
-
Test pH: If charge is suspected to be the primary issue, prepare buffers with different pH values around the isoelectric point (pI) of your analyte and test again.[1]
-
Test Surfactants: If hydrophobic interactions are suspected, add a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) to the optimal buffer from the previous steps and re-test.[2]
-
Test Protein Blockers: As a final measure, supplement the optimized buffer with a blocking protein like BSA (e.g., 0.5% w/v).[1][2]
-
-
Confirm on Active Surface: Once a buffer condition that minimizes NSB on the control surface is identified, use this buffer for your experiments on the ligand-coupled (active) surface.
References
- 1. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. researchgate.net [researchgate.net]
- 4. Grafted poly-(ethylene glycol) on lipid surfaces inhibits protein adsorption and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding characteristics between polyethylene glycol (PEG) and proteins in aqueous solution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. Reducing Non-Specific Binding [reichertspr.com]
- 9. Reduced nonspecific adsorption on covalently immobilized protein surfaces using poly(ethylene oxide) containing blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-PEG-COOH Bioconjugation
Welcome to the technical support center for DSPE-PEG-COOH bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker molecule. It consists of three parts:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that can be incorporated into lipid-based nanoparticles like liposomes and micelles.
-
PEG (Polyethylene Glycol): A hydrophilic polymer that provides a "stealth" layer to nanoparticles, which can help to increase their circulation time in the body and reduce non-specific interactions.
-
COOH (Carboxylic Acid): A terminal functional group that can be activated to form a covalent bond with amine groups on biomolecules such as proteins, peptides, and antibodies.
This molecule is commonly used to attach targeting ligands or other functional molecules to the surface of nanoparticles for applications in drug delivery and diagnostics.
Q2: What is the most common method for conjugating this compound to a protein?
A2: The most common method is through carbodiimide (B86325) chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This process involves two main steps:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: The O-acylisourea intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.
-
Conjugation to the Amine: The NHS ester then reacts with a primary amine group (e.g., from a lysine (B10760008) residue on a protein) to form a stable amide bond.
Q3: What are the most common side reactions I should be aware of?
A3: The most common side reactions include:
-
Hydrolysis of the DSPE Ester Bonds: The ester linkages in the DSPE lipid tail are susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. This can lead to the degradation of the lipid anchor.
-
Hydrolysis of the Activated NHS Ester: The NHS ester is also prone to hydrolysis in aqueous solutions, which will compete with the desired amine coupling reaction and can lead to lower conjugation efficiency.
-
Formation of N-acylurea: The O-acylisourea intermediate formed by EDC can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive towards amines.
-
Aggregation: Improper reaction conditions or changes in the physicochemical properties of the protein after conjugation can lead to aggregation of the DSPE-PEG conjugate or the final bioconjugate.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Suboptimal pH | The activation of the carboxyl group with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the amine is more efficient at a neutral to slightly basic pH (7.0-8.5). Consider a two-step reaction where the pH is adjusted after the activation step.[1] |
| Hydrolysis of NHS Ester | The NHS ester is susceptible to hydrolysis, with its stability decreasing as the pH increases. Prepare EDC and NHS solutions fresh and use them immediately. Perform the conjugation reaction promptly after the activation step.[2][3] |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Store them desiccated at the recommended temperature. Allow reagents to come to room temperature before opening to prevent condensation. |
| Inappropriate Buffer | Buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate) will compete with the reaction. Use non-amine, non-carboxylate buffers such as MES for the activation step and phosphate (B84403) buffer (PBS) for the conjugation step.[2] |
| Insufficient Molar Ratio of Reagents | Increase the molar excess of this compound to the biomolecule and of EDC/NHS to the this compound. A typical starting point is a 10-50 fold molar excess of this compound to the protein. |
Problem 2: Product Aggregation
| Potential Cause | Recommended Solution |
| High Concentration of Reactants | High concentrations of the this compound or the biomolecule can lead to intermolecular cross-linking and aggregation. Try reducing the concentration of the reactants. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can affect the stability of the biomolecule and the conjugate. Screen a range of buffer conditions to find the optimal one for your specific system. |
| Changes in Protein Properties | The addition of the this compound can alter the surface charge and hydrophobicity of the protein, leading to aggregation. Consider adding stabilizing excipients such as arginine, sucrose, or non-ionic surfactants (e.g., Polysorbate 20) to the reaction buffer.[4] |
| Insufficient PEGylation | For nanoparticle formulations, an insufficient amount of PEG on the surface can lead to aggregation. Ensure an adequate molar percentage of DSPE-PEG is used.[5] |
Quantitative Data Summary
Table 1: Stability of DSPE-PEG in Different Aqueous Conditions
| Condition | Observation | Timeframe | Detection Method |
| Unbuffered Water, Room Temperature | Hydrolysis of both ester bonds | 72 hours | MALDI-TOF MS[1] |
| Unbuffered Water, 60°C | Accelerated hydrolysis of both ester bonds | 2 hours | MALDI-TOF MS[1] |
| Acidic HPLC Buffer (pH 2.7), Room Temperature | Hydrolysis of both ester bonds | 72 hours | MALDI-TOF MS[2] |
| Acidic HPLC Buffer (pH 2.7), 60°C | Accelerated hydrolysis | 30 minutes | MALDI-TOF MS[2] |
| PBS (pH 7.4), Room Temperature or 60°C | No detectable hydrolysis | At least 2 hours | MALDI-TOF MS, ESI-MS[2] |
Table 2: Half-life of NHS Esters at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[6] |
| 8.0 | 25°C | Varies by NHS ester structure (e.g., Succinimidyl Propionate ~16.5 min) |
| 8.5 | Room Temperature | 180 minutes (for P3-NHS)[7] |
| 8.6 | 4°C | 10 minutes[6] |
| 9.0 | Room Temperature | 125 minutes (for P3-NHS)[7] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
Materials:
-
This compound
-
Protein (or other amine-containing biomolecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Size Exclusion Chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the Activation Buffer to the desired concentration.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Dissolve the protein in the Coupling Buffer.
-
Add the activated this compound solution to the protein solution. The molar ratio of this compound to protein will need to be optimized for your specific application, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound, EDC, NHS, and quenching reagents by purifying the conjugate using a Size Exclusion Chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight of the protein.
-
Use MALDI-TOF mass spectrometry to determine the degree of PEGylation (the number of this compound molecules conjugated to each protein).
-
Visualizations
References
- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. electrochemsci.org [electrochemsci.org]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison: DSPE-PEG-COOH vs. DSPE-PEG-NHS for Protein Coupling
For researchers, scientists, and drug development professionals, the effective conjugation of proteins to lipid nanoparticles is a critical step in the development of targeted drug delivery systems, diagnostics, and other biotechnological applications. The choice of linker chemistry can significantly impact the efficiency of conjugation, the stability of the final product, and the biological activity of the coupled protein. This guide provides an objective comparison of two widely used DSPE-PEG derivatives for protein coupling: DSPE-PEG-COOH and DSPE-PEG-NHS.
This comparison delves into the chemical mechanisms, reaction efficiencies, stability of the resulting conjugates, and the impact on protein function, supported by experimental protocols and data-driven insights to aid in the selection of the optimal linker for your specific application.
At a Glance: Key Differences
| Feature | This compound | DSPE-PEG-NHS |
| Reaction Type | Two-step: Carboxylic acid activation (e.g., with EDC/NHS) followed by amine coupling. | One-step: Direct reaction with primary amines. |
| Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester (-NHS) |
| Primary Target on Protein | Primary amines (e.g., lysine (B10760008) residues, N-terminus) | Primary amines (e.g., lysine residues, N-terminus) |
| Reaction Simplicity | More complex, requires in-situ activation. | Simpler, direct conjugation. |
| Control over Activation | High degree of control over the activation step.[1] | Pre-activated, less control over hydrolysis. |
| Stability of Linker | The this compound itself is highly stable during storage.[1] | The NHS ester is susceptible to hydrolysis, requiring careful handling and storage.[2] |
| Potential for Side Reactions | Potential for cross-linking of proteins if EDC is not quenched before adding the second protein.[3] | The primary side reaction is the hydrolysis of the NHS ester, which deactivates the linker. |
Chemical Principles and Reaction Mechanisms
The fundamental difference between this compound and DSPE-PEG-NHS lies in their terminal functional groups and, consequently, the chemistry used to achieve protein conjugation. Both ultimately form a stable amide bond with primary amines on the protein surface.
This compound requires a two-step activation process, most commonly using carbodiimide (B86325) chemistry with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).
-
Activation Step: The carboxylic acid group on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.
-
Coupling Step: The NHS-activated DSPE-PEG then reacts with primary amines on the protein (such as the epsilon-amino group of lysine residues or the N-terminus) to form a stable amide bond, releasing NHS as a byproduct.
DSPE-PEG-NHS is a pre-activated form of the DSPE-PEG linker where the terminal carboxylic acid has already been converted to an NHS ester.[4][5] This simplifies the conjugation process to a single step. The DSPE-PEG-NHS reacts directly with primary amines on the protein to form a stable amide bond.[5][6][][8]
Below are diagrams illustrating the respective reaction pathways.
Performance Comparison: Efficiency, Stability, and Protein Activity
While direct head-to-head quantitative data for this compound versus DSPE-PEG-NHS is sparse in the literature, a comparative analysis can be constructed from the known chemical properties and data from related studies.
| Performance Metric | This compound (with EDC/NHS) | DSPE-PEG-NHS | Key Considerations |
| Conjugation Efficiency | Can be high, but dependent on the efficiency of the in-situ activation step. | Generally high, but susceptible to reduction due to hydrolysis of the NHS ester. | A study comparing DSPE-PEG-MAL and this compound for Fab' conjugation to liposomes found that the maleimide (B117702) chemistry resulted in higher conjugation efficiency.[9] This suggests that pre-activated linkers can be more efficient, though this is not a direct comparison with DSPE-PEG-NHS. |
| Stability of Final Conjugate | Forms a highly stable amide bond. | Forms a highly stable amide bond. | The amide bond formed by both methods is generally considered irreversible under physiological conditions. |
| Impact on Protein Activity | The two-step process can potentially be harsher on the protein due to exposure to activation reagents. However, it avoids modification of the antibody before conjugation, which can reduce the risk of denaturation.[9] | The one-step reaction is generally milder. However, the non-specific nature of NHS ester chemistry can lead to conjugation at sites important for biological activity. | In a study comparing different linkers for siRNA delivery, immunoliposomes prepared with DSPE-PEG-MAL showed higher gene silencing activity than those with this compound, suggesting the linker chemistry can influence the final conjugate's efficacy.[9] |
| Reproducibility | May have higher batch-to-batch variability due to the in-situ activation step. | Potentially more reproducible if the DSPE-PEG-NHS is of high quality and handled correctly to prevent hydrolysis. | The stability and purity of the DSPE-PEG-NHS reagent are critical for reproducibility. |
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation using this compound
This protocol describes the activation of this compound with EDC and NHS, followed by conjugation to a protein.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Protein to be conjugated
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching solution (optional): 2-Mercaptoethanol or hydroxylamine (B1172632)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the Activation Buffer to the desired concentration.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.
-
Prepare the protein solution in the Coupling Buffer.
-
-
Activation of this compound:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.[10]
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated DSPE-PEG.
-
-
Quenching of EDC (Optional but Recommended):
-
To prevent cross-linking of the protein, the EDC reaction can be quenched by adding 2-mercaptoethanol.
-
-
Protein Conjugation:
-
Add the NHS-activated DSPE-PEG to the protein solution. A molar ratio of 10:1 (DSPE-PEG:protein) is a common starting point.[10]
-
Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching of Reaction:
-
Add a quenching solution such as hydroxylamine or Tris buffer to stop the reaction and consume any unreacted NHS esters.
-
-
Purification:
-
Remove unconjugated DSPE-PEG and byproducts by dialysis or size exclusion chromatography.
-
Protocol 2: One-Step Protein Conjugation using DSPE-PEG-NHS
This protocol describes the direct conjugation of a protein to the pre-activated DSPE-PEG-NHS.
Materials:
-
DSPE-PEG-NHS
-
Protein to be conjugated
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the DSPE-PEG-NHS to room temperature before opening to prevent moisture condensation.
-
Dissolve the DSPE-PEG-NHS in an appropriate solvent (e.g., DMSO or DMF) and then add it to the Coupling Buffer immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester is prone to hydrolysis.
-
Prepare the protein solution in the Coupling Buffer.
-
-
Protein Conjugation:
-
Add the DSPE-PEG-NHS solution to the protein solution. A 10- to 20-fold molar excess of DSPE-PEG-NHS to protein is a typical starting point.
-
Ensure the final concentration of the organic solvent (if used) is low enough not to affect the protein's stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching of Reaction:
-
Add a quenching solution such as hydroxylamine or Tris buffer to stop the reaction.
-
-
Purification:
-
Purify the conjugate to remove unconjugated DSPE-PEG-NHS and byproducts using dialysis or size exclusion chromatography.
-
Conclusion and Recommendations
The choice between this compound and DSPE-PEG-NHS for protein coupling depends on the specific requirements of the application, the nature of the protein, and the desired level of control over the conjugation process.
-
This compound is the preferred choice when a high degree of control over the activation step is desired and when the stability of the starting material is a priority. The two-step process, while more complex, allows for the quenching of the activating reagent before the addition of the protein, which can be advantageous for preventing unwanted protein-protein cross-linking.
-
DSPE-PEG-NHS offers a simpler, more streamlined one-step conjugation protocol. This can be beneficial for high-throughput applications or when working with proteins that are sensitive to the reagents used in the activation of this compound. However, careful handling is required to minimize the hydrolysis of the NHS ester, which can reduce conjugation efficiency.
For both methods, optimization of the reaction conditions, including pH, temperature, reaction time, and the molar ratio of reactants, is crucial for achieving the desired degree of conjugation while preserving the biological activity of the protein. It is highly recommended to perform a thorough characterization of the final conjugate to determine the conjugation efficiency and to confirm that the biological function of the protein is retained.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 6. DSPE-PEG-NHS [nanocs.net]
- 8. biochempeg.com [biochempeg.com]
- 9. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encapsula.com [encapsula.com]
A Comparative Guide to Characterization Techniques for DSPE-PEG-COOH Modified Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The functionalization of nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) is a cornerstone of modern nanomedicine, imparting "stealth" characteristics that prolong circulation time and enable targeted drug delivery.[1][2] Rigorous characterization of these modified nanoparticles is paramount to ensure their quality, stability, safety, and efficacy.[1] This guide provides a comparative overview of essential characterization techniques, offering detailed experimental protocols and a comparative look at alternative nanoparticle coatings.
Physicochemical Characterization: The Foundation of Nanoparticle Analysis
A thorough understanding of the physical and chemical properties of this compound modified nanoparticles is the first step in their evaluation. Key parameters include size, polydispersity, surface charge, and morphology, which collectively influence the biological fate and cellular uptake of the nanocarrier.[1]
Table 1: Comparison of Key Physicochemical Characterization Techniques
| Technique | Parameter Measured | Principle | Sample Preparation | Typical Data Output |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | Measures fluctuations in scattered light intensity due to Brownian motion of particles in suspension.[1] | Dilute suspension in an appropriate solvent (e.g., deionized water, PBS).[1] | Z-average diameter (nm), PDI.[1] |
| Zeta Potential Analysis | Surface Charge | Measures the electrophoretic mobility of particles in an applied electric field.[1] | Dilute suspension in a low ionic strength buffer.[1] | Zeta potential (mV).[1] |
| Transmission Electron Microscopy (TEM) | Size, Morphology, Aggregation State | A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through.[3][4] | Nanoparticle suspension is drop-casted onto a TEM grid and air-dried. Negative staining may be required for better contrast.[1] | 2D images revealing particle shape, size distribution, and presence of aggregates.[3] |
| Atomic Force Microscopy (AFM) | 3D Topography, Surface Roughness | A sharp tip on a cantilever scans the surface of the sample, and the deflection is measured to create a topographical map. | Nanoparticles are deposited on a smooth substrate (e.g., mica). | 3D images and quantitative data on particle height and surface features. |
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the fundamental physicochemical characterization of nanoparticles.
Caption: Workflow for nanoparticle physicochemical characterization.
Confirmation of this compound Modification
Verifying the successful conjugation of this compound to the nanoparticle surface is critical. Several techniques can provide both qualitative and quantitative evidence of surface modification.
Table 2: Techniques for Confirming Surface Modification
| Technique | Information Provided | Principle | Sample Preparation | Key Indicators |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic functional groups. | Measures the absorption of infrared radiation by the sample, which excites molecular vibrations. | Lyophilized powder mixed with KBr to form a pellet or analyzed directly using an ATR accessory. | Appearance of peaks corresponding to the C=O stretch of the carboxylic acid and the C-O-C stretch of the PEG chain. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface.[4] | Irradiates the sample with X-rays and measures the kinetic energy of emitted photoelectrons. | Lyophilized powder mounted on a sample holder. | Detection of elements specific to this compound (e.g., P, N) and changes in the C 1s and O 1s spectra.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the this compound molecule and its attachment.[5] | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Dispersed nanoparticles in a suitable deuterated solvent. | Characteristic peaks of the DSPE lipid chains, the repeating ethylene (B1197577) glycol units of PEG, and the terminal COOH group.[5] |
| Thermogravimetric Analysis (TGA) | Quantitative amount of surface coating. | Measures the change in mass of a sample as a function of temperature. | Lyophilized powder placed in a TGA pan. | Weight loss at temperatures corresponding to the decomposition of the organic coating. |
Experimental Workflow for Surface Modification Confirmation
The following diagram outlines the logical flow for confirming the successful surface modification of nanoparticles.
Caption: Workflow for confirming surface modification.
Stability Assessment
The stability of this compound modified nanoparticles in biological fluids is a critical determinant of their in vivo performance.
Table 3: Methods for Stability Assessment
| Technique | Parameter Measured | Methodology | Indicator of Instability |
| DLS | Changes in size and PDI over time.[3] | Incubate nanoparticles in relevant biological media (e.g., PBS, serum-containing media) at 37°C and measure size and PDI at different time points.[3] | Significant increase in hydrodynamic diameter and PDI, indicating aggregation.[3][6] |
| UV-Vis Spectroscopy | Changes in absorbance. | Monitor the absorbance spectrum of the nanoparticle suspension over time. | Changes in the absorbance peak, such as a decrease in intensity or a shift in wavelength, can indicate aggregation or degradation. |
| Fluorimetry | Leakage of encapsulated fluorescent dye. | Encapsulate a fluorescent dye within the nanoparticles and measure the increase in fluorescence in the external medium over time. | An increase in fluorescence intensity in the supernatant after centrifugation indicates leakage from the nanoparticles. |
Comparative Analysis with Alternative Coatings
While this compound is a widely used and effective coating, several alternatives are being explored to overcome potential limitations such as PEG immunogenicity.[7][8]
Table 4: Comparison of this compound with Alternative Nanoparticle Coatings
| Coating Agent | Key Advantages | Potential Disadvantages | Key Characterization Considerations |
| This compound | "Stealth" properties, biocompatibility, well-established.[1][2] | Potential for anti-PEG antibody production (immunogenicity).[7] | Confirmation of COOH group for further functionalization. |
| Polysarcosine (pSar) | Mimics PEG's properties, low immunogenicity, biodegradable.[9] | Less established in clinical applications compared to PEG.[7] | Similar characterization to PEG, focusing on chain length and purity. |
| Poly(2-oxazoline)s (POx) | Highly tunable properties, good biocompatibility.[7] | Synthesis can be more complex than PEGylation. | Characterization of monomer composition and polymer architecture. |
| Chitosan | Positive surface charge (facilitates interaction with negatively charged cell membranes), biocompatible, biodegradable. | Poor solubility at neutral pH. | Determination of degree of deacetylation, which affects charge and solubility. |
| Dextran | Biocompatible, biodegradable, provides a hydrophilic surface. | Can be susceptible to enzymatic degradation. | Molecular weight distribution analysis is crucial. |
| Silica | Robust, inert shell, easily functionalized. | Can be difficult to biodegrade. | Analysis of shell thickness and porosity. |
Detailed Experimental Protocols
Dynamic Light Scattering (DLS) and Zeta Potential
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water or PBS to an appropriate concentration to avoid multiple scattering effects.[1]
-
Instrumentation: Use a commercial DLS and zeta potential instrument.
-
Measurement:
-
For size and PDI, equilibrate the sample at 25°C and perform measurements.
-
For zeta potential, the instrument applies an electric field and measures the particle velocity using laser Doppler velocimetry.[1]
-
-
Data Analysis: Record the Z-average diameter (nm), PDI, and zeta potential (mV).[1]
Transmission Electron Microscopy (TEM)
-
Sample Preparation:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
For enhanced contrast, negative staining with a heavy metal salt solution (e.g., 2% phosphotungstic acid) may be applied.[1]
-
-
Imaging:
-
Load the grid into the TEM.
-
Operate the microscope at an appropriate acceleration voltage.
-
Capture images at various magnifications.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Lyophilize the nanoparticle suspension to obtain a dry powder.
-
For transmission mode, mix ~1 mg of the powder with 100-200 mg of dry KBr and press into a thin pellet.
-
For ATR mode, place a small amount of the powder directly on the ATR crystal.
-
-
Measurement:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
This guide provides a foundational framework for the comprehensive characterization of this compound modified nanoparticles. The selection of appropriate techniques and careful execution of experimental protocols are essential for ensuring the development of safe and effective nanomedicines.
References
- 1. benchchem.com [benchchem.com]
- 2. DSPE PEG Acid, this compound [nanocs.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.curapath.com [blog.curapath.com]
- 8. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
A Comparative Guide to In Vitro Cell Uptake of DSPE-PEG-COOH Targeted Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cellular uptake of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) targeted liposomes against other liposomal and nanoparticle-based drug delivery systems. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for the selection and design of effective drug delivery strategies.
Comparative Analysis of Cellular Uptake
The efficacy of a drug delivery system is critically dependent on its ability to be internalized by target cells. The following table summarizes quantitative data from various studies, comparing the cellular uptake of different liposomal formulations. It is important to note that direct comparison between studies can be influenced by variations in cell lines, incubation times, and analytical methods.
| Delivery System | Targeting Ligand | Cell Line | Uptake (% of Cells or Fold Increase) | Measurement Technique | Reference |
| This compound Liposomes (Generic) | Carboxylate Group | Various | Varies based on cell type and targeting moiety attached to COOH | Flow Cytometry, Confocal Microscopy | [1][2] |
| Folate-PEG-DSPE Liposomes | Folic Acid | KB cells | 45-fold higher than non-targeted liposomes | Not Specified | Not Specified |
| cRGD-modified Cationic Liposomes | cRGD Peptide | MCF-7 cells | Significantly enhanced binding compared to unmodified liposomes | Flow Cytometry | Not Specified |
| GE11-modified Liposomes | GE11 Peptide | A549 cells (EGFR-positive) | ~2.5-fold higher than PEGylated liposomes | Flow Cytometry | [3] |
| Aptamer-conjugated PEGylated Liposomes | Aptide (APTEDB) | U87MG cells | Highest uptake with APTEDB-PEG2000/PEG1000 pairing | Confocal Microscopy, ImageJ analysis | [4] |
| pH-Sensitive Liposomes (non-PEGylated) | None (pH-triggered) | 4T1 cells | Higher cellular uptake than PEGylated pH-sensitive liposomes | Not Specified | [5] |
| Cationic Liposomes | None (Charge-mediated) | B16F10 cells | Higher cellular uptake than Doxil® (a PEGylated formulation) | Flow Cytometry, Fluorescence Microscopy | [6] |
| Transferrin-conjugated Nanoparticles (BSA-Tf) | Transferrin | hBMECs | ~10.6-fold higher than non-targeted BSA nanoparticles | Silver Enhancer Method | [7] |
Experimental Protocols
Accurate and reproducible assessment of cellular uptake is paramount in the evaluation of drug delivery systems. Below is a detailed, generalized protocol for a typical in vitro cell uptake assay using flow cytometry and confocal microscopy.
Protocol: In Vitro Cellular Uptake Assay
1. Cell Culture:
- Culture the selected cancer cell line (e.g., MCF-7, HeLa, A549) in the appropriate complete culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells in 6-well plates (for flow cytometry) or on glass-bottom dishes (for confocal microscopy) and allow them to adhere and grow for 24 hours to reach 70-80% confluency.
2. Liposome Preparation and Labeling:
- Prepare this compound targeted liposomes and control (non-targeted) liposomes using a standard method such as thin-film hydration followed by extrusion.
- For visualization, incorporate a fluorescent lipid (e.g., Rhodamine-PE) into the lipid bilayer or encapsulate a fluorescent dye (e.g., calcein) within the aqueous core during preparation.
3. Cellular Uptake Assay:
- Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).
- Add fresh, serum-free medium containing the fluorescently labeled liposomes at a predetermined concentration to each well or dish.
- Incubate the cells with the liposomes for a specific time period (e.g., 1, 4, or 24 hours) at 37°C.
4. Sample Preparation for Analysis:
5. Data Acquisition and Analysis:
Visualizing Cellular Uptake Mechanisms
The cellular internalization of targeted liposomes is often a complex process involving specific signaling pathways. The diagrams below illustrate a generalized experimental workflow for assessing cell uptake and the primary mechanism of receptor-mediated endocytosis.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in liposomal nanotechnology: from concept to clinics - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00176A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Methods for Confirming Successful Conjugation to DSPE-PEG-COOH
For researchers, scientists, and drug development professionals, the successful conjugation of molecules such as peptides, antibodies, or small drugs to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) is a critical step in the development of targeted drug delivery systems, including liposomes and micelles. The carboxyl group at the terminus of the PEG chain serves as a versatile anchor for covalent attachment to amine-containing ligands, typically through the formation of a stable amide bond.
Robust analytical characterization is essential to confirm the formation of the conjugate, determine its purity, and ensure the quality and consistency of the final product. This guide provides an objective comparison of key analytical techniques used to confirm successful conjugation, complete with experimental protocols, comparative data, and workflow visualizations.
Comparison of Key Analytical Techniques
A multi-faceted analytical approach is often necessary for unequivocal confirmation of conjugation. The choice of method depends on the specific information required, the nature of the conjugate, and available instrumentation. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Technique | Principle | Information Provided | Sample Requirements | Key Advantages | Limitations |
| HPLC (RP, SEC) | Separation based on hydrophobicity (RP) or hydrodynamic radius (SEC). | Purity of conjugate, separation of conjugate from unreacted starting materials, detection of aggregates. | Low µg to mg scale. | High resolution, quantitative purity assessment, adaptable for various detectors (UV, ELSD, MS). | May not provide structural confirmation on its own. Retention time can be influenced by conformation. |
| Mass Spectrometry (ESI, MALDI-TOF) | Measurement of mass-to-charge ratio (m/z) of ionized molecules. | Absolute molecular weight confirmation of the conjugate, verification of mass increase post-conjugation. | pmol to nmol scale. | Highly sensitive and accurate mass determination, provides definitive evidence of conjugation. | Polydispersity of PEG can lead to broad peaks; complex spectra for heterogeneous samples. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural confirmation, verification of covalent bond formation (e.g., amide), disappearance of reactant signals. | Low mg scale (5-10 mg). | Provides unambiguous structural information and integrity of the components. | Lower sensitivity than MS, requires pure sample, overlapping signals can complicate analysis, especially for large molecules. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirmation of functional group transformation (e.g., disappearance of -COOH, appearance of amide C=O and N-H bands). | Low µg to mg scale. | Rapid, non-destructive, provides direct evidence of new bond formation. | Provides information on functional groups, not the overall structure; less sensitive for detecting subtle changes in large molecules. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of the final conjugate and for monitoring the progress of the conjugation reaction. Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) are the most common modes.
-
RP-HPLC separates molecules based on their hydrophobicity. The conjugate, containing both the hydrophobic DSPE tail and the potentially hydrophilic ligand, will have a distinct retention time compared to the starting this compound and the free ligand.
-
SEC separates molecules based on their size in solution. It is particularly useful for identifying the formation of larger conjugates and detecting any potential aggregation.
Experimental Protocol: RP-HPLC-UV/ELSD
This protocol is adapted for the simultaneous analysis of the lipid components.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Ammonium acetate (B1210297) buffer.
-
Mobile Phase B: Ammonium acetate in methanol.
-
Gradient: A linear gradient optimized to separate the unconjugated this compound, the ligand, and the final conjugate.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV-Vis Detector: Set at a wavelength where the conjugated molecule (e.g., peptide or antibody) has strong absorbance.
-
Evaporative Light Scattering Detector (ELSD): For universal detection of non-UV active components like the lipid.
-
-
Sample Preparation: Dissolve the reaction mixture or purified product in the mobile phase or a compatible solvent. Inject 10-20 µL.
Expected Results
A successful conjugation will result in the appearance of a new peak with a unique retention time, corresponding to the DSPE-PEG-conjugate, and a decrease in the peak areas of the starting materials. The purity of the conjugate can be calculated by the relative area of its peak.
Workflow for HPLC Analysis
Caption: Workflow for analyzing a this compound conjugation reaction by HPLC.
Mass Spectrometry (MS)
MS provides definitive confirmation of conjugation by measuring the molecular weight (MW) of the product. The observed mass of the conjugate should equal the sum of the masses of the this compound and the ligand, minus the mass of water lost during amide bond formation. Both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.
Experimental Protocol: LC-ESI-MS
Coupling HPLC with ESI-MS allows for online separation and mass determination.
-
LC System: Use an RP-HPLC system as described previously.
-
Mobile Phase: Use volatile buffers like formic acid in water and acetonitrile (B52724) to be compatible with MS.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B.
-
MS Detector: An ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode is typical for detecting peptides and lipids.
-
Data Acquisition: Acquire mass spectra across the m/z range corresponding to the expected charge states of the conjugate. The resulting spectrum can be deconvoluted to determine the molecular weight.
Expected Quantitative Data
| Analyte | Example MW (Da) | Expected MW of Conjugate (Da) |
| DSPE-PEG(2000)-COOH | ~2800 | \multirow{2}{*}{~3782} |
| Amine-containing Peptide | ~1000 | |
| Note: Expected MW = (MW of this compound) + (MW of Peptide) - (MW of H₂O, which is ~18 Da) |
The polydispersity of the PEG chain will result in a distribution of masses rather than a single sharp peak.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed structural information, confirming that the covalent linkage has formed at the correct location and that the structures of the lipid and ligand remain intact.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuter
A Comparative Guide to DSPE-PEG-COOH and Other PEGylated Lipids in Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) with other commonly used PEGylated lipids. The selection of a suitable PEGylated lipid is a critical determinant of a nanoparticle's in vitro and in vivo performance, influencing its stability, circulation time, and targeting capabilities. This document synthesizes experimental data to assist researchers in making informed decisions for their drug delivery system designs.
Introduction to PEGylated Lipids
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone of modern drug delivery. When applied to lipids used in formulations like liposomes or lipid nanoparticles (LNPs), it creates a hydrophilic protective layer.[1] This "stealth" coating sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing clearance by the mononuclear phagocyte system and significantly prolonging circulation half-life.[2][3][4]
The functionality of a PEGylated lipid is largely defined by two components: the lipid anchor that embeds into the nanoparticle's lipid bilayer and the terminal functional group at the distal end of the PEG chain.[2] DSPE is a common and robust lipid anchor due to its saturated 18-carbon acyl chains, which enhance stability.[4] The terminal group dictates the nanoparticle's surface chemistry and potential for further modification. While a methoxy (B1213986) (-OCH3) cap renders the surface inert, a carboxyl (-COOH) group, as found in this compound, provides a reactive handle for covalent conjugation of targeting ligands.[5][6]
This guide focuses on comparing this compound to other DSPE-PEG variants with different terminal groups, such as methoxy (-OCH3), amine (-NH2), and hydroxyl (-OH), to elucidate their respective impacts on nanoparticle performance.
The Role of the Terminal Functional Group: A Comparative Overview
The terminal group on the PEG chain is a key design feature. This compound is an amphiphilic molecule used to form a stable lipid bilayer while presenting a reactive carboxyl group on the nanoparticle surface, which is essential for targeted drug delivery.[6][7]
A comparative summary of different terminal groups is presented below.
| Feature | This compound | DSPE-PEG-OCH3 (Methoxy) | DSPE-PEG-NH2 (Amine) | DSPE-PEG-OH (Hydroxyl) |
| Primary Use | Active targeting via ligand conjugation.[6][8] | Standard for non-targeted, long-circulating "stealth" nanoparticles.[2] | Active targeting; conjugation to molecules with carboxyl or other compatible groups.[9] | Can be used for conjugation, but generally less reactive than -COOH or -NH2. |
| Reactivity | High reactivity with amine groups (e.g., on proteins, peptides) via carbodiimide (B86325) (EDC/NHS) chemistry.[5] | Chemically inert and non-reactive. | High reactivity with carboxyl groups or NHS esters. | Moderate reactivity. |
| Immunogenicity | Can induce anti-PEG IgM production.[10] | Standard immunogenic response for PEGylated particles.[11] | Can induce anti-PEG IgM production.[10] | Reported to be the least immunogenic among common terminal groups.[10] |
| Surface Charge | Negative (anionic) at physiological pH. | Neutral. | Positive (cationic) at physiological pH. | Neutral. |
Impact on Nanoparticle Physicochemical Properties
The choice of PEGylated lipid influences critical quality attributes of the nanoparticle formulation, including particle size, polydispersity, and surface charge.
| Parameter | This compound | DSPE-PEG-OCH3 | General Observations & Notes |
| Hydrodynamic Diameter (nm) | ~125 nm to 141 nm[12][13] | ~137 nm to 168 nm[12] | Size is highly dependent on the PEG chain length (e.g., 2000 vs. 5000 Da), the molar ratio of the PEG-lipid in the formulation, and the preparation method.[12][13] Increasing the PEG lipid ratio can lead to a decrease in particle diameter.[12] |
| Polydispersity Index (PDI) | ~0.147[13] | < 0.25[12] | A PDI value below 0.25 is generally considered to indicate a homogenous and monodisperse population of nanoparticles.[12][14] |
| Zeta Potential (mV) | ~ -35 mV[13] | -23 to -30 mV[14] | The negative charge of this compound formulations is due to the deprotonated carboxyl group. This charge contributes to colloidal stability by preventing aggregation. Formulations with neutral terminal groups still exhibit a negative zeta potential due to the phosphate (B84403) group in the phospholipid head.[14] |
Note: The values presented are illustrative and can vary significantly based on the full lipid composition, drug load, and specific formulation process.
Performance in Drug Delivery Applications
The ultimate goal of a drug delivery system is to efficiently encapsulate a therapeutic agent and release it at the desired site. The PEGylated lipid component plays a crucial role in both encapsulation and release kinetics.
| Performance Metric | Conventional (Non-PEGylated) Liposomes | PEGylated Liposomes (General) | Key Insights & Experimental Data |
| Encapsulation Efficiency (EE%) | ~72%[15] | ~81% to >90%[12][15] | The incorporation of PEG-lipids can slightly increase the encapsulation efficiency of hydrophobic drugs.[12][15] For example, in one study, the EE% for albendazole (B1665689) increased from 72% in conventional liposomes to 81% in PEGylated ones.[15] |
| In Vitro Drug Release | Faster Release | Slower, Sustained Release | The dense, hydrophilic PEG layer acts as a diffusion barrier, slowing the release of the encapsulated drug.[15] This leads to a more sustained release profile, which is often desirable for maintaining therapeutic drug concentrations over time.[16] |
| In Vivo Circulation Half-life | Short | Significantly Longer | PEGylation is the most effective strategy for prolonging circulation time. In a study with paclitaxel, PEGylated liposomes increased the biological half-life from approximately 5 hours (conventional) to nearly 18 hours.[16] |
| Stability | Lower | Higher | PEGylated liposomes exhibit greater physical stability during storage, with less significant changes in particle size and drug entrapment over time, especially when stored at 4°C.[17][18] |
Key Experimental Protocols
Reproducible and accurate characterization is essential in nanoparticle development. Below are standardized protocols for the key experiments cited in this guide.
This is a common method for preparing liposomes.
-
Lipid Film Formation: Dissolve this compound (or other PEG-lipid), structural lipids (e.g., DSPC, HSPC), cholesterol, and the hydrophobic drug in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[13][15]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This results in the formation of a thin, dry lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation or rotation above the lipid's phase transition temperature. This process causes the lipids to self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To produce smaller, unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension or extrude it sequentially through polycarbonate membranes with defined pore sizes (e.g., 200 nm then 100 nm).
-
Purification: Remove any unencapsulated drug via dialysis or size exclusion chromatography.
Dynamic Light Scattering (DLS) is the standard technique for these measurements.
-
Sample Preparation: Dilute the liposome (B1194612) suspension (e.g., 1:100) in the original buffer or deionized water to avoid multiple scattering effects.[19]
-
Instrument Setup: Use a DLS instrument such as a Malvern Zetasizer. Set the temperature to 25°C.[20]
-
Size Measurement: The instrument measures the time-dependent fluctuations in scattered laser light intensity caused by the Brownian motion of the nanoparticles. The Stokes-Einstein equation is used to calculate the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI).[20][21]
-
Zeta Potential Measurement: For zeta potential, the instrument applies an electric field across the sample. The velocity of the particles (electrophoretic mobility) is measured via Laser Doppler Velocimetry. The Smoluchowski equation is then used to calculate the zeta potential, which reflects the surface charge.[20][22]
EE% is the percentage of the initial drug that is successfully entrapped within the nanoparticles.[23]
-
Separation of Free Drug: Separate the unencapsulated ("free") drug from the liposomes. Common methods include:
-
Ultracentrifugation: Pellet the liposomes, leaving the free drug in the supernatant.[]
-
Size Exclusion Chromatography (SEC): Pass the sample through a column that separates the larger liposomes from the smaller, free drug molecules.
-
-
Quantification:
-
Measure the concentration of the drug in the free fraction (supernatant or later-eluting fractions).
-
Disrupt a separate aliquot of the original, unseparated liposome suspension using a suitable solvent (e.g., methanol, ethanol, or a detergent like Triton X-100) to release the encapsulated drug and measure the total drug concentration.[15]
-
-
Calculation: Calculate the EE% using the following formula:[15][23] EE% = [(Total Drug - Free Drug) / Total Drug] x 100
The dialysis method is widely used to simulate drug release in a physiological environment.[15][25]
-
Sample Preparation: Place a known volume of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Release Medium: Submerge the sealed dialysis bag in a larger volume of a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant, gentle stirring to ensure sink conditions.[15][25]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium.
-
Analysis: Quantify the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Application Spotlight: Targeted Delivery with this compound
The primary advantage of this compound is its utility in active targeting. The terminal carboxyl group can be readily activated to form a stable amide bond with primary amines on targeting ligands, such as antibodies, antibody fragments, or peptides. This allows the nanoparticle to specifically recognize and bind to receptors that are overexpressed on target cells (e.g., cancer cells), enhancing drug accumulation at the site of action and reducing off-target toxicity.
Conclusion and Recommendations
The selection of a PEGylated lipid should be guided by the specific goals of the drug delivery system.
-
This compound is the lipid of choice for developing actively targeted therapies . Its reactive carboxyl group provides a reliable anchor point for conjugating a wide array of targeting moieties, enabling enhanced specificity and cellular uptake.[5][6][8] Researchers must consider the resulting negative surface charge and potential immunogenicity.[10][13]
-
DSPE-PEG-OCH3 remains the gold standard for non-targeted, long-circulating nanoparticles . Its inert nature provides excellent "stealth" characteristics, maximizing circulation time for passive accumulation in tissues with leaky vasculature, such as tumors (the EPR effect).[2]
-
DSPE-PEG-NH2 and DSPE-PEG-OH are viable alternatives for bioconjugation but are used less frequently than this compound. DSPE-PEG-OH offers the potential for lower immunogenicity, which could be advantageous for therapies requiring repeated administration.[10]
By carefully considering the trade-offs between nanoparticle stability, circulation time, and targeting capability, researchers can select the optimal PEGylated lipid to advance their therapeutic candidates.
References
- 1. biochempeg.com [biochempeg.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. biochempeg.com [biochempeg.com]
- 8. nanocs.net [nanocs.net]
- 9. PEG–Lipid–PLGA Hybrid Particles for Targeted Delivery of Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.cas.org [web.cas.org]
- 12. Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. azonano.com [azonano.com]
- 21. horiba.com [horiba.com]
- 22. researchgate.net [researchgate.net]
- 23. creative-biostructure.com [creative-biostructure.com]
- 25. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Biodistribution of DSPE-PEG-COOH Formulations
For researchers and professionals in drug development, understanding the in vivo fate of nanocarriers is paramount to designing effective therapeutic agents. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) is a widely utilized phospholipid-polymer conjugate in the formulation of nanocarriers such as liposomes, micelles, and lipid-polymer hybrid nanoparticles.[1] Its popularity stems from the biocompatibility of the DSPE lipid anchor and the ability of the polyethylene (B3416737) glycol (PEG) chain to create a "stealth" shield, prolonging circulation time by reducing clearance by the reticuloendothelial system (RES).[1][2][3] The terminal carboxylic acid (-COOH) group provides a versatile handle for the covalent attachment of targeting ligands, such as peptides or antibodies, to enhance site-specific delivery.[3][4][5]
This guide provides an objective comparison of the in vivo biodistribution of this compound formulations against various alternatives, supported by experimental data and detailed protocols.
Comparative Biodistribution Data
The in vivo biodistribution of DSPE-PEG based formulations is highly dependent on the overall nanoparticle composition, including the length and density of the PEG chains, particle size, and the presence of targeting moieties. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Performance Comparison of DSPE-PEG Formulations vs. Alternatives
| Formulation Type | Key Components & Differences | Animal Model | Blood Circulation Half-Life (t½) / AUC | Key Organ Accumulation (%ID/g or relative) | Source |
| pH-Sensitive Liposomes | DSPE-PEG₂₀₀₀ vs. Non-PEGylated (Lip) | 4T1 Tumor-bearing Mice | Lip₂₀₀₀: 160.0 minLip (Non-PEG): 118.3 min | No major differences observed in blood clearance or tumor uptake between PEGylated and non-PEGylated versions in this specific formulation.[6] Significant uptake by liver and spleen was noted for all formulations.[6] | [6] |
| Lipid-Calcium-Phosphate (LCP) Nanoparticles | High (20%) vs. Low PEG Density | CD-1 Mice | Increasing PEG density increased blood circulation time and decreased spleen uptake.[7] | High PEG density led to significant accumulation in the liver, primarily in hepatocytes rather than Kupffer cells.[7] Tumor uptake was ~5% of the injected dose (ID) at 4h.[7] | [7] |
| Polymeric Micelles | DSPE-mPEG₂₀₀₀-DTPA | Healthy Mice | 456.3 min | High uptake observed in the liver, spleen, and kidneys.[8] | [8] |
| Gadolinium Nanoparticles | DSPE-PEG-Folate (Targeted) vs. DSPE-PEG (Non-targeted) | KB Tumor-bearing Athymic Mice | Retention in blood at 8h was ~60% ID for both.[9] | Tumor accumulation was comparable between folate-coated and PEG-coated nanoparticles.[9] However, folate-coating significantly enhanced tumor cell internalization and retention within the tumor tissue.[9] | [9] |
| Ridaforolimus Micelles | DSPE-PEG₂₀₀₀ Micelles vs. Drug in Solution | Rats | Micelle: t½ increased 1.7-fold; AUC increased 3.7-fold vs. control.[10] | Data not specified, but increased circulation implies reduced clearance by RES organs like the liver and spleen.[10] | [10][11] |
| PEGylated Liposomes | mPEG₁₁₄-DSPE vs. mPEG₁₁₄-Cholesterol (Alternative Anchor) | Not specified | Liposomes with mPEG₁₁₄-Cholesterol anchor had a ~2.1-fold higher Area Under the Curve (AUC) than those with (mPEG₁₁₄)₂-DSPE.[12][13] | Higher AUC for the cholesterol-anchored formulation suggests lower RES uptake and longer circulation.[12][13] | [12][13] |
Table 2: Influence of PEG Chain Configuration on Biodistribution
| Formulation Type | PEG Configuration Compared | Animal Model | Key Findings on Biodistribution | Source |
| pH-Sensitive Liposomes | Single PEG₂₀₀₀ vs. Mixture of PEG₁₀₀₀/PEG₅₀₀₀ | Healthy Mice | The single PEG₂₀₀₀ formulation (Lip₂₀₀₀) had a slightly longer terminal half-life (160 min) compared to the mixed PEG formulation (125.3 min).[6] | [6] |
| Polyion Complex (PIC) Micelles | Single long-chain PEG (PEG2k) vs. Mixed short (PEG550) and long (PEG2k) chains | Tumor-bearing mice | Micelles with only the long PEG2k chains demonstrated significantly prolonged blood circulation and increased tumor deposition.[14] | [14] |
| Polyion Complex (PIC) Micelles | Mixed short and long PEG chains | Tumor-bearing mice | Mixing short hydrophilic PEG chains onto the micelle surface led to rapid clearance by the RES.[14] | [14] |
Experimental Protocols & Methodologies
The following sections detail the typical experimental procedures used to generate the biodistribution data cited above.
Formulation Preparation
Lipid-polymer hybrid nanoparticles, liposomes, and micelles are commonly prepared using self-assembly methods.
-
Nanoprecipitation / Solvent Evaporation: This one-step method is frequently used for preparing lipid-polymer hybrid nanoparticles and micelles.[15][16]
-
The polymer (e.g., PLGA), drug, and lipid-PEG conjugates (including this compound) are dissolved in a water-miscible organic solvent.[16]
-
This organic solution is then added dropwise to an aqueous phase under stirring.[15]
-
The diffusion of the solvent causes the polymer to precipitate, while the lipids self-assemble on the surface of the polymer core, forming a core-shell structure.[15][17]
-
-
Thin-Film Hydration (for Liposomes):
-
Lipids (e.g., DOPE, CHEMS) and the this compound conjugate are dissolved in an organic solvent like chloroform (B151607) in a round-bottom flask.[6]
-
The solvent is removed under reduced pressure to form a thin lipid film on the flask wall.[6]
-
The film is hydrated with an aqueous buffer, leading to the spontaneous formation of liposomes.[6]
-
In Vivo Biodistribution Studies
-
Animal Models: Studies are typically conducted in rodents, such as CD-1 mice or tumor-bearing athymic mice.[7][9] For oncology applications, tumors are often induced by subcutaneously injecting cancer cell lines (e.g., 4T1, KB).[6][9]
-
Administration: Formulations are administered systemically, most commonly via intravenous (i.v.) injection into the tail vein.[6][7]
-
Quantification and Analysis:
-
To track the formulation, it is often labeled with a radioactive isotope (e.g., ⁹⁹ᵐTc, ¹²⁵I) or a fluorescent dye.[6][8][14]
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, animals are euthanized.[6][7]
-
Blood, major organs (liver, spleen, kidneys, lungs, heart), and the tumor are harvested, weighed, and washed.[6]
-
The amount of radioactivity or fluorescence in each tissue is measured using a gamma counter or a fluorescence imaging system, respectively.[6]
-
The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[7]
-
Visualizations of Workflows and Concepts
Experimental Workflow
The following diagram illustrates a standard workflow for assessing the in vivo biodistribution of a nanocarrier.
Conceptual Biodistribution Comparison
This diagram conceptually compares the fate of non-PEGylated, this compound coated, and actively targeted nanoparticles after intravenous injection.
Discussion and Conclusion
The evidence confirms that incorporating DSPE-PEG conjugates into nanoparticle formulations generally prolongs blood circulation time compared to non-PEGylated counterparts or free drugs.[10][11] This "stealth" effect, which reduces opsonization and subsequent RES clearance, is a cornerstone of passive targeting via the Enhanced Permeability and Retention (EPR) effect in tumors.[12] However, the degree of this effect is not absolute. Studies show that high PEG densities can still result in substantial liver accumulation, and in some specific formulations, PEGylation may not significantly alter pharmacokinetics compared to a non-PEGylated control.[6][7]
The choice of the lipid anchor also matters; liposomes anchored with cholesterol showed longer circulation than those with DSPE, suggesting that stability within the bloodstream is a critical, multi-faceted issue.[12][13] Indeed, some conventional DSPE-PEG micelles have demonstrated poor stability in the presence of serum proteins, leading to rapid cargo release.[18]
The terminal -COOH group on this compound provides a crucial advantage for active targeting. While passive accumulation gets the nanoparticle to the tumor tissue, conjugating a targeting ligand (e.g., folate, peptides, antibodies) to the carboxyl group can significantly enhance internalization and retention by cancer cells, which is a critical step for therapeutic efficacy.[3][9][19]
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanocarriers for Biomedicine: From Lipid Formulations to Inorganic and Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Biopolymer-Lipid Hybrid Composites and their Advances in Bio-imaging and Drug Delivery [meddocsonline.org]
- 17. Lipid–polymer hybrid nanoparticles as a next-generation drug delivery platform: state of the art, emerging technologies, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-Circulating 15 nm Micelles Based on Amphiphilic 3-Helix Peptide-PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
A Comparative Guide to Zeta Potential of DSPE-PEG-COOH Coated Particles
For Researchers, Scientists, and Drug Development Professionals
The surface charge of nanoparticles is a critical parameter influencing their stability, biodistribution, and cellular uptake. For drug delivery applications, nanoparticles are frequently coated with polyethylene (B3416737) glycol (PEG) to enhance their circulation time. The terminal functional group of the PEG can be modified to alter the surface properties of the nanoparticle. This guide provides a comparative analysis of the zeta potential of nanoparticles coated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) against other common DSPE-PEG derivatives, supported by experimental data.
Understanding Zeta Potential
Zeta potential is a measure of the magnitude of the electrostatic potential at the slipping plane of a nanoparticle in a colloidal suspension. It is a key indicator of the stability of the suspension. Particles with a high magnitude of zeta potential (either positive or negative) will repel each other, preventing aggregation. Conversely, particles with a low zeta potential are more likely to aggregate and settle out of suspension. The surface functional groups of nanoparticles play a significant role in determining their zeta potential.
Comparison of Zeta Potential for Different DSPE-PEG Coatings
The terminal group of the DSPE-PEG chain significantly influences the surface charge of the coated nanoparticles. Here, we compare the zeta potential of particles coated with this compound to those with methoxy (B1213986) (DSPE-PEG-OCH3) and amine (DSPE-PEG-NH2) terminal groups.
| Nanoparticle Formulation | Terminal Group | Zeta Potential (mV) | Experimental Conditions | Reference |
| PLGA Nanoparticles with DSPE-PEG(2000) | -COOH | Approximately -30 to -40 mV | Measured in 1x PBS solution. | [1] |
| DSPE-PEG2000 Micelles | -OCH3 (presumed) | Approximately -38.0 mV | Measured in aqueous solution. | [2] |
| PLGA/Lipid Nanoparticles with DSPE-PEG | -NH2 | Not specified, but expected to be positive | --- | [3] |
| Polystyrene Nanoparticles | -COOH | Highly negative | Measured in aqueous conditions. | [4] |
| Polystyrene Nanoparticles | -NH2 | Highly positive | Measured in aqueous conditions. | [4] |
| Silicon Nanoparticles | -COOH | Very little to no cytotoxicity, indicating a less reactive surface charge | --- | [5] |
| Silicon Nanoparticles | -NH2 | More cytotoxic, suggesting a higher surface charge interaction | --- | [5] |
Note: The zeta potential values can vary depending on the core material of the nanoparticle, the surrounding medium (pH, ionic strength), and the specific formulation parameters. The data presented here is a summary from various studies and should be used as a general guide.
Experimental Protocols
General Protocol for Zeta Potential Measurement using Dynamic Light Scattering (DLS)
This protocol outlines the general steps for measuring the zeta potential of lipid-based nanoparticles.
1. Sample Preparation:
-
Disperse the DSPE-PEG coated nanoparticles in an appropriate buffer, typically a low ionic strength buffer like 10 mM NaCl, to ensure sufficient particle mobility.
-
The concentration of the nanoparticle suspension should be optimized for the specific instrument being used. For many instruments, a concentration that gives a count rate between 100 and 1000 kcps is ideal.
-
Filter the buffer using a 0.22 µm syringe filter before use to remove any dust or particulate contaminants.
-
Dilute the nanoparticle suspension in the filtered buffer to the desired concentration. Ensure the final suspension is well-mixed by gentle vortexing or pipetting.
2. Instrument Setup:
-
Use a Dynamic Light Scattering (DLS) instrument equipped with a zeta potential measurement module (e.g., a Zetasizer).
-
Rinse the measurement cuvette (e.g., a folded capillary cell) with the filtered buffer before introducing the sample to remove any residual contaminants.
-
Carefully inject the nanoparticle suspension into the cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the instrument's measurement chamber and allow it to equilibrate to the set temperature (typically 25°C) for a few minutes.
3. Measurement:
-
Set the instrument parameters, including the dispersant properties (viscosity, refractive index), temperature, and measurement angle.
-
Perform at least three replicate measurements for each sample to ensure the reproducibility of the results.
-
The instrument applies an electric field across the sample, causing the charged nanoparticles to move. The velocity of this movement is measured by detecting the Doppler shift of the scattered laser light.
-
The electrophoretic mobility is then calculated, and the Smoluchowski equation is typically used to convert this value to the zeta potential.
4. Data Analysis:
-
The software will provide the mean zeta potential value and the standard deviation.
-
Analyze the zeta potential distribution to assess the homogeneity of the surface charge of the nanoparticle population.
Workflow for Formulation and Characterization of PEGylated Lipid Nanoparticles
The following diagram illustrates a typical workflow for the formulation and characterization of DSPE-PEG coated nanoparticles, including the zeta potential measurement step.
Caption: Workflow for nanoparticle formulation and characterization.
Conclusion
The choice of the terminal functional group on the DSPE-PEG coating of nanoparticles has a profound impact on their surface charge, as quantified by the zeta potential. This compound imparts a negative charge, which can be beneficial for stability and for specific targeting applications. In contrast, DSPE-PEG-NH2 provides a positive charge, which can enhance interaction with negatively charged cell membranes but may also lead to increased cytotoxicity. DSPE-PEG-OCH3 results in a more neutral surface, which is often desired for prolonging circulation time by reducing non-specific protein adsorption. The selection of the appropriate DSPE-PEG derivative should be carefully considered based on the specific requirements of the drug delivery system and the intended biological application. Accurate and consistent measurement of the zeta potential is crucial for the development and quality control of these advanced drug delivery vehicles.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Role of surface charge and oxidative stress in cytotoxicity of organic monolayer-coated silicon nanoparticles towards macrophage NR8383 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
DSPE-PEG-COOH vs. DSPE-PEG-Folate: A Comparative Guide to Targeting Efficacy in Drug Delivery
In the realm of targeted drug delivery, the surface functionalization of nanocarriers plays a pivotal role in determining their therapeutic efficacy. Among the various strategies, the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) derivatives to confer "stealth" properties and attach targeting ligands is a widely adopted approach. This guide provides a detailed comparison of the targeting efficacy of two such derivatives: DSPE-PEG-COOH, which introduces a carboxyl functional group, and DSPE-PEG-folate, which presents a folate ligand for active targeting of cancer cells. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal surface modification for their nanocarrier systems.
Executive Summary
The primary distinction between this compound and DSPE-PEG-folate lies in their targeting mechanism. DSPE-PEG-folate facilitates active targeting of cells that overexpress the folate receptor (FR), a common feature of many cancer cells. This leads to enhanced cellular uptake and cytotoxicity in FR-positive cells compared to non-targeted nanoparticles.[1][2] In contrast, nanoparticles functionalized with this compound are generally considered non-targeted, although the terminal carboxyl group can be used for further conjugation or may impart a negative surface charge, which can influence biodistribution. While overall tumor accumulation of both types of nanoparticles can be influenced by the enhanced permeability and retention (EPR) effect, DSPE-PEG-folate offers the advantage of superior tumor cell internalization and retention, which is crucial for the efficacy of intracellularly acting drugs.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from comparative studies, highlighting the differences in cellular uptake, cytotoxicity, and in vivo performance between folate-targeted and non-targeted liposomes.
Table 1: In Vitro Cellular Uptake and Cytotoxicity
| Cell Line | Nanoparticle Formulation | Cellular Uptake (relative to non-targeted) | IC50 (Drug Concentration for 50% Inhibition of Cell Viability) | Reference |
| KB (FR-positive) | DSPE-PEG-folate liposomal doxorubicin (B1662922) | 45-fold higher | 86-fold lower | [2] |
| KB (FR-positive) | Non-targeted liposomal doxorubicin | Baseline | Baseline | [2] |
| KB (FR-positive) | F-L-DOX (folate-targeted) | ~200-fold higher (calcein uptake) | 10.0 µM | [1] |
| KB (FR-positive) | L-DOX (non-targeted) | Baseline | 57.5 µM | [1] |
Table 2: In Vivo Tumor Accumulation and Pharmacokinetics
| Animal Model | Nanoparticle Formulation | Tumor Accumulation (%ID/g at 24h) | Plasma Half-life (t1/2) | Reference |
| KB tumor-bearing mice | Folate-coated Gd nanoparticles | Comparable to PEG-coated | Not specified | [3] |
| KB tumor-bearing mice | PEG-coated Gd nanoparticles | Comparable to Folate-coated | Not specified | [3] |
| ICR mice | F-L-DOX (folate-targeted) | Not specified | 12.34 h | [1] |
| ICR mice | L-DOX (non-targeted) | Not specified | 17.10 h | [1] |
| KB carcinoma xenografts | 64Cu-FTLs (folate-targeted) | 5.9 ± 0.6 | Not specified | [5] |
| KB carcinoma xenografts | 64Cu-NTLs (non-targeted) | 7.8 ± 0.5 | Not specified | [5] |
Note: In some studies, while the overall tumor accumulation of folate-targeted and non-targeted nanoparticles was comparable, the cellular uptake and retention within the tumor were significantly higher for the folate-targeted formulation.[3][4] The slightly faster plasma clearance of folate-targeted liposomes observed in some studies may be attributed to uptake by FR-expressing tissues and cells of the reticuloendothelial system.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.
Preparation of Folate-Targeted Liposomes
Method: Thin-film hydration followed by extrusion.
Procedure:
-
A mixture of lipids, including a structural lipid (e.g., DSPC or HSPC), cholesterol, DSPE-PEG (for stealth properties), and DSPE-PEG-folate (for targeting), in a desired molar ratio are dissolved in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture).
-
The organic solvent is evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
The film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS, or HEPES-buffered saline, HBS) containing the drug to be encapsulated (for active loading methods, hydration is done with a buffer suitable for creating a pH or ion gradient). The hydration process is carried out above the phase transition temperature of the lipids with gentle agitation, leading to the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.
-
Unencapsulated drug is removed by methods such as size exclusion chromatography or dialysis.
-
For non-targeted control liposomes, DSPE-PEG-folate is replaced with this compound or methoxy-terminated DSPE-PEG at the same molar percentage.
In Vitro Cellular Uptake Assay
Method: Flow cytometry or fluorescence microscopy.
Procedure:
-
Folate receptor-positive (e.g., KB, HeLa, MCF-7) and folate receptor-negative (e.g., A549) cells are seeded in appropriate culture plates and allowed to attach overnight.
-
The cells are then incubated with fluorescently labeled liposomes (e.g., containing a fluorescent lipid or an encapsulated fluorescent dye) at a specific concentration for a defined period (e.g., 1-4 hours) at 37°C.
-
To confirm receptor-mediated uptake, a competition assay is performed by pre-incubating a subset of cells with a high concentration of free folic acid before adding the folate-targeted liposomes.
-
After incubation, the cells are washed multiple times with cold PBS to remove non-internalized liposomes.
-
For flow cytometry, the cells are detached, resuspended in PBS, and analyzed to quantify the mean fluorescence intensity per cell.
-
For fluorescence microscopy, the cells are fixed, mounted on slides, and imaged to visualize the intracellular localization of the liposomes.
In Vivo Biodistribution Study
Method: Radiolabeling or fluorescent labeling of liposomes and tissue analysis.
Procedure:
-
Liposomes are labeled with a gamma-emitting radionuclide (e.g., 111In or 99mTc) or a near-infrared fluorescent probe.
-
Tumor-bearing animal models (e.g., mice with subcutaneous xenografts of human cancer cells) are intravenously injected with the labeled liposomes.
-
At predetermined time points (e.g., 4, 24, 48 hours) post-injection, the animals are euthanized.
-
Blood is collected, and major organs (liver, spleen, kidneys, lungs, heart) and the tumor are excised and weighed.
-
The radioactivity or fluorescence intensity in each organ and in the blood is measured using a gamma counter or an in vivo imaging system, respectively.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for the comparison of liposome (B1194612) accumulation in different tissues.
Visualization of Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and experimental processes.
Signaling Pathway: Folate Receptor-Mediated Endocytosis
Experimental Workflow: Comparative Efficacy Study
Conclusion
The choice between this compound and DSPE-PEG-folate for functionalizing nanocarriers depends on the therapeutic goal. For applications requiring specific delivery to and internalization by cancer cells overexpressing the folate receptor, DSPE-PEG-folate is the superior choice, as evidenced by significantly higher in vitro cellular uptake and cytotoxicity. While the EPR effect can lead to passive accumulation of both targeted and non-targeted nanoparticles in the tumor interstitium, the active targeting mechanism of DSPE-PEG-folate ensures efficient delivery of the therapeutic payload into the target cancer cells. This compound remains a valuable component for creating non-targeted, long-circulating nanocarriers or as a linker for conjugating other types of targeting ligands. The experimental data and protocols provided in this guide offer a foundation for researchers to make informed decisions in the design and development of effective drug delivery systems.
References
- 1. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate-mediated tumor cell targeting of liposome-entrapped doxorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Folate receptor targeting of radiolabeled liposomes reduces intratumoral liposome accumulation in human KB carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Therapeutic Payload Release from DSPE-PEG-COOH Carriers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the release of therapeutic payloads from 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) carriers. It explores alternative delivery systems and presents supporting experimental data to inform the selection of appropriate drug delivery strategies.
Introduction to this compound Carriers
This compound is a widely utilized phospholipid-PEG conjugate in the development of long-circulating liposomes and other lipid-based nanoparticles.[1][2][3] The DSPE component provides a stable lipid anchor within the nanoparticle's lipid bilayer, while the polyethylene (B3416737) glycol (PEG) chain creates a hydrophilic corona that sterically hinders opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream. The terminal carboxylic acid group (-COOH) offers a convenient handle for the conjugation of targeting ligands, such as antibodies or peptides, to enhance site-specific drug delivery.
The efficacy of these carriers is critically dependent on the controlled release of their therapeutic payload at the target site. Therefore, rigorous validation of drug release kinetics is a crucial step in the preclinical development of any this compound-based therapeutic.
In Vitro Therapeutic Payload Release: A Comparative Overview
The in vitro release of a therapeutic payload from this compound carriers is a key performance indicator. This section compares the release profiles of this compound liposomes with several alternatives.
This compound Carriers: Impact of PEG Chain Length
The length of the PEG chain in DSPE-PEG lipids can influence the drug release profile. Generally, a longer PEG chain creates a thicker hydrophilic layer, which can lead to a more sustained release profile.
| Carrier Formulation | Key Findings on Drug Release | Reference |
| DSPE-PEG2000-COOH | Offers a balance of good stability and sustained release. | [4] |
| DSPE-PEG5000-COOH | The longer PEG chain can result in a slower initial drug release compared to DSPE-PEG2000.[4][5] | [4][5] |
Comparison with Other Lipid-Based Carriers
This compound liposomes are often benchmarked against other lipid-based delivery systems, such as non-PEGylated liposomes, Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs).
| Carrier Type | Drug | Drug Release Profile | Reference |
| This compound Liposomes | Capecitabine | 95% release in 36 hours. | |
| Conventional Liposomes (Non-PEGylated) | Capecitabine | >80% release in 24 hours. | |
| Solid Lipid Nanoparticles (SLNs) | Paclitaxel | 89.5% release in 48 hours. | [6] |
| Nanostructured Lipid Carriers (NLCs) - Formulation 1 | Paclitaxel | 63.5% release in 48 hours. | [6] |
| Nanostructured Lipid Carriers (NLCs) - Formulation 2 | Paclitaxel | 77% release in 48 hours. | [6] |
| Nanostructured Lipid Carriers (NLCs) | Rhodamine 123 | ~50% release at 37°C in 72 hours. | [] |
The Rise of PEG Alternatives: Polysarcosine
Concerns about the potential immunogenicity of PEG have led to the development of alternative hydrophilic polymers. Polysarcosine (pSar) is a promising, non-immunogenic alternative.[] Studies have shown that lipid nanoparticles functionalized with polysarcosine can exhibit high transfection potency and an improved safety profile compared to their PEGylated counterparts.[8][9][10]
| Carrier Formulation | Key Findings | Reference |
| Polysarcosine-functionalized Lipid Nanoparticles | Higher protein secretion and reduced immunostimulatory response compared to PEGylated LNPs.[8][9] | [8][9] |
Experimental Protocols for In Vitro Release Validation
The dialysis method is a widely accepted technique for evaluating the in vitro release of drugs from nanoparticulate systems.
Standard Dialysis Method for Liposomes
This protocol is adapted from several sources and provides a general framework for assessing drug release.[11][12]
Materials:
-
Drug-loaded this compound liposome (B1194612) suspension
-
Phosphate-buffered saline (PBS), pH 7.4 (or other relevant release medium)
-
Dialysis bags or cartridges with a suitable molecular weight cut-off (MWCO), typically 10-14 kDa, that allows free drug to pass but retains the liposomes.
-
A temperature-controlled shaker or stirrer.
-
HPLC system for drug quantification.
Procedure:
-
Preparation of the Dialysis System:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Accurately pipette a known volume and concentration of the liposome suspension into the dialysis bag and seal it securely.
-
-
Release Study:
-
Immerse the sealed dialysis bag into a known volume of pre-warmed release medium (e.g., 250 mL of PBS at 37°C). The volume of the release medium should be sufficient to ensure sink conditions (i.e., the concentration of the drug in the release medium should not exceed 10-15% of its saturation solubility).
-
Continuously stir the release medium at a constant speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Sample Analysis:
-
Filter the collected samples through a 0.22 µm syringe filter.
-
Quantify the concentration of the released drug in the samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
HPLC Analysis of Released Drug
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification of the released therapeutic payload.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate), run in isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector set at the wavelength of maximum absorbance of the drug.
-
Injection Volume: 20-100 µL.
-
Quantification: Based on a standard curve of the free drug.
Cellular Uptake and Intracellular Release Pathways
The therapeutic effect of a nanoparticle-based drug is contingent on its successful uptake by target cells and the subsequent release of its payload into the cytoplasm. The primary mechanism for the cellular entry of lipid nanoparticles is endocytosis.
Major Endocytic Pathways
There are three main endocytic pathways involved in the uptake of lipid nanoparticles:
-
Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process where the binding of ligands on the nanoparticle surface to specific receptors on the cell membrane triggers the formation of clathrin-coated pits, which then invaginate to form vesicles.[1][13]
-
Caveolin-Mediated Endocytosis (CvME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins.[4][5][11] This pathway can bypass the degradative lysosomal pathway, which can be advantageous for drug delivery.[13]
-
Macropinocytosis: This is a non-specific process of engulfing large amounts of extracellular fluid and its contents into large vesicles called macropinosomes.[14][15]
The specific pathway utilized can depend on the nanoparticle's size, shape, surface charge, and the cell type.
Visualizing Cellular Uptake Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in these endocytic pathways.
Caption: Clathrin-Mediated Endocytosis Pathway for Lipid Nanoparticles.
Caption: Caveolin-Mediated Endocytosis Pathway for Lipid Nanoparticles.
Caption: Macropinocytosis Pathway for Lipid Nanoparticles.
Conclusion
The validation of therapeutic payload release is a multifaceted process that requires careful consideration of the carrier system and the experimental methodology. This compound remains a valuable component for formulating long-circulating nanoparticles, with the PEG chain length offering a means to modulate drug release. However, the field is evolving, with alternative lipid carriers like SLNs and NLCs, and novel hydrophilic polymers such as polysarcosine, presenting compelling alternatives with potentially improved performance and safety profiles.
The choice of an appropriate in vitro release assay, such as the dialysis method, coupled with a robust analytical technique like HPLC, is paramount for obtaining reliable and reproducible data. Furthermore, a thorough understanding of the cellular uptake and intracellular trafficking pathways is essential for designing effective nanomedicines that can deliver their therapeutic payload to the intended subcellular compartment. This guide provides a foundational framework for researchers to navigate these critical aspects of drug delivery system development.
References
- 1. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 2. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. scispace.com [scispace.com]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is caveolar endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using macropinocytosis for intracellular delivery of therapeutic nucleic acids to tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DSPE-PEG-COOH: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides essential information and step-by-step procedures for the proper disposal of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH), a common reagent in drug delivery and nanotechnology research.
This compound, a phospholipid-polyethylene glycol conjugate, is widely used in the formulation of liposomes and other nanoparticles for therapeutic applications. While Safety Data Sheets (SDS) for this compound and similar compounds often indicate that they are not classified as hazardous substances, proper disposal protocols are still necessary to maintain a safe laboratory environment and prevent environmental contamination.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves: Inspect gloves for any tears or perforations before use.
-
Safety glasses or goggles: Protect your eyes from potential splashes.
-
Laboratory coat: To protect your skin and clothing.
Work should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
Quantitative Data on Hazard and Disposal
Based on available Safety Data Sheets, this compound is generally not classified as a hazardous material.[1][2] However, it is important to consult the specific SDS for the particular product you are using, as formulations and concentrations may vary. The primary disposal route for non-hazardous chemical waste is through a licensed chemical waste disposal contractor.[3][4]
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | Avanti Polar Lipids SDS[1] |
| Primary Disposal Route | Collection by a licensed chemical waste disposal contractor | Benchchem[3] |
| Drain Disposal | Prohibited for laboratory chemicals | Benchchem[3] |
| Solid Waste Disposal | Prohibited for laboratory chemicals | Benchchem[3] |
| Container Requirements | Labeled, sealed, and chemically compatible containers | Benchchem[3] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
1. Initial Assessment:
-
Check for Contamination: Determine if the this compound waste is mixed with any hazardous substances (e.g., cytotoxic drugs, organic solvents). If contaminated, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous component.[3]
-
Quantify the Waste: Assess the volume of the waste to be disposed of.
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. The original container, if in good condition, is a suitable option.[3][5]
-
Labeling: The waste container label should clearly state "this compound Waste," the date of accumulation, and the name of the generating laboratory or researcher.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
3. Storage of Waste:
-
Secure Storage: Store the sealed waste container in a designated and secure area, away from incompatible materials.
-
Ventilation: Ensure the storage area is well-ventilated.
4. Final Disposal:
-
Contact EHS: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][5]
-
Documentation: Maintain a record of the disposed of chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
